molecular formula C24H48O22 B15573247 Isomalt (Standard)

Isomalt (Standard)

Cat. No.: B15573247
M. Wt: 688.6 g/mol
InChI Key: RWJWQKXVEITNKS-LOMJZHBZSA-N
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Description

Isomalt (Standard) is a useful research compound. Its molecular formula is C24H48O22 and its molecular weight is 688.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isomalt (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isomalt (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H48O22

Molecular Weight

688.6 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

InChI

InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1

InChI Key

RWJWQKXVEITNKS-LOMJZHBZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Standard Isomalt for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of standard isomalt (B1678288), a key excipient in pharmaceutical formulations. Isomalt, a disaccharide alcohol, is widely utilized as a sugar substitute and filler-binder due to its advantageous characteristics, including low hygroscopicity, excellent stability, and suitability for direct compression processes.[1] This document details these properties through quantitative data, outlines the experimental protocols for their determination, and presents logical workflows relevant to its application in drug development.

General and Chemical Properties

Isomalt is a polyol derived from sucrose. It is an equimolar mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[2][3] This composition imparts unique properties that make it a versatile excipient in various dosage forms, including tablets, capsules, lozenges, and coatings.[2][4] It is recognized for its pleasant, sugar-like taste and a negative heat of solution, which provides a cooling sensation.[2][5]

PropertyValueSource(s)
Chemical Names 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM)[3]
CAS Number 64519-82-0[5]
Molecular Formula C₁₂H₂₄O₁₁[5]
Molecular Weight 344.31 g/mol [5]
Appearance White, crystalline, odorless powder or granules.[3][6]

Solubility

The solubility of an excipient is critical as it can influence the dissolution rate of the final drug product. Isomalt is freely soluble in water and very slightly soluble in ethanol.[3][5]

PropertyValueSource(s)
Solubility in Water (25°C) ~25 g / 100 g of solution (~250 mg/mL)[5][7]
Solubility in Ethanol Very slightly soluble / Practically insoluble[3][5][8]
  • Objective: To determine the equilibrium solubility of isomalt in a given solvent (e.g., purified water) at a specified temperature (e.g., 25°C).

  • Apparatus: Constant temperature water bath, analytical balance, flasks with stoppers, magnetic stirrer, filtration apparatus (e.g., 0.45 µm syringe filter), and a method for quantification (e.g., HPLC with Refractive Index detector or gravimetric analysis).

  • Procedure: a. Add an excess amount of isomalt to a known volume of the solvent in a flask. This ensures that a saturated solution is formed. b. Place the flask in a constant temperature water bath set to 25°C ± 0.5°C. c. Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. d. After equilibration, cease stirring and allow the undissolved solid to settle. e. Carefully withdraw an aliquot of the clear supernatant. To avoid temperature-induced precipitation, maintain the sampling apparatus at the equilibrium temperature. f. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved particles. g. Accurately weigh or measure the volume of the filtered saturated solution. h. Quantify the amount of dissolved isomalt in the aliquot. This can be done by evaporating the solvent and weighing the dried residue (gravimetric method) or by using a validated analytical technique like HPLC. i. Calculate the solubility, typically expressed as g/100 mL or mg/mL.

Powder Flow and Density

The flow properties of excipients are crucial for ensuring uniformity in die filling during tablet manufacturing, which directly impacts tablet weight and content uniformity.[9][10] Standard grades of isomalt generally exhibit good to excellent flow properties.[11] Powder flow is often indirectly assessed by measuring the bulk and tapped densities and calculating the Hausner Ratio and Carr's Compressibility Index.[12]

PropertyTypical Value RangeInterpretationSource(s)
Bulk Density Varies by grade (e.g., 0.5 - 0.7 g/mL)--
Tapped Density Varies by grade (e.g., 0.6 - 0.8 g/mL)--
Carr's Index ≤ 15Excellent to Good Flow[13]
Hausner Ratio ≤ 1.25Good to Fair Flow[13]
  • Objective: To measure the bulk and tapped densities of isomalt powder and calculate Carr's Index and Hausner Ratio.

  • Apparatus: Graduated cylinder (e.g., 100 mL or 250 mL), analytical balance, and a mechanical tapping apparatus (tap density tester).[12]

  • Procedure for Bulk Density: a. Weigh a precise quantity of isomalt powder (e.g., 50 g). b. Gently introduce the powder into a dry, tared graduated cylinder without compacting it. c. Level the powder surface without compressing and read the unsettled apparent volume (V₀) to the nearest graduated unit. d. Calculate the bulk density (ρ_bulk) using the formula: ρ_bulk = mass / V₀.

  • Procedure for Tapped Density: a. Place the graduated cylinder containing the weighed powder into the holder of the tap density tester. b. Select a specified number of taps (B36270) (e.g., 500 taps) and operate the machine.[12] Read the tapped volume (V_f). c. Repeat the tapping in increments (e.g., an additional 750 taps) until the difference between succeeding volume measurements is less than 2%.[12] d. Record the final tapped volume. e. Calculate the tapped density (ρ_tapped) using the formula: ρ_tapped = mass / V_f.

  • Calculations:

    • Carr's Compressibility Index (%) = 100 × [(ρ_tapped - ρ_bulk) / ρ_tapped].[13][14]

    • Hausner Ratio = ρ_tapped / ρ_bulk.[13][14]

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. Isomalt is known for its low hygroscopicity, which contributes to the physical stability of the final dosage form, preventing issues like tablet softening, sticking, and degradation of moisture-sensitive APIs.[1][15]

PropertyClassificationSource(s)
Hygroscopicity Slightly hygroscopic[3][15]
  • Objective: To quantitatively assess the moisture sorption behavior of isomalt under varying relative humidity (RH) conditions at a constant temperature.[16][]

  • Apparatus: Gravimetric Vapour Sorption (GVS) or Dynamic Vapour Sorption (DVS) analyzer. This instrument consists of a microbalance in a temperature and humidity-controlled chamber.

  • Procedure: a. Place a accurately weighed sample of isomalt (e.g., 10-20 mg) onto the microbalance within the GVS instrument. b. Drying Stage: Dry the sample in the chamber by exposing it to a stream of dry nitrogen or air (0% RH) at a set temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry reference mass. c. Sorption Stage: Increase the RH in the chamber in predefined steps (e.g., from 10% to 90% RH in 10% increments). d. At each RH step, allow the sample to equilibrate until the rate of weight change over time ( dm/dt ) falls below a specified threshold (e.g., 0.002% min⁻¹). The instrument automatically records the weight gain. e. Desorption Stage (Optional): After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to study the desorption behavior and assess hysteresis.

  • Data Analysis: a. Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm. b. The hygroscopicity can be classified based on the percentage of moisture uptake at a specific condition, for example, at 80% RH and 25°C, as per the European Pharmacopoeia guidelines.[16]

Thermal Properties

Thermal analysis is essential for understanding the physical stability of an excipient during manufacturing processes that involve heat, such as wet granulation, drying, or melt-based processes. Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal events.[18][19]

PropertyValueSource(s)
Melting Point 145 - 150 °C[5]
Decomposition Temperature > 160 °C[5]
  • Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔH) of isomalt.[20][21]

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

  • Procedure: a. Accurately weigh a small amount of isomalt (e.g., 3-5 mg) into an aluminum DSC pan. b. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference. c. Place the sample pan and the reference pan into the DSC cell. d. Heat the sample under a controlled atmosphere (e.g., nitrogen purge at 50 mL/min) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C). e. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: a. A plot of heat flow versus temperature (a thermogram) is generated. b. The melting event is observed as an endothermic peak. c. The melting point is typically determined as the onset temperature or the peak temperature of the endotherm. d. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Visualizations: Workflows and Relationships

Isomalt_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physicochemical Characterization cluster_2 Final Qualification raw_material Isomalt Raw Material organoleptic Organoleptic Tests (Appearance, Odor) raw_material->organoleptic particle_size Particle Size Analysis (Laser Diffraction) organoleptic->particle_size density Powder Density & Flow (USP <616>) organoleptic->density hygroscopicity Hygroscopicity (GVS/DVS) organoleptic->hygroscopicity solubility Solubility Test organoleptic->solubility thermal Thermal Analysis (DSC) organoleptic->thermal data_review Data Review & Specification Check particle_size->data_review density->data_review hygroscopicity->data_review solubility->data_review thermal->data_review qualified Qualified for Pharmaceutical Formulation data_review->qualified

Direct_Compression_Relationship cluster_properties Isomalt Physicochemical Properties cluster_process Direct Compression (DC) Process Steps cluster_outcomes Desired Tablet Attributes prop1 Good Flowability (Low Hausner Ratio) step2 Die Filling prop1->step2 ensures prop2 Good Compressibility (Plastic Deformation) step3 Tablet Compaction prop2->step3 enables prop3 Low Hygroscopicity out4 Good Physical Stability prop3->out4 contributes to step1 API-Excipient Blending step1->step2 out1 High Content Uniformity step1->out1 impacts step2->step3 out2 Uniform Tablet Weight step2->out2 leads to out3 Sufficient Hardness step3->out3 achieves

References

Thermal analysis of Isomalt (Standard) using DSC and TGA for research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Thermal Analysis of Isomalt (B1678288) via DSC and TGA

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermal properties of Isomalt, a widely used sugar substitute in the food and pharmaceutical industries, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of excipients like Isomalt is critical for formulation development, processing, and stability assessment.

Introduction to Isomalt

Isomalt is a sugar alcohol produced from sucrose (B13894) in a two-step process. It is an approximately equimolar mixture of two stereoisomers: α-D-glucopyranosyl-1-6-sorbitol (GPS) and α-D-glucopyranosyl-1-6-mannitol (GPM).[1] GPM crystallizes as a dihydrate, a characteristic that significantly influences the thermal profile of standard Isomalt. Its stability, low hygroscopicity, and distinct melting behavior make it a versatile excipient.[2][3] Thermal analysis techniques like DSC and TGA are essential for characterizing its physical and chemical properties as a function of temperature.[4]

Differential Scanning Calorimetry (DSC) Analysis of Isomalt

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to identify thermal events such as glass transitions, melting, crystallization, and dehydration.

Experimental Protocol: DSC

A generalized yet detailed protocol for the DSC analysis of Isomalt is outlined below. Specific instrument parameters may vary.

  • Sample Preparation: To ensure good thermal contact and reproducible results, Isomalt samples are typically ground into a fine powder.

  • Crucible: A small amount of the powdered sample (typically 3-10 mg) is accurately weighed and hermetically sealed in an aluminum crucible. An empty sealed crucible is used as the reference.

  • Instrument Setup:

    • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Program: A common method involves heating the sample from ambient temperature (e.g., 20°C) to a temperature above its melting point (e.g., 180°C).

    • Heating Rate: A constant heating rate, typically 10 K/min, is applied. Varying the heating rate can provide insights into the kinetics of thermal events.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference crucibles as a function of temperature.

Expected Thermal Events in an Isomalt DSC Thermogram

A typical DSC scan of standard Isomalt reveals several key endothermic and exothermic events.

  • Glass Transition (Tg): After melting and subsequent cooling, Isomalt can form a glassy, amorphous state. Upon reheating, this amorphous form exhibits a glass transition, which is a second-order transition observed as a step change in the heat capacity. This typically occurs around 60°C.

  • Dehydration: A significant endothermic peak is observed around 100°C, corresponding to the release of the two molecules of water of crystallization from the GPM dihydrate component. The onset of this event is dependent on the heating rate.

  • Melting (Tm): Crystalline Isomalt melts over a broad range, typically between 130°C and 160°C, with a characteristic peak temperature between 142°C and 150°C. This broadness is due to it being a mixture of isomers.

G cluster_DSC Idealized DSC Events for Isomalt Tg Glass Transition (Tg) ~60°C (Amorphous Sample) Dehydration Dehydration ~100°C Tg->Dehydration Heating Melting Melting (Tm) ~142-150°C Dehydration->Melting Heating

Caption: Idealized sequence of thermal events for Isomalt in a DSC scan.

Quantitative DSC Data for Isomalt

The following table summarizes key quantitative data obtained from the DSC analysis of standard Isomalt.

Thermal EventParameterTypical ValueReference(s)
Glass TransitionOnset Temperature (Tg)~60°C
DehydrationPeak Temperature~100°C
MeltingPeak Temperature (Tm)142 - 150°C
Enthalpy of Fusion (ΔfusH)~115 J/g

Thermogravimetric Analysis (TGA) of Isomalt

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Isomalt, it is primarily used to quantify moisture and water of crystallization content and to determine its thermal stability and decomposition temperature.

Experimental Protocol: TGA

A standard TGA protocol for analyzing Isomalt is as follows.

  • Sample Preparation: A representative sample of Isomalt (typically 5-15 mg) is used. Grinding is not as critical as for DSC but ensures homogeneity.

  • Crucible: The sample is placed in an open TGA pan, often made of platinum or alumina.

  • Instrument Setup:

    • Atmosphere: An inert atmosphere (e.g., Nitrogen) is used to study thermal decomposition without oxidation. The flow rate is kept constant (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate.

    • Heating Rate: A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting curve, or thermogram, plots percent mass loss versus temperature.

Expected Thermal Events in an Isomalt TGA Thermogram

The TGA curve for Isomalt shows distinct mass loss stages.

  • Initial Moisture Loss: A small, initial mass loss below 100°C may be observed, corresponding to the evaporation of surface moisture.

  • Loss of Water of Crystallization: A distinct mass loss step occurs, corresponding to the endothermic dehydration event seen in DSC. This confirms the release of bound water from the GPM dihydrate.

  • Thermal Decomposition: At higher temperatures, typically starting above 160°C, Isomalt begins to decompose. This is characterized by a significant and often multi-stage mass loss, eventually leaving a carbonaceous residue.

Quantitative TGA Data for Isomalt

The table below summarizes the expected quantitative results from a TGA experiment on Isomalt.

Thermal EventParameterTypical ValueReference(s)
DecompositionOnset Temperature (Td)>160°C
Water of CrystallizationMass Loss (%)~5.7% (Theoretical for GPM dihydrate)
Final ResidueMass (%) at 600°CVaries depending on conditions

Integrated Experimental Workflow and Data Interpretation

Using DSC and TGA in conjunction provides a comprehensive thermal profile of a material. The TGA data confirms that mass loss is associated with specific endothermic or exothermic events observed in the DSC thermogram.

G cluster_workflow Integrated Thermal Analysis Workflow Prep Sample Preparation (e.g., Grinding) DSC DSC Analysis (Heat Flow vs. Temp) Prep->DSC TGA TGA Analysis (Mass vs. Temp) Prep->TGA Data Data Acquisition (Thermograms) DSC->Data TGA->Data Analysis Data Analysis (Tg, Tm, ΔH, % Mass Loss) Data->Analysis Report Comprehensive Thermal Profile & Interpretation Analysis->Report

Caption: Workflow for the comprehensive thermal analysis of Isomalt.

For Isomalt, the TGA thermogram confirms that the endotherm around 100°C in the DSC trace is due to a mass loss event (dehydration) and not a phase change like melting. Similarly, the DSC can show if the decomposition process identified by TGA is endothermic or exothermic.

Conclusion

The thermal analysis of Isomalt using DSC and TGA provides critical data for researchers and formulation scientists. DSC elucidates key phase transitions including glass transition, dehydration, and melting, while TGA quantifies thermal stability and compositional changes related to water content and decomposition. Together, these techniques offer a robust methodology for characterizing the physicochemical properties of Isomalt, ensuring its proper application and performance in pharmaceutical and food products.

References

Crystalline versus amorphous Isomalt (Standard) in solid-state chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Crystalline and Amorphous Isomalt (B1678288) in Solid-State Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalt, a disaccharide alcohol, is a versatile excipient in the pharmaceutical industry, utilized in both its crystalline and amorphous solid states. The distinct physicochemical properties of each form offer unique advantages in drug formulation and development. This technical guide provides a comprehensive overview of the solid-state chemistry of crystalline and amorphous isomalt, detailing their preparation, characterization, and critical properties. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Furthermore, logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Isomalt

Isomalt is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1] It is produced from sucrose (B13894) in a two-stage process involving enzymatic transglucosidation to isomaltulose, followed by catalytic hydrogenation.[2] Isomalt is recognized for its sugar-like taste, low hygroscopicity, high thermal and chemical stability, and being non-cariogenic, making it a valuable excipient in various dosage forms.[1][3][4][5] Its solid-state form, whether crystalline or amorphous, significantly influences its functionality in pharmaceutical applications.

Crystalline Isomalt

The crystalline form of isomalt is the thermodynamically stable state at room temperature. It is an odorless, white, crystalline substance containing about 5% water of crystallization.[1] The crystalline structure is characterized by a long-range, ordered arrangement of molecules, resulting in a sharp melting point and distinct physicochemical properties.[6][7][8]

Physicochemical Properties of Crystalline Isomalt

The properties of crystalline isomalt make it a suitable filler-binder for direct compression in tablet manufacturing.[4] Its low hygroscopicity contributes to the stability of moisture-sensitive drugs.[3][5]

PropertyValueReferences
Melting Point 145-150 °C[3][9]
Solubility in Water (25 °C) 25 g/100g of solution[3]
Hygroscopicity Low; does not significantly absorb water up to 85% RH at 25 °C[2][3]
Sweetness (relative to sucrose) 0.45 - 0.6[3]
Density 1.69 ± 0.1 g/cm³ (Predicted)[10]

Amorphous Isomalt

Amorphous isomalt, also known as glassy isomalt, lacks the long-range order of its crystalline counterpart.[6][11] This disordered structure results in different physical and mechanical properties, offering unique advantages in specific pharmaceutical formulations, such as solid dispersions and freeze-dried products.[12][13][14]

Glass Transition Temperature (Tg)

A critical property of amorphous materials is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery, viscous state.[15][16] Below the Tg, molecular mobility is significantly reduced, enhancing the stability of the amorphous form and any dispersed active pharmaceutical ingredient (API). The Tg of amorphous isomalt is influenced by factors such as water content.[17]

Physicochemical Properties of Amorphous Isomalt

Amorphous isomalt's properties are particularly beneficial for enhancing the solubility and bioavailability of poorly soluble drugs through the formation of solid dispersions.[18] However, its higher hygroscopicity and potential for recrystallization are critical factors to consider during formulation and storage.[13][14]

PropertyValue/DescriptionReferences
Glass Transition Temperature (Tg) Varies with water content; addition of higher molecular weight compounds can increase Tg. For hard candies, a Tg of 35.36 ± 1.48–36.37 ± 1.63 °C has been reported.[17]
Hygroscopicity Higher than crystalline form; absorbs water in humid environments (>50% RH), which can lead to softening and recrystallization.[13][19]
Mechanical Properties Can exhibit high compressive and flexural strength, comparable to sandstone in some composites.[19]
Stability Kinetically stable below its Tg. Prone to crystallization above Tg, especially in the presence of moisture.[13][14][20]

Transformation Between Crystalline and Amorphous States

The conversion between crystalline and amorphous isomalt is a key aspect of its application. Amorphous isomalt can be prepared from its crystalline form by processes such as melt-extrusion or freeze-drying.[13][14][21] Conversely, amorphous isomalt can revert to the more stable crystalline form, a process known as crystallization, which can be triggered by factors like temperature, humidity, and the presence of plasticizers.[13]

G Crystalline Crystalline Isomalt Melt Melt / Solution Crystalline->Melt Melting / Dissolution Amorphous Amorphous Isomalt Amorphous->Crystalline Crystallization (Heat, Humidity) Melt->Crystalline Slow Cooling Melt->Amorphous Rapid Cooling / Freeze-Drying

State transformations of Isomalt.

Experimental Protocols for Characterization

The solid-state properties of isomalt are primarily investigated using thermal analysis and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) of crystalline isomalt and the glass transition temperature (Tg) of amorphous isomalt.[13][17][22][23]

  • Objective: To measure heat flow associated with thermal transitions.

  • Sample Preparation: A small amount of the sample (typically 3-10 mg) is hermetically sealed in an aluminum pan.

  • Typical Experimental Conditions:

    • Heating/Cooling Rate: A constant rate, commonly 10 °C/min, is applied. Slower rates can improve resolution, while faster rates increase the signal intensity.[24]

    • Temperature Program:

      • For crystalline isomalt , the sample is heated from room temperature to a temperature above its melting point (e.g., 25 °C to 180 °C).

      • For amorphous isomalt , a heat-cool-heat cycle is often employed. The first heating run removes thermal history. The sample is then rapidly cooled to a temperature below the expected Tg (e.g., -20 °C) and then heated again to observe the glass transition.

    • Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.[24]

  • Data Analysis: The melting point is identified as the peak of the endothermic event. The glass transition is observed as a step-like change in the baseline of the heat flow curve.[15]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique to distinguish between the ordered crystalline structure and the disordered amorphous form.[12][22]

  • Objective: To analyze the structural properties based on the diffraction of X-rays.

  • Sample Preparation: A thin layer of the powder sample is uniformly packed into a sample holder.

  • Typical Experimental Conditions:

    • X-ray Source: Commonly Cu Kα radiation (λ = 1.54 Å).

    • Scan Range (2θ): A typical range is from 5° to 40°.

    • Scan Speed: A continuous scan at a rate of, for example, 2°/min.

  • Data Analysis:

    • Crystalline Isomalt: Produces a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, corresponding to the regular arrangement of atoms in the crystal lattice.

    • Amorphous Isomalt: Lacks long-range order and therefore produces a broad, diffuse halo with no distinct peaks.[11]

G cluster_0 Characterization Workflow Sample Isomalt Sample (Crystalline or Amorphous) DSC Differential Scanning Calorimetry (DSC) Sample->DSC XRPD X-ray Powder Diffraction (XRPD) Sample->XRPD Thermal Thermal Properties (Tm, Tg) DSC->Thermal Structural Structural Information (Crystalline/Amorphous) XRPD->Structural

Experimental workflow for Isomalt characterization.

Applications in Drug Development

The choice between crystalline and amorphous isomalt depends on the specific requirements of the drug formulation.

Crystalline Isomalt in Formulation
  • Direct Compression Tableting: Due to its good flowability and compressibility, crystalline isomalt is an excellent excipient for direct compression, a cost-effective method for tablet manufacturing.[4][25]

  • Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant, sugar-like taste makes it a preferred choice for palatable oral dosage forms.[18][25][26]

  • Stability: The low hygroscopicity of crystalline isomalt helps protect moisture-sensitive APIs.[3][5]

Amorphous Isomalt in Formulation
  • Solubility Enhancement: Amorphous isomalt can be used to create solid dispersions of poorly water-soluble drugs. The drug is molecularly dispersed within the amorphous carrier, which can lead to improved dissolution rates and bioavailability.[18]

  • Freeze-Drying/Lyophilization: Amorphous isomalt can act as a cryoprotectant and lyoprotectant, stabilizing sensitive biological molecules like proteins during freeze-drying and subsequent storage.[12][21][27]

  • Novel Drug Delivery Systems: The unique properties of amorphous isomalt are being explored in advanced applications like melt-spun microfibers for rapid drug release and 3D printed medicines.[18][26][28]

G cluster_c Crystalline Isomalt cluster_a Amorphous Isomalt C_Prop Properties: - Stable - Low Hygroscopicity - Good Compactability C_App Applications: - Direct Compression Tablets - Chewable Tablets - ODTs C_Prop->C_App A_Prop Properties: - Metastable - Higher Energy State - Can form solid dispersions A_App Applications: - Solubility Enhancement - Freeze-Drying - Novel Delivery Systems A_Prop->A_App

Properties and applications of Isomalt forms.

Conclusion

Both crystalline and amorphous forms of isomalt offer distinct advantages as pharmaceutical excipients. Crystalline isomalt provides stability and excellent performance in conventional solid dosage forms like tablets. Amorphous isomalt, while requiring careful control of environmental conditions to prevent recrystallization, offers significant potential for enhancing the delivery of challenging APIs through techniques like solid dispersion and lyophilization. A thorough understanding of their solid-state chemistry, characterized by appropriate analytical techniques, is crucial for leveraging their respective properties to develop robust and effective drug products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize isomalt in its crystalline and amorphous states.

References

An In-depth Technical Guide on the Water Activity and Hygroscopicity of Isomalt (Standard) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt (B1678288), a disaccharide alcohol derived from sucrose, is a widely utilized excipient in the pharmaceutical and food industries. It is an equimolar mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). Its popularity stems from its sugar-like physical properties, low caloric value, and non-cariogenic nature. A key attribute of standard crystalline isomalt in formulation development is its low hygroscopicity, which contributes to the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and the overall quality of the final dosage form.

This technical guide provides a comprehensive overview of the water activity and hygroscopicity of standard isomalt. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in formulation design and optimization.

Water Activity of Isomalt Solutions

Water activity (aw) is a critical parameter in pharmaceutical formulations, as it represents the energy status of water in a system and its availability to participate in chemical reactions, microbial growth, and physical transformations. A lower water activity generally implies a more stable product.

Table 1: Water Activity of a 40% (w/w) Isomalt Solution [1]

Concentration (% w/w)Water Activity (aw)
400.968

Note: This value provides a reference for the water-binding capacity of isomalt in an aqueous environment.

Hygroscopicity and Moisture Sorption of Isomalt

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Isomalt is generally classified as "slightly hygroscopic" to "non-hygroscopic".[2] This low affinity for atmospheric moisture makes it an excellent excipient for protecting moisture-sensitive drugs.

The relationship between the equilibrium moisture content (EMC) of a solid and the surrounding relative humidity (RH) at a constant temperature is described by the moisture sorption isotherm. While a complete, detailed sorption isotherm with tabulated data for standard crystalline isomalt is not widely published, its low hygroscopicity is well-documented.

Key Characteristics of Isomalt's Hygroscopicity:

  • Low Moisture Absorption: Compared to other polyols like sorbitol and xylitol, and sucrose, isomalt absorbs significantly less moisture from the air.

  • Critical Relative Humidity (CRH): The CRH is the RH at which a material begins to rapidly absorb atmospheric moisture. While a specific CRH value for standard isomalt is not consistently reported, it is known to be high, indicating its stability at typical ambient humidity levels.

  • Hygroscopicity Classification: According to the European Pharmacopoeia, the hygroscopicity of a substance is classified based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours. While specific data for isomalt under these exact conditions is not available in the search results, its general description as "slightly hygroscopic" suggests a low weight gain.

Impact on the Stability of Moisture-Sensitive Drugs

The low hygroscopicity of isomalt plays a crucial role in enhancing the stability of moisture-sensitive APIs. By minimizing the amount of available water in a formulation, isomalt can help to prevent hydrolysis and other degradation pathways that are promoted by moisture.

A patent for the stabilization of fesoterodine, a moisture-sensitive drug, identifies isomalt as a suitable stabilizer when co-granulated with the API. This suggests that the intimate contact between isomalt and the drug substance effectively protects it from moisture-induced degradation. However, specific quantitative data on the percentage of degradation reduction was not provided in the available documentation.

Logical Relationship: Isomalt's Role in Drug Stability

Isomalt Isomalt (Low Hygroscopicity) Formulation Pharmaceutical Formulation Isomalt->Formulation Incorporated into Moisture Atmospheric Moisture Isomalt->Moisture Reduces uptake of Degradation API Degradation (e.g., Hydrolysis) Formulation->Degradation Can lead to Stability Enhanced API Stability Formulation->Stability Results in API Moisture-Sensitive API API->Formulation Moisture->Formulation Exposure to Moisture->Degradation Promotes

Caption: Logical workflow illustrating how isomalt's low hygroscopicity enhances API stability.

Experimental Protocols

Accurate determination of water activity and hygroscopicity is essential for formulation development. The following sections outline the principles of key experimental methods.

Water Activity Measurement (USP <922>)

The United States Pharmacopeia (USP) General Chapter <922> "Water Activity" provides guidance on the measurement of this critical parameter.[3][4][5]

Principle: Water activity is determined by measuring the equilibrium relative humidity (ERH) of the air in a sealed chamber containing the sample. At equilibrium, the water activity of the sample is equal to the ERH of the headspace divided by 100.

Apparatus: Various instruments are available for measuring water activity, including:

  • Chilled-mirror dew point hygrometers

  • Capacitance-based sensors

  • Tunable diode laser (TDL) sensors

General Procedure:

  • Calibration: The instrument is calibrated using certified salt standards with known water activities.

  • Sample Preparation: A sufficient amount of the isomalt-containing sample (solution or solid) is placed in the sample cup.

  • Equilibration: The sample cup is sealed in the measurement chamber, and the system is allowed to reach vapor equilibrium.

  • Measurement: The instrument measures the ERH of the headspace and calculates the water activity.

Experimental Workflow for Water Activity Measurement

cluster_prep Preparation cluster_measurement Measurement cluster_output Output Calibrate Calibrate Instrument (using salt standards) Prepare Prepare Isomalt Sample (solution or solid) Calibrate->Prepare Place Place Sample in Measurement Chamber Prepare->Place Equilibrate Allow to Reach Vapor Equilibrium Place->Equilibrate Measure Measure ERH of Headspace Equilibrate->Measure Calculate Calculate Water Activity (aw) Measure->Calculate

Caption: General workflow for determining water activity according to USP <922>.

Hygroscopicity Testing (European Pharmacopoeia)

The European Pharmacopoeia provides a standardized method for classifying the hygroscopicity of a substance.

Principle: A sample is exposed to a controlled high-humidity environment for a defined period, and the percentage increase in mass is measured.

Apparatus:

  • A desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80%.

  • An analytical balance.

General Procedure:

  • Sample Preparation: Weigh a specified amount of the isomalt sample.

  • Exposure: Place the sample in the desiccator maintained at 25°C and 80% RH.

  • Incubation: Store the sample under these conditions for 24 hours.

  • Measurement: After 24 hours, re-weigh the sample.

  • Calculation: Calculate the percentage increase in mass.

Hygroscopicity Classification Workflow (Ph. Eur.)

start Weigh Isomalt Sample expose Expose to 25°C / 80% RH for 24 hours start->expose reweigh Re-weigh Sample expose->reweigh calculate Calculate % Mass Increase reweigh->calculate classify Classify Hygroscopicity calculate->classify

Caption: Workflow for hygroscopicity classification based on the European Pharmacopoeia.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful technique for characterizing the moisture sorption and desorption properties of a material in detail.

Principle: A sample is subjected to a programmed series of changes in relative humidity at a constant temperature. A microbalance continuously records the change in sample mass as it adsorbs or desorbs water vapor.

Apparatus: A DVS instrument, which consists of a sensitive microbalance, a humidity and temperature-controlled sample chamber, and a system for generating controlled vapor concentrations.

General Procedure:

  • Drying: The sample is typically dried in the DVS instrument at 0% RH to establish a baseline dry mass.

  • Sorption: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). The sample mass is allowed to equilibrate at each RH step.

  • Desorption: The relative humidity is then decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded.

  • Isotherm Generation: The equilibrium mass at each RH step is plotted against the corresponding RH to generate the sorption and desorption isotherms.

DVS Analysis Workflow

cluster_sorption Sorption Phase cluster_desorption Desorption Phase start Place Isomalt Sample in DVS Instrument dry Dry Sample at 0% RH start->dry increase_rh Stepwise Increase in RH dry->increase_rh equilibrate_sorp Equilibrate and Record Mass increase_rh->equilibrate_sorp equilibrate_sorp->increase_rh Next RH step decrease_rh Stepwise Decrease in RH equilibrate_sorp->decrease_rh equilibrate_desorp Equilibrate and Record Mass decrease_rh->equilibrate_desorp equilibrate_desorp->decrease_rh Next RH step plot Plot Sorption/Desorption Isotherm equilibrate_desorp->plot

Caption: General workflow for Dynamic Vapor Sorption (DVS) analysis.

Conclusion

Standard crystalline isomalt is a valuable excipient in pharmaceutical formulations, particularly for moisture-sensitive applications. Its low hygroscopicity and consequently low water activity in formulations contribute significantly to the stability and shelf-life of the final product. Understanding and quantifying these properties through standardized experimental methods such as those outlined in the USP and European Pharmacopoeia, as well as advanced techniques like DVS, are essential for successful formulation development. While more comprehensive quantitative data on the water activity of isomalt solutions and its moisture sorption isotherm would be beneficial, the available information consistently points to its favorable characteristics for creating stable and robust dosage forms.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Stability of Isomalt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalt (B1678288), a disaccharide alcohol, serves as a versatile excipient in the pharmaceutical industry, valued for its sugar-like physical properties, low hygroscopicity, and high stability. This technical guide provides a comprehensive overview of the molecular structure and chemical stability of Isomalt (Standard), tailored for researchers, scientists, and drug development professionals. This document delves into the isomeric composition, stereochemistry, and the nature of the glycosidic linkages that define its structural integrity. Furthermore, it outlines Isomalt's stability profile under various environmental conditions and provides detailed experimental protocols for its analysis, as established by leading pharmacopeias.

Molecular Structure of Isomalt

Isomalt is not a single entity but an equimolar mixture of two diastereomeric disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) [1]. The hydrogenation of isomaltulose, which is derived from sucrose, results in this mixture[2][3]. The complete hydrolysis of isomalt yields glucose (50%), mannitol (B672) (25%), and sorbitol (25%)[1].

The molecular formula for both components is C₁₂H₂₄O₁₁[4]. The distinct structural arrangements of these two components contribute to the overall physical and chemical properties of isomalt.

Isomeric Composition and Stereochemistry

The two components of isomalt, 1,1-GPM and 1,6-GPS, are stereoisomers.

  • 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM): In this isomer, an α-D-glucose unit is linked to a D-mannitol moiety.

  • 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS): This isomer consists of an α-D-glucose unit linked to a D-sorbitol (also known as D-glucitol) moiety.

The ratio of these two diastereomers can be varied during production to create different grades of isomalt with specific properties[1].

Glycosidic Linkage

The stability of isomalt is largely attributed to the nature of its glycosidic bonds, which are more resistant to hydrolysis than the α(1→2) linkage found in sucrose.

  • In 1,6-GPS , the linkage is an α(1→6) glycosidic bond between the anomeric carbon of glucose and the C6 of sorbitol.

  • In 1,1-GPM , the linkage is an α(1→1) glycosidic bond between the anomeric carbon of glucose and the C1 of mannitol.

These linkages are significantly more stable, particularly under acidic conditions and against enzymatic hydrolysis in the upper gastrointestinal tract, compared to sucrose[5].

cluster_isomalt Isomalt Composition cluster_gpm 1,1-GPM Structure cluster_gps 1,6-GPS Structure Isomalt Isomalt 1,1-GPM 1-O-α-D-glucopyranosyl -D-mannitol Isomalt->1,1-GPM Equimolar Mixture 1,6-GPS 6-O-α-D-glucopyranosyl -D-sorbitol Isomalt->1,6-GPS Equimolar Mixture Glucose_GPM α-D-Glucose 1,1-GPM->Glucose_GPM Mannitol D-Mannitol 1,1-GPM->Mannitol Glucose_GPS α-D-Glucose 1,6-GPS->Glucose_GPS Sorbitol D-Sorbitol 1,6-GPS->Sorbitol Glucose_GPM->Mannitol α(1→1) Glycosidic Bond Glucose_GPS->Sorbitol α(1→6) Glycosidic Bond Isomalt Isomalt High_Stability High Chemical & Thermal Stability Isomalt->High_Stability Low_Hygroscopicity Low Hygroscopicity Isomalt->Low_Hygroscopicity Resistance_to_Acid Resistance to Acid Hydrolysis High_Stability->Resistance_to_Acid No_Browning No Maillard Browning High_Stability->No_Browning Enzymatic_Resistance Resistance to Enzymatic Hydrolysis High_Stability->Enzymatic_Resistance Moisture_Protection Protects Moisture-Sensitive APIs Low_Hygroscopicity->Moisture_Protection Formulation_Advantage Advantage in Solid Dosage Forms Moisture_Protection->Formulation_Advantage Start Forced Degradation Study Workflow Prepare_Sample Prepare Isomalt Solution Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions Prepare_Sample->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, elevated temp.) Stress_Conditions->Acid_Hydrolysis Hydrolytic Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, elevated temp.) Stress_Conditions->Base_Hydrolysis Hydrolytic Oxidation Oxidation (e.g., 3% H₂O₂, room temp.) Stress_Conditions->Oxidation Oxidative Thermal_Degradation Thermal Degradation (e.g., >150°C, solid state) Stress_Conditions->Thermal_Degradation Thermal Photostability Photostability (ICH Q1B guidelines) Stress_Conditions->Photostability Photolytic Analysis Analyze Stressed Samples by Stability-Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Degradation->Analysis Photostability->Analysis Evaluation Evaluate Peak Purity, Mass Balance, and Identify Degradants Analysis->Evaluation End Assess Intrinsic Stability Evaluation->End

References

Isomalt's Interaction with Active Pharmaceutical Ingredients: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomalt (B1678288), a disaccharide sugar alcohol, is an increasingly utilized excipient in the pharmaceutical industry, valued for its versatility in various dosage forms. Its chemical stability, low hygroscopicity, and favorable organoleptic properties make it a suitable choice for a range of applications, from direct compression of tablets to a carrier for liquid and poorly soluble Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive overview of the core interactions between isomalt and APIs, focusing on the physicochemical aspects that influence drug product performance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to support researchers and formulation scientists in leveraging the benefits of isomalt in drug development.

Physicochemical Properties of Isomalt

Isomalt is a crystalline equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS). This unique composition contributes to its desirable characteristics as a pharmaceutical excipient.

Key Properties:

  • High Stability: Isomalt exhibits excellent thermal and chemical stability. It does not undergo caramelization or Maillard reactions with amine-containing APIs, a significant advantage over reducing sugars.[1][2]

  • Low Hygroscopicity: Isomalt is significantly less hygroscopic than many other polyols, absorbing minimal water up to a relative humidity of 85%.[1] This property contributes to the stability of moisture-sensitive APIs.

  • Pleasant Taste and Mouthfeel: With a sweetness level approximately half that of sucrose (B13894) and a negative heat of solution, isomalt provides a pleasant, cooling sensation in the mouth, making it ideal for chewable and orally disintegrating tablets (ODTs).[3]

  • Non-cariogenic: Isomalt is not metabolized by oral bacteria, and therefore does not contribute to tooth decay.[4]

  • Good Compactability: The direct compression grade of isomalt displays excellent binding properties, allowing for the production of hard, low-friability tablets.

Isomalt-API Interactions: A Quantitative Overview

The interaction between isomalt and APIs is primarily of a physicochemical nature. Isomalt can influence an API's stability, dissolution rate, and bioavailability through various formulation strategies.

Dilution Potential and Tableting Properties

A study comparing standard isomalt with a co-processed isomalt (melt granulation with PEG 4000 and crospovidone) demonstrated a significant improvement in the dilution potential for several APIs.

APIDilution Potential with Standard Isomalt (%)Dilution Potential with Co-processed Isomalt (%)
Paracetamol2040
Mefenamic AcidNot Reported30
Ascorbic AcidNot Reported40
NimesulideNot Reported40
AspirinNot Reported30

Table 1: Dilution potential of various APIs with standard and co-processed isomalt. Data sourced from a comparative study.

Impact on Drug Dissolution

Co-extrusion of isomalt with poorly soluble drugs has been shown to enhance their dissolution rates. This is attributed to the formation of an amorphous solid dispersion where the drug is molecularly dispersed within the isomalt carrier.

APIFormulationDissolution within 20 minutes (%)
ParacetamolCo-extruded with Isomalt>80
HydrochlorothiazideCo-extruded with Isomalt60

Table 2: Dissolution of APIs from co-extruded isomalt formulations.

Solid-State Interactions

Differential Scanning Calorimetry (DSC) has been used to study the solid-state interactions between isomalt and APIs. In a study with ibuprofen, DSC thermograms of physical mixtures and traditionally compacted tablets showed no significant changes in the thermal parameters of either component, suggesting the absence of strong interactions and the maintenance of their initial crystalline forms.

Experimental Protocols

This section details the methodologies for key experiments involving isomalt and APIs.

Preparation of Co-processed Isomalt by Melt Granulation

Objective: To improve the tableting properties of isomalt.

Materials:

  • Isomalt (e.g., galenIQ™ 721)

  • Polyethylene Glycol (PEG) 4000

  • Crospovidone

Procedure:

  • Blend isomalt, PEG 4000, and crospovidone in the desired ratio (e.g., 45.8% isomalt, 43.7% PEG 4000, 10.5% crospovidone).

  • Transfer the blend to a suitable melt granulator.

  • Heat the mixture to 60°C while mixing until a granulated mass is formed.

  • Allow the granules to cool to room temperature.

  • Sieve the granules to obtain the desired particle size distribution.

Co-extrusion of Isomalt and API

Objective: To prepare an amorphous solid dispersion to enhance API dissolution.

Equipment:

  • Co-rotating twin-screw extruder

Procedure:

  • Physically mix isomalt and the API (e.g., paracetamol or hydrochlorothiazide) in the desired ratio.

  • Feed the physical mixture into the extruder.

  • Set the desired temperature profile for the different barrel zones. Note: Specific temperatures will depend on the API's thermal properties and the desired degree of amorphization.

  • Set the screw speed to ensure adequate mixing and residence time.

  • Collect the extrudate and mill to a fine powder.

Tablet Friability Testing

Objective: To assess the mechanical strength of tablets formulated with isomalt.

Apparatus:

  • Friabilator (compliant with USP <1216>)

Procedure:

  • For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight > 650 mg, take a sample of 10 whole tablets.

  • Carefully de-dust the tablets.

  • Accurately weigh the tablet sample (W_initial).

  • Place the tablets in the drum of the friabilator.

  • Rotate the drum 100 times at 25 ± 1 rpm.

  • Remove the tablets from the drum and carefully de-dust them.

  • Accurately weigh the tablets again (W_final).

  • Calculate the percentage weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

An acceptable friability is typically less than 1%.

Visualizing Workflows and Relationships

Experimental Workflow for Isomalt-Based Tablet Formulation and Testing

G Experimental Workflow for Isomalt-Based Tablet Development cluster_0 Formulation Development cluster_1 Tablet Characterization cluster_2 Solid-State Analysis A API and Isomalt Selection B Blending of API and Excipients A->B C Granulation (Optional) - Wet Granulation - Melt Granulation B->C If required D Direct Compression B->D C->D E Weight Variation D->E F Hardness Testing D->F G Friability Testing D->G H Disintegration Time D->H I Dissolution Testing D->I J Differential Scanning Calorimetry (DSC) D->J K X-Ray Powder Diffraction (XRPD) D->K G Strategies for API Enhancement using Isomalt cluster_0 API Challenges cluster_1 Isomalt-Based Solutions cluster_2 Enhanced API Properties API Active Pharmaceutical Ingredient (API) PoorSolubility Poor Solubility API->PoorSolubility PoorFlow Poor Flowability API->PoorFlow PoorCompact Poor Compactability API->PoorCompact BitterTaste Bitter Taste API->BitterTaste MoistureSensitivity Moisture Sensitivity API->MoistureSensitivity ASD Amorphous Solid Dispersion (e.g., Hot-Melt Extrusion) PoorSolubility->ASD DC Direct Compression with Agglomerated Isomalt PoorFlow->DC CoProcessing Co-processing with other excipients PoorFlow->CoProcessing PoorCompact->DC PoorCompact->CoProcessing ODT Orally Disintegrating Tablet Formulation BitterTaste->ODT Chewable Chewable Tablet Formulation BitterTaste->Chewable MoistureSensitivity->DC due to low hygroscopicity EnhancedDissolution Enhanced Dissolution ASD->EnhancedDissolution ImprovedFlow Improved Flow DC->ImprovedFlow ImprovedTabletability Improved Tabletability DC->ImprovedTabletability ImprovedStability Improved Stability DC->ImprovedStability TasteMasking Taste Masking ODT->TasteMasking Chewable->TasteMasking CoProcessing->ImprovedFlow CoProcessing->ImprovedTabletability

References

Methodological & Application

Application Notes: Isomalt (Standard) as a Carrier in Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amorphous solid dispersions (ASDs) are a key strategy for improving the oral bioavailability of poorly water-soluble drugs, which are prevalent in modern drug development pipelines. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a carrier matrix, the high energy of the amorphous form can be harnessed to increase aqueous solubility and dissolution rates. The choice of carrier is critical to the physical stability and performance of the ASD. Isomalt (B1678288), a disaccharide sugar alcohol, has emerged as a promising carrier for ASDs due to its advantageous physicochemical properties.

Properties of Isomalt for Amorphous Solid Dispersions

Isomalt is a sugar substitute derived from sucrose (B13894) and is a mixture of two isomeric disaccharide alcohols: glucopyranosyl-sorbitol (GPS) and glucopyranosyl-mannitol (GPM). Its properties make it highly suitable for pharmaceutical applications, particularly in ASDs:

  • High Thermal Stability: Isomalt possesses good thermal stability above its melting point (approximately 145-150°C), making it an excellent candidate for manufacturing ASDs via the hot-melt extrusion (HME) method.[1]

  • Low Hygroscopicity: Compared to other polyols, isomalt is non-hygroscopic. This is a significant advantage as moisture absorption can act as a plasticizer, reducing the glass transition temperature (Tg) of the ASD and increasing the risk of recrystallization of the amorphous drug.[1]

  • Good Solubility: As a hydrophilic carrier, isomalt can improve the wettability of poorly water-soluble drugs, contributing to enhanced dissolution.

  • Inertness: Isomalt is chemically inert and does not undergo Maillard reactions, ensuring compatibility with a wide range of APIs.

Advantages of Using Isomalt in Amorphous Solid Dispersions

The use of isomalt as a carrier in ASDs offers several key benefits:

  • Enhanced Dissolution Rates: By dispersing the API at a molecular level, isomalt-based ASDs can significantly increase the dissolution rate of poorly water-soluble drugs compared to the pure crystalline drug or physical mixtures.

  • Improved Physical Stability: The numerous hydroxyl groups in the isomalt molecule can form hydrogen bonds with the API. This interaction can inhibit the molecular mobility of the drug, thereby preventing recrystallization and enhancing the physical stability of the amorphous form during storage, even under high humidity and temperature conditions.[1][2]

  • Suitability for Melt-Based Manufacturing: Isomalt's thermal properties are well-suited for hot-melt extrusion, a solvent-free, continuous, and scalable manufacturing process for ASDs.

Case Study: Indomethacin-Isomalt Amorphous Solid Dispersions

A study on the use of isomalt as a carrier for the poorly water-soluble drug indomethacin (B1671933) (IMC) demonstrated the effectiveness of this approach. ASDs were prepared at different drug-to-carrier weight ratios.

Data Presentation

The following tables summarize the key findings from the characterization and dissolution testing of indomethacin-isomalt ASDs.

Table 1: Characterization of Indomethacin-Isomalt Solid Dispersions

Characterization TechniqueObservationInterpretation
Differential Scanning Calorimetry (DSC)Absence of the characteristic melting peak of crystalline indomethacin. Presence of a single glass transition temperature (Tg).Indomethacin is present in its amorphous state within the isomalt carrier. The single Tg indicates good miscibility between the drug and the carrier.
X-Ray Powder Diffraction (XRPD)Absence of sharp diffraction peaks characteristic of crystalline indomethacin. A broad "halo" pattern is observed.Confirms the amorphous nature of indomethacin in the solid dispersion.[2]

Table 2: Dissolution of Indomethacin from Isomalt-Based Amorphous Solid Dispersions

FormulationDrug:Carrier Ratio (w/w)Dissolution MediumKey Finding
Pure Indomethacin-Demineralized WaterVery low dissolution rate.
Physical Mixture10:90Demineralized WaterFaster dissolution than pure IMC, but significantly slower than ASDs.
Isomalt ASD2:98Demineralized WaterSubstantially increased dissolution rate compared to pure IMC and the physical mixture.
Isomalt ASD10:90Demineralized WaterHigh dissolution rate, comparable to the 2% drug loading formulation.
Isomalt ASD30:90Demineralized WaterIncreased dissolution rate compared to pure IMC, but lower than the 2% and 10% formulations.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of isomalt-based amorphous solid dispersions.

Protocol 1: Preparation of Isomalt-Based ASD by Hot-Melt Extrusion

Objective: To prepare an amorphous solid dispersion of a poorly water-soluble API with isomalt using a hot-melt extruder.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Isomalt (pharmaceutical grade)

  • Twin-screw hot-melt extruder

  • Gravimetric feeder

  • Downstream cooling and pelletizing/milling equipment

Procedure:

  • Premixing: Accurately weigh the API and isomalt to achieve the desired drug-to-carrier ratio (e.g., 10:90 w/w). Mix the powders geometrically in a blender for 15 minutes to ensure a homogenous blend.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrel zones. Given the melting point of isomalt is around 145-150°C, a suitable temperature profile could be:

      • Zone 1 (Feed zone): 80°C

      • Zone 2: 120°C

      • Zone 3: 150°C

      • Zone 4 (Die): 155°C

    • Set the screw speed (e.g., 100 RPM). The speed can be adjusted to control the residence time and shear forces.

  • Extrusion:

    • Calibrate and set the gravimetric feeder to deliver the premixed powder into the extruder at a constant rate.

    • Start the extruder and allow the system to reach a steady state, monitoring the torque and melt pressure.

    • Collect the extrudate as it exits the die. The extrudate should be transparent or translucent, indicating the drug is dissolved in the molten carrier.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt or in a cooling calendar.

    • Mill the cooled extrudate to a fine powder using a suitable mill (e.g., a hammer mill or jet mill).

    • Pass the milled powder through a sieve to obtain a uniform particle size distribution.

    • Store the final ASD powder in a tightly sealed container with a desiccant.

Protocol 2: Preparation of Isomalt-Based ASD by Solvent Evaporation (Rotary Evaporation)

Objective: To prepare an amorphous solid dispersion of a poorly water-soluble API with isomalt using a rotary evaporator.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) - e.g., Indomethacin

  • Isomalt

  • Suitable solvent system (e.g., a mixture of ethanol (B145695) and water, as indomethacin is soluble in ethanol and isomalt in water)[3]

  • Rotary evaporator with a vacuum pump and water bath

  • Round-bottom flask

  • Vacuum oven

Procedure:

  • Dissolution:

    • Accurately weigh the API and isomalt for the desired ratio (e.g., 10:90 w/w).

    • In a round-bottom flask, dissolve the API in a minimal amount of ethanol.

    • In a separate beaker, dissolve the isomalt in a minimal amount of deionized water.

    • Add the isomalt solution to the API solution and mix thoroughly until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the round-bottom flask to the rotary evaporator.

    • Set the water bath temperature to approximately 50-60°C.

    • Set the rotation speed to around 100-150 RPM to ensure even drying.

    • Gradually apply vacuum to facilitate solvent evaporation.

    • Continue the process until a solid film is formed on the inner wall of the flask.

  • Drying and Milling:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Mill the dried solid dispersion into a fine powder and sieve.

    • Store in a tightly sealed container with a desiccant.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the physical state of the API in the solid dispersion and measure the glass transition temperature (Tg).

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the heating rate to 10°C/min.[4]

    • Set the temperature range, for example, from 25°C to 200°C (well above the expected Tg and the melting point of the crystalline API).

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Analysis:

    • Run the DSC scan and record the thermogram.

    • Analyze the data for the presence of a glass transition (a step change in the heat flow) and the absence of a sharp endothermic peak corresponding to the melting of the crystalline API.

Protocol 4: Characterization by X-Ray Powder Diffraction (XRPD)

Objective: To confirm the amorphous nature of the API in the solid dispersion.

Procedure:

  • Sample Preparation: Pack the ASD powder into a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • Place the sample holder in the XRPD instrument.

    • Set the instrument parameters:

      • Radiation source: Cu Kα

      • Voltage and current: e.g., 40 kV and 40 mA

      • Scan range (2θ): 5° to 40°

      • Scan speed: e.g., 2°/min

  • Analysis:

    • Perform the scan and obtain the diffractogram.

    • Analyze the diffractogram for the absence of sharp Bragg peaks, which are characteristic of crystalline material. The presence of a broad "halo" indicates an amorphous structure.

Protocol 5: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of the API from the isomalt-based ASD.

Procedure:

  • Apparatus Setup:

    • Use a USP Apparatus 2 (paddle apparatus).[5][6]

    • Fill the dissolution vessels with 900 mL of demineralized water (or other specified medium).[5]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 100 RPM.[6]

  • Dissolution Test:

    • Accurately weigh an amount of ASD powder equivalent to a specific dose of the API (e.g., 25 mg of indomethacin).

    • Introduce the powder into each dissolution vessel.

    • Start the apparatus and the timer simultaneously.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of the API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the drug).

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 6: Physical Stability Testing

Objective: To assess the physical stability of the amorphous solid dispersion under accelerated and long-term storage conditions.

Procedure:

  • Sample Preparation: Place the ASD powder in appropriate containers (e.g., glass vials) that are sealed to be impermeable to moisture.

  • Storage Conditions (based on ICH Q1A(R2) guidelines): [7][8][9][10]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Pull samples at specified time points (e.g., initial, 1, 3, and 6 months for accelerated; initial, 3, 6, 9, 12 months for long-term).

  • Analysis:

    • At each time point, analyze the samples for:

      • Physical Appearance: Visually inspect for any changes in color or signs of clumping.

      • Crystallinity: Analyze using DSC and XRPD (Protocols 3 and 4) to detect any signs of recrystallization.

      • Dissolution: Perform dissolution testing (Protocol 5) to ensure the dissolution profile is maintained.

Mandatory Visualizations

G cluster_prep Preparation cluster_char Characterization & Testing API API (Poorly Soluble) Premix Homogenous Powder Mix API->Premix Isomalt Isomalt Carrier Isomalt->Premix HME Hot-Melt Extrusion Premix->HME SolventEvap Solvent Evaporation Premix->SolventEvap ASD_Extrudate ASD Extrudate HME->ASD_Extrudate ASD_Film ASD Solid Film SolventEvap->ASD_Film Milling Milling & Sieving ASD_Extrudate->Milling ASD_Film->Milling Final_ASD Final ASD Powder Milling->Final_ASD DSC DSC Analysis Final_ASD->DSC XRPD XRPD Analysis Final_ASD->XRPD Dissolution Dissolution Testing Final_ASD->Dissolution Stability Stability Testing Final_ASD->Stability

Caption: Experimental workflow for ASD preparation and characterization.

G cluster_solid Solid State cluster_dissolution Dissolution Medium Crystalline Crystalline API (Low Energy, Stable, Low Solubility) Dissolved_Slow Slow Dissolution Crystalline->Dissolved_Slow High Lattice Energy Poor Wettability ASD Amorphous Solid Dispersion (API molecularly dispersed in Isomalt) (High Energy, Metastable) Dissolved_Fast Rapid Dissolution & Supersaturation ASD->Dissolved_Fast No Lattice Energy Improved Wettability Absorption Enhanced Absorption & Bioavailability Dissolved_Fast->Absorption

Caption: Mechanism of solubility enhancement by Isomalt-based ASDs.

References

Application Note: Isomalt (Standard) for Enhanced Protein Stabilization in Lyophilization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of therapeutic proteins. However, the process itself imposes significant stresses, such as freezing and dehydration, which can lead to protein denaturation, aggregation, and loss of biological activity. To mitigate these effects, excipients known as lyoprotectants are incorporated into the formulation. Isomalt, a non-reducing sugar alcohol derived from sucrose (B13894), has emerged as a promising lyoprotectant for stabilizing proteins during freeze-drying and subsequent storage.[1] Its unique physicochemical properties, including a high glass transition temperature (Tg') and an amorphous nature upon lyophilization, contribute to its effectiveness in preserving protein integrity.[2] This application note provides a detailed overview of the use of Isomalt as a lyoprotectant, including its mechanism of action, comparative performance data, and comprehensive experimental protocols.

Mechanism of Action: How Isomalt Protects Proteins

Isomalt employs a multi-faceted approach to protect proteins during the rigors of lyophilization and storage. The primary mechanisms include:

  • Water Replacement Hypothesis: During the drying phase of lyophilization, water molecules that hydrate (B1144303) the protein surface are removed. Isomalt, with its abundant hydroxyl groups, effectively replaces these water molecules, forming hydrogen bonds with the protein. This interaction helps to maintain the native conformation of the protein in the absence of water.

  • Vitrification/Glassy State Formation: Upon freeze-drying, Isomalt forms a stable, amorphous glassy matrix.[1] This glassy state physically entraps the protein molecules, restricting their mobility and preventing unfolding and aggregation. The high glass transition temperature (Tg') of Isomalt is a critical factor in this mechanism; a high Tg' ensures that the formulation remains in a glassy state at typical storage temperatures, thus providing long-term stability.[2] Formulations with a higher Tg' generally exhibit better stability during storage, with reduced protein aggregation and better maintenance of biological activity.[2]

  • Non-Reducing Nature: Isomalt is a non-reducing sugar alcohol, meaning it lacks a reactive aldehyde or ketone group. This chemical inertness is highly advantageous as it prevents Maillard-type reactions with the amino groups of the protein, which can lead to protein degradation and discoloration.

Mechanism of Protein Stabilization by Isomalt cluster_Lyophilization Lyophilization Process cluster_Isomalt_Action Isomalt's Protective Mechanisms cluster_Outcome Stabilization Outcome Freezing Freezing (Stress: Ice Crystal Formation) Drying Primary & Secondary Drying (Stress: Dehydration) Freezing->Drying Water_Replacement Water Replacement (Hydrogen Bonding with Protein) Freezing->Water_Replacement Storage Long-Term Storage (Stress: Mobility, Moisture) Drying->Storage Vitrification Vitrification (Formation of a Glassy Matrix) Drying->Vitrification Non_Reducing Non-Reducing Nature (Prevents Maillard Reaction) Storage->Non_Reducing Native_Conformation Maintenance of Native Protein Conformation Water_Replacement->Native_Conformation Reduced_Aggregation Reduced Aggregation & Denaturation Vitrification->Reduced_Aggregation Enhanced_Stability Enhanced Long-Term Stability & Activity Non_Reducing->Enhanced_Stability Native_Conformation->Enhanced_Stability Reduced_Aggregation->Enhanced_Stability

Figure 1: Mechanism of Isomalt-mediated protein stabilization.

Data Presentation: Isomalt vs. Sucrose for Lactate Dehydrogenase (LDH) Stabilization

A study comparing the efficacy of Isomalt and sucrose in stabilizing the model enzyme Lactate Dehydrogenase (LDH) during lyophilization and subsequent storage highlights the distinct advantages of Isomalt for long-term stability.

ParameterIsomaltSucroseTrehaloseMannitol
Chemical Type Non-reducing sugar alcoholNon-reducing disaccharideNon-reducing disaccharideSugar alcohol
Anhydrous Glass Transition Temp. (Tg) ~69.4°C (with 75% polydextrose)~62°C~115°C~32°C (Tg')
LDH Activity Post-Lyophilization Moderately retainedAlmost completely retainedHigh retentionLower retention
LDH Activity after 21 days storage (16% RH) Significantly better retention than sucroseMajor loss of activityHigh retentionVariable
Key Advantage Superior long-term storage stabilityExcellent immediate post-lyophilization stabilityExcellent overall stabilityBulking agent, crystalline

Experimental Protocols

The following protocols provide a framework for utilizing Isomalt in the lyophilization of proteins and for the subsequent analysis of protein stability.

Experimental Workflow for Protein Lyophilization & Analysis cluster_Analysis 4. Post-Lyophilization Analysis Formulation 1. Formulation Preparation Lyophilization 2. Lyophilization Cycle Formulation->Lyophilization Reconstitution 3. Reconstitution Lyophilization->Reconstitution Moisture_Analysis C. Residual Moisture (Karl Fischer Titration) Lyophilization->Moisture_Analysis Thermal_Analysis D. Thermal Properties (DSC) Lyophilization->Thermal_Analysis Activity_Assay A. Protein Activity Assay (e.g., LDH Assay) Reconstitution->Activity_Assay Structure_Analysis B. Structural Analysis (Circular Dichroism) Reconstitution->Structure_Analysis

Figure 2: Experimental workflow for protein lyophilization and analysis.
Formulation Preparation

This protocol is based on formulations used for the lyophilization of Lactate Dehydrogenase (LDH).

Materials:

  • Protein of interest (e.g., Rabbit Muscle LDH)

  • Isomalt (Standard Grade)

  • Buffer (e.g., 50 mM Potassium Phosphate (B84403) Buffer, pH 7.0)

  • Water for Injection (WFI)

Procedure:

  • Prepare a stock solution of the protein of interest at a desired concentration (e.g., 8 mg/mL) in the chosen buffer.

  • Prepare a stock solution of Isomalt in the same buffer. The concentration will depend on the desired final protein-to-excipient ratio. A common starting point is a weight ratio of 1:1 to 1:2 (protein:Isomalt). For a 4 mg/mL protein solution, a 4% (w/v) Isomalt solution can be used.

  • To prepare the final formulation, mix the protein stock solution and the Isomalt stock solution to achieve the target final concentrations of both protein and Isomalt. For example, to obtain a 4 mg/mL protein solution with 4% (w/v) Isomalt, mix equal volumes of an 8 mg/mL protein stock and an 8% (w/v) Isomalt stock.

  • As a control, prepare a formulation with a standard lyoprotectant like sucrose at the same concentration. Also, prepare a protein-only formulation (without any lyoprotectant) to serve as a negative control.

  • Filter the final formulations through a 0.22 µm sterile filter.

  • Aseptically dispense a fixed volume (e.g., 1 mL) of each formulation into sterile lyophilization vials.

  • Partially insert sterile lyophilization stoppers into the vials.

Lyophilization Cycle

The following is a representative lyophilization cycle suitable for proteins formulated with disaccharide-based excipients like Isomalt. This cycle should be optimized for specific formulations and freeze-dryer characteristics.

StageStepShelf Temperature (°C)Ramp Rate (°C/min)Pressure (mTorr)Duration (hours)
Freezing 1. Loading5--1
2. Cooling-401-3
3. Holding-40--2
Primary Drying 4. Evacuation-40-1001
5. Ramping-250.51000.5
6. Holding-25-10024-48
Secondary Drying 7. Ramping250.21002.5
8. Holding25-1008-12
Post-Lyophilization Analysis

A. Lactate Dehydrogenase (LDH) Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of LDH by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.

Materials:

  • Reconstituted lyophilized LDH sample

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)

  • L-Lactic acid solution (substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • UV-Vis Spectrophotometer with temperature control (e.g., 25°C)

  • Cuvettes

Procedure:

  • Reconstitute the lyophilized cake with a precise volume of WFI or the original formulation buffer. Gently swirl to dissolve; do not vortex.

  • Prepare a reaction mixture in a cuvette containing the assay buffer, L-lactic acid, and NAD+.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, precise volume of the reconstituted LDH sample to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm over a period of 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA/min).

  • The enzymatic activity is proportional to this rate. Compare the activity of the lyophilized samples to that of a non-lyophilized control to determine the percentage of activity retained.

B. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of the protein (α-helix, β-sheet content) and detect any conformational changes induced by lyophilization.

Materials:

  • Reconstituted lyophilized protein sample

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

Procedure:

  • Reconstitute the lyophilized protein and dilute it to a suitable concentration (typically 0.1-0.2 mg/mL) using a CD-compatible buffer.

  • Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Record the CD spectrum of the protein sample under the same conditions.

  • Subtract the buffer baseline from the sample spectrum.

  • The resulting spectrum can be qualitatively compared to that of a non-lyophilized control to identify any changes in secondary structure. Deconvolution algorithms can be used for quantitative estimation of secondary structural elements.

C. Karl Fischer Titration for Residual Moisture Determination

This method is used to accurately quantify the amount of residual water in the lyophilized cake.

Materials:

  • Lyophilized product in vials

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Syringes and needles

Procedure:

  • Perform the titration in a dry, controlled environment (e.g., a glove box) to prevent moisture absorption from the atmosphere.

  • Add a precise volume of anhydrous methanol to a sealed vial containing the lyophilized cake to extract the water.

  • Inject a known volume of the methanol extract into the Karl Fischer titrator.

  • The titrator will automatically measure the amount of water in the sample.

  • The residual moisture is typically expressed as a percentage of the total cake weight (% w/w).

D. Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the glass transition temperature (Tg') of the freeze-concentrated solution and the Tg of the final lyophilized cake.

Materials:

  • Lyophilized cake or frozen formulation

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • For Tg of the lyophilized cake, accurately weigh a small amount of the lyophilized powder (5-10 mg) into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.

  • The Tg is observed as a step-change in the heat flow curve.

  • For Tg' of the frozen solution, freeze the liquid formulation in the DSC pan and then perform a controlled heating scan to observe the glass transition of the maximally freeze-concentrated solute.

Conclusion

Isomalt is a highly effective lyoprotectant for stabilizing proteins during lyophilization, offering distinct advantages for long-term storage stability. Its ability to form a stable amorphous glass with a high glass transition temperature, combined with its non-reducing nature, makes it an excellent alternative to conventional excipients like sucrose, particularly when storage stability is a primary concern. The protocols outlined in this application note provide a robust starting point for researchers and formulation scientists to evaluate and implement Isomalt in their protein lyophilization processes, ultimately leading to more stable and efficacious biopharmaceutical products.

References

Application of Isomalt (Standard) in Controlled-Release Oral Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt is a disaccharide sugar alcohol, widely utilized in the pharmaceutical industry as a sugar substitute and a filler-binder in various oral dosage forms. Its favorable physicochemical properties, including low hygroscopicity, good thermal and chemical stability, and a non-cariogenic nature, make it an attractive excipient.[1][2] While standard Isomalt is predominantly used in immediate-release formulations like chewable tablets and orally disintegrating tablets due to its high water solubility, its application in controlled-release dosage forms is nuanced and typically requires combination with rate-controlling polymers.[3][4]

This document provides a comprehensive overview of the application of standard Isomalt in the context of controlled-release oral dosage forms, focusing on its role within hydrophilic matrix systems.

Physicochemical Properties of Isomalt Relevant to Drug Delivery

A summary of key properties of standard Isomalt is presented in Table 1. Its high solubility is a critical factor influencing its application in controlled-release formulations.

Table 1: Physicochemical Properties of Standard Isomalt

PropertyValueSignificance in Controlled Release
Chemical Name 6-O-α-D-Glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-Glucopyranosyl-D-mannitol (GPM)The specific ratio of these isomers can influence crystalline structure and tableting properties.
Solubility in Water Approx. 25 g/100 mL at 20°CHigh solubility means that Isomalt alone will dissolve rapidly, and thus is not suitable as a sole matrix former for extended drug release.[1]
Hygroscopicity LowProvides good stability to the dosage form, protecting it from moisture-induced degradation.[2]
Melting Point 145-150 °CSuitable for manufacturing processes like melt granulation and extrusion.
Sweetness ~0.5 times that of sucroseImparts a pleasant taste, which is beneficial for patient compliance, especially in oral dosage forms.
Glycemic Index LowSuitable for use in formulations intended for diabetic patients.[1]
Compactability GoodAllows for the formation of robust tablets with adequate hardness and low friability, particularly in direct compression processes.[2][3]

Mechanism of Drug Release from Isomalt-Containing Hydrophilic Matrices

Standard Isomalt, due to its high solubility, does not independently form a rate-controlling matrix. Instead, it can be incorporated as a soluble filler within a hydrophilic polymer matrix. The primary mechanism of drug release in such a system is a combination of diffusion and erosion, governed by the rate-controlling polymer (e.g., HPMC, HEC, PEO).

When the tablet comes into contact with gastrointestinal fluid, the following events occur:

  • Hydration and Gel Formation: The hydrophilic polymer on the tablet surface hydrates and swells, forming a viscous gel layer.

  • Drug Dissolution: The drug and Isomalt dissolve in the penetrated water.

  • Drug Diffusion: The dissolved drug diffuses through the gel layer into the surrounding medium.

  • Matrix Erosion: The outer gel layer gradually erodes, releasing the drug.

  • Isomalt Dissolution: As a soluble component, Isomalt dissolves and leaches out of the matrix, which can increase the porosity of the gel layer and potentially modulate the drug release rate.

The overall drug release is controlled by the rate of polymer swelling and erosion, which dictates the thickness of the gel layer and the diffusion path length for the drug.

cluster_0 Tablet in GI Fluid Tablet Hydrophilic Matrix Tablet (Drug + Isomalt + Polymer) Hydration Polymer Hydration & Swelling Tablet->Hydration Water Penetration Isomalt_Dissolution Isomalt Dissolution (Pore Formation) Tablet->Isomalt_Dissolution Water Penetration Drug_Dissolution Drug Dissolution in Hydrated Matrix Tablet->Drug_Dissolution Water Penetration Gel_Layer Gel Layer Formation Hydration->Gel_Layer Drug_Diffusion Drug Diffusion through Gel Layer Gel_Layer->Drug_Diffusion Acts as a Barrier Matrix_Erosion Matrix Erosion Gel_Layer->Matrix_Erosion Isomalt_Dissolution->Drug_Diffusion Increases Porosity Drug_Dissolution->Drug_Diffusion Drug_Release Controlled Drug Release Drug_Diffusion->Drug_Release Matrix_Erosion->Drug_Release

Caption: Mechanism of drug release from an Isomalt-containing hydrophilic matrix.

Experimental Protocols

Formulation of Controlled-Release Matrix Tablets (Direct Compression)

This protocol describes a general method for preparing controlled-release tablets where Isomalt is used as a soluble filler in combination with a rate-controlling polymer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Isomalt (Standard Grade, e.g., galenIQ™ 720)

  • Rate-Controlling Polymer (e.g., Hydroxypropyl Methylcellulose, HPMC K100M)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

Protocol:

  • Sieving: Pass the API, Isomalt, and HPMC through a suitable mesh sieve (e.g., #40) to ensure uniformity and break any lumps.

  • Blending:

    • Place the sieved API, Isomalt, and HPMC in a blender (e.g., V-blender or bin blender).

    • Mix for 15 minutes to achieve a homogenous blend.

  • Lubrication:

    • Add the glidant to the blend and mix for an additional 5 minutes.

    • Add the lubricant and mix for a final 3 minutes. Avoid over-mixing, as it can negatively impact tablet hardness and dissolution.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling.

    • Adjust the compression force to achieve the target tablet weight, hardness, and thickness.

Table 2: Exemplary Formulations for Controlled-Release Tablets

IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
API303030
HPMC K100M203040
Isomalt (Standard)483828
Colloidal Silicon Dioxide111
Magnesium Stearate111
Total 100 100 100
In-Vitro Dissolution Testing

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer.

Paddle Speed: 50 RPM

Temperature: 37 ± 0.5 °C

Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

Procedure:

  • Place one tablet in each dissolution vessel.

  • Withdraw samples at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Table 3: Expected In-Vitro Drug Release Profiles (% Cumulative Drug Release)

Time (hours)Formulation F1 (20% HPMC)Formulation F2 (30% HPMC)Formulation F3 (40% HPMC)
125-4015-3010-25
450-7040-6030-50
870-9060-8050-70
12> 8575-9565-85
24> 95> 90> 80

Note: These are hypothetical data ranges to illustrate the expected trend. Actual results will vary depending on the API and specific formulation parameters.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the development and evaluation of Isomalt-containing controlled-release tablets.

cluster_workflow Development Workflow Start Formulation Design Sieving Sieving of API, Isomalt, Polymer Start->Sieving Blending Blending Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression Evaluation Tablet Evaluation (Hardness, Friability, etc.) Compression->Evaluation Dissolution In-Vitro Dissolution Testing Evaluation->Dissolution Analysis Data Analysis Dissolution->Analysis End Optimized Formulation Analysis->End

Caption: Workflow for developing controlled-release tablets with Isomalt.

Conclusion and Recommendations

Standard Isomalt is not a suitable excipient to be used as a sole matrix-forming agent for controlled-release oral dosage forms due to its high water solubility. However, it can be effectively used as a soluble filler-binder in combination with rate-controlling hydrophilic polymers. In such formulations, Isomalt contributes to the overall tablet properties, such as good compactability and pleasant taste, while the drug release is primarily governed by the polymer matrix. Researchers and formulators should focus on optimizing the type and concentration of the rate-controlling polymer to achieve the desired release profile, while leveraging the beneficial properties of Isomalt as a component of the formulation. Further studies could explore modified grades of Isomalt with lower solubility or co-processed Isomalt with polymers to enhance its functionality in controlled-release applications.

References

Application Notes and Protocols for Taste Masking in Pediatric Formulations Using Isomalt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palatability of oral medications is a critical factor in pediatric patient adherence. Many active pharmaceutical ingredients (APIs) possess an inherently bitter taste, which can be a significant barrier to successful treatment in children.[1][2] Taste masking aims to overcome this challenge by concealing the unpleasant taste of the API, thereby improving the acceptability of the formulation. Isomalt (B1678288), a sugar substitute derived from sucrose (B13894), offers a promising solution for taste masking in pediatric formulations.[3][4] It is a disaccharide alcohol with a pleasant, sugar-like taste, is non-cariogenic, and has a low glycemic index, making it a suitable excipient for pediatric use.[5]

These application notes provide a comprehensive overview of the use of Isomalt (Standard) for taste masking in pediatric formulations. Detailed protocols for formulation development and evaluation are provided to guide researchers in this field.

Mechanism of Taste Masking with Isomalt

The primary mechanism by which Isomalt and other polyols mask bitter tastes is through a combination of sensory effects and physical interactions at the taste receptor level.

  • Sweetness Suppression: Isomalt's inherent sweetness helps to counteract the bitter taste of the API. The perception of sweetness can reduce the intensity of bitterness through central nervous system interactions.

  • Receptor Competition: While not fully elucidated at a molecular level, it is hypothesized that polyols like Isomalt can interact with bitter taste receptors (T2Rs), potentially acting as competitive inhibitors or allosteric modulators, thereby reducing the binding of the bitter API to the receptor.

  • Viscosity and Mouthfeel: In liquid or semi-solid formulations, Isomalt can increase the viscosity, which can physically hinder the interaction of the bitter API with the taste buds. Its pleasant mouthfeel can also contribute to the overall palatability of the formulation.

  • Solubility and Dissolution Rate: In solid dosage forms, Isomalt can act as a carrier that influences the dissolution rate of the API in the oral cavity. By controlling the release of the API, the concentration of the bitter substance reaching the taste receptors can be minimized.

Quantitative Data on Taste Masking with Isomalt

While specific quantitative data on the percentage of bitterness reduction for various APIs with Isomalt is limited in publicly available literature, sensory evaluation studies have qualitatively demonstrated its effectiveness. A study comparing Isomalt with mannitol (B672) and sucrose highlighted Isomalt's pleasant sensory properties, describing its sweetness as appearing quickly but not being as intense or long-lasting as sucrose, which can be advantageous in avoiding an overly sweet aftertaste. Formulations of orodispersible mini-tablets (ODMTs) for pediatric use have successfully utilized Isomalt as a key excipient to achieve palatable dosage forms.

For the purpose of these application notes, a representative table is provided below to illustrate how quantitative data for taste masking with Isomalt could be presented. Researchers are encouraged to generate similar data for their specific API and formulation.

Table 1: Representative Quantitative Taste Masking Data for a Bitter API with Isomalt

FormulationIsomalt Concentration (% w/w)Bitter API Concentration (mg/dose)Mean Bitterness Score (Sensory Panel)Bitterness Reduction (%)
Control (API in water)0508.5 ± 0.50
Formulation A30505.2 ± 0.738.8
Formulation B50503.1 ± 0.663.5
Formulation C70502.0 ± 0.476.5

Note: The data in this table is illustrative and should be replaced with experimental results.

Experimental Protocols

Formulation of Taste-Masked Pediatric Chewable Tablets

This protocol describes the preparation of chewable tablets using Isomalt as the primary taste-masking agent and filler-binder.

Materials:

  • Bitter Active Pharmaceutical Ingredient (API)

  • Isomalt (galenIQ™ 721 or equivalent direct compression grade)

  • Microcrystalline Cellulose (MCC) (e.g., Avicel® PH-102)

  • Crospovidone (e.g., Kollidon® CL)

  • Flavoring agent (e.g., cherry, orange)

  • Intense sweetener (e.g., sucralose, acesulfame (B1210027) potassium) - optional

  • Magnesium Stearate (B1226849)

Equipment:

  • Weighing balance

  • Sieves (e.g., 20 mesh, 40 mesh)

  • V-blender or Turbula mixer

  • Tablet press with appropriate tooling

  • Hardness tester

  • Friabilator

  • Disintegration tester

Protocol:

  • Sieving: Sieve the API, Isomalt, MCC, and crospovidone through a 40-mesh sieve to ensure uniformity. Sieve the magnesium stearate through a 20-mesh sieve.

  • Blending:

    • Geometrically mix the sieved API with a portion of the Isomalt.

    • Add the remaining Isomalt, MCC, and crospovidone to the blender and mix for 15 minutes.

    • If using, add the flavoring agent and intense sweetener and blend for an additional 5 minutes.

  • Lubrication: Add the sieved magnesium stearate to the blend and mix for 3 minutes. Avoid over-mixing.

  • Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the compression force to achieve the target tablet weight, hardness, and thickness.

  • Evaluation: Evaluate the tablets for weight variation, hardness, friability, and disintegration time according to standard pharmacopeial methods.

Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_manufacturing Manufacturing cluster_qc Quality Control Sieving Sieving of API and Excipients Blending Blending of API and Excipients Sieving->Blending Uniform Particles Lubrication Addition of Lubricant Blending->Lubrication Homogeneous Blend Compression Tablet Compression Lubrication->Compression Final Blend Evaluation Evaluation of Tablet Properties Compression->Evaluation Chewable Tablets

Chewable Tablet Formulation Workflow
Sensory Panel Evaluation of Taste

This protocol outlines a method for assessing the taste of the formulated pediatric dosage form using a trained human sensory panel.

Panelist Selection and Training:

  • Recruit healthy, non-smoking adult volunteers.

  • Screen panelists for their ability to detect the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions.

  • Train the selected panelists on the specific taste attributes of the API and the rating scale to be used.

Materials:

  • Test formulations (chewable tablets or liquid suspensions)

  • Control formulation (API in an unflavored, unsweetened vehicle)

  • Placebo formulation (without the API)

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Rating scales (e.g., 10-point scale where 1 = not bitter and 10 = extremely bitter)

Protocol:

  • Sample Preparation: Prepare samples of the test, control, and placebo formulations. Ensure consistent temperature and presentation.

  • Panelist Instructions: Instruct panelists to cleanse their palate with water and a cracker before tasting each sample.

  • Tasting Procedure:

    • Present the samples to the panelists in a randomized and blinded manner.

    • For chewable tablets, instruct panelists to chew the tablet for a specific duration (e.g., 30 seconds) before expectorating.

    • For liquid formulations, instruct panelists to swish the liquid in their mouth for a specific duration (e.g., 10 seconds) before expectorating.

  • Rating: Immediately after expectorating, panelists should rate the bitterness intensity of the sample on the provided scale. They can also be asked to rate other attributes like sweetness, flavor, and mouthfeel.

  • Palate Cleansing: Ensure panelists cleanse their palate thoroughly between samples.

  • Data Analysis: Analyze the collected data statistically to determine the mean bitterness scores and the significance of the differences between formulations.

Sensory_Panel_Workflow cluster_setup Setup cluster_tasting Tasting Session cluster_analysis Analysis Panelist_Selection Panelist Selection and Training Palate_Cleanse1 Palate Cleansing Panelist_Selection->Palate_Cleanse1 Sample_Prep Sample Preparation Tasting Tasting of Randomized Sample Sample_Prep->Tasting Palate_Cleanse1->Tasting Rating Rating of Sensory Attributes Tasting->Rating Palate_Cleanse2 Palate Cleansing Rating->Palate_Cleanse2 Data_Collection Data Collection Rating->Data_Collection Palate_Cleanse2->Tasting Next Sample Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis

Sensory Panel Evaluation Workflow
Electronic Tongue Analysis

An electronic tongue can be used as an objective in vitro tool to assess the taste-masking efficiency of formulations.

Equipment:

  • Electronic Tongue system (e.g., Astree II, TS-5000Z) with appropriate sensors for bitterness and sweetness.

  • Autosampler

  • Beakers

  • Standard solutions for sensor calibration (e.g., quinine (B1679958) hydrochloride for bitterness, sucrose for sweetness)

  • Deionized water

Protocol:

  • Sample Preparation:

    • For solid dosage forms, dissolve or disperse a known amount of the tablet or granules in a specific volume of deionized water or artificial saliva to simulate oral conditions.

    • For liquid formulations, use the sample directly or dilute as necessary.

    • Prepare a solution of the unmasked API at the same concentration as the test sample.

    • Prepare a placebo solution containing all excipients except the API.

  • Sensor Conditioning and Calibration: Condition and calibrate the sensors according to the manufacturer's instructions using standard taste solutions.

  • Measurement:

    • Place the prepared samples in the autosampler.

    • Run the analysis, ensuring the sensors are rinsed with deionized water between each sample measurement. The instrument measures the potential difference between the taste sensors and a reference electrode.

  • Data Analysis:

    • The electronic tongue software generates a "taste map" or a quantitative measure of bitterness.

    • Compare the bitterness score of the taste-masked formulation to that of the unmasked API and the placebo. A significant reduction in the bitterness score of the formulation compared to the unmasked API indicates effective taste masking.

ETongue_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Formulation, API, Placebo) Analysis Automated Sample Analysis Sample_Prep->Analysis Sensor_Calib Sensor Conditioning and Calibration Sensor_Calib->Analysis Data_Processing Data Processing and Taste Map Generation Analysis->Data_Processing Comparison Comparison of Bitterness Scores Data_Processing->Comparison

Electronic Tongue Analysis Workflow
In Vitro Drug Release Studies

This protocol is to ensure that the taste-masking formulation does not negatively impact the bioavailability of the API.

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC

  • Dissolution media (e.g., simulated gastric fluid, pH 1.2; simulated intestinal fluid, pH 6.8)

Protocol:

  • Media Preparation: Prepare the dissolution media as per USP guidelines.

  • Dissolution Test:

    • Place the dosage form (e.g., one chewable tablet) in each dissolution vessel containing the dissolution medium at 37 ± 0.5 °C.

    • Set the paddle speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

  • Sample Analysis: Analyze the collected samples for drug content using a validated analytical method (UV-Vis or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile. The results should demonstrate that the drug is released appropriately in the gastrointestinal tract, even if its release in the oral cavity is limited for taste-masking purposes.

Conclusion

Isomalt is a versatile and effective excipient for taste masking in pediatric formulations. Its pleasant taste, non-cariogenic nature, and good compressibility make it an excellent choice for developing palatable and patient-friendly dosage forms such as chewable tablets and orodispersible mini-tablets. By employing the formulation and evaluation protocols outlined in these application notes, researchers and drug development professionals can effectively utilize Isomalt to overcome the challenges of bitter APIs and improve medication adherence in the pediatric population.

References

Application of Isomalt (Standard) in the Preparation of Orally Disintegrating Tablets (ODTs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Orally Disintegrating Tablets (ODTs) represent a significant advancement in oral drug delivery, offering enhanced convenience and compliance for patients who experience difficulty swallowing.[1][2] Isomalt (B1678288), a polyol derived from sucrose, has emerged as a valuable excipient in the formulation of ODTs due to its excellent compressibility, pleasant taste, non-hygroscopic nature, and high flowability.[2][3][4] This document provides detailed application notes and protocols for the formulation of ODTs using standard grades of isomalt, primarily focusing on the direct compression method. Quantitative data from various studies are summarized, and key experimental procedures are outlined to guide researchers in developing robust and effective ODT formulations.

Introduction to Isomalt in ODTs

An ODT is a solid dosage form that disintegrates or dissolves rapidly in the oral cavity without the need for water.[1][5] The selection of appropriate excipients is critical to achieving the desired characteristics of an ODT, such as rapid disintegration, sufficient hardness, and low friability. Isomalt, a disaccharide alcohol, is a multifunctional excipient that acts as a filler and a binder.[1] It is a mixture of two stereoisomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM).[1][3]

Pharmaceutical grades of isomalt, such as galenIQ™ 720 and 721, are specifically designed for direct compression.[1] These grades differ in their solubility, which in turn affects the disintegration time of the final tablet.[1] galenIQ™ 721, having a higher solubility, is often preferred for achieving very fast disintegration times.[1][6] Isomalt's pleasant sweetness and cooling sensation in the mouth also contribute to a positive sensory experience for the patient.[2][4]

Key Advantages of Isomalt in ODTs:

  • Excellent Compressibility: Allows for the formation of hard tablets at low compression forces.[2][7]

  • High Flowability: Ensures uniform die filling and tablet weight consistency, which is crucial for both high and low dosage formulations.[1]

  • Pleasant Taste and Mouthfeel: Improves patient acceptance and compliance.[1][2]

  • Low Hygroscopicity: Contributes to the stability of moisture-sensitive drugs and the final tablet formulation.[2]

  • Multifunctionality: Serves as both a filler and a binder, simplifying the formulation.[1]

Experimental Protocols

The most common and cost-effective method for preparing isomalt-based ODTs is direct compression.[1][8] This method involves the simple blending of the active pharmaceutical ingredient (API), isomalt, a superdisintegrant, and a lubricant, followed by compression.

Materials and Equipment
  • Filler/Binder: Isomalt (e.g., galenIQ™ 721)

  • Superdisintegrant: Crospovidone, Croscarmellose Sodium, or Sodium Starch Glycolate

  • Lubricant: Magnesium Stearate (B1226849)

  • Active Pharmaceutical Ingredient (API): As required

  • Blender: V-blender or Turbula mixer

  • Tablet Press: Rotary tablet press (instrumented for data collection if possible)

  • Testing Equipment:

    • Tablet hardness tester

    • Friability tester

    • Disintegration tester

    • Dissolution testing apparatus

Protocol for ODT Preparation by Direct Compression

This protocol is a general guideline and may require optimization based on the specific API and desired tablet characteristics.

  • Pre-blending:

    • Weigh the required quantities of Isomalt (e.g., galenIQ™ 721), API, and superdisintegrant.

    • Geometrically mix the API with a portion of the isomalt to ensure content uniformity, especially for low-dose APIs.

    • Transfer the mixture to a blender and add the remaining isomalt and the superdisintegrant.

    • Blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication:

    • Add the weighed amount of magnesium stearate (typically 0.5% - 1.0% w/w) to the powder blend.[1][3]

    • Blend for an additional 2-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness and disintegration time.

  • Compression:

    • Set up the rotary tablet press with the appropriate tooling (e.g., 12 mm concave tooling).[1]

    • Transfer the final blend to the hopper of the tablet press.

    • Compress the blend into tablets at a target weight (e.g., 600 mg) and apply a specific compression force (e.g., 3-11 kN).[1]

    • Adjust the compression force to achieve the target tablet hardness.

  • Tablet Evaluation:

    • Perform in-process controls and final quality control tests as described in section 4.

Formulation Development Workflow

The following diagram illustrates a typical workflow for developing an isomalt-based ODT.

ODT_Development_Workflow cluster_formulation Formulation Development cluster_process Process Optimization cluster_testing Tablet Characterization API API Selection & Characterization Excipient Excipient Selection (Isomalt, Superdisintegrant) API->Excipient Ratio Determine API:Excipient Ratios Excipient->Ratio Blending Blending Strategy (Geometric Mixing) Ratio->Blending Mixing Mixing Parameters (Time, Speed) Blending->Mixing Lubrication Lubrication Step (Time, Lubricant %) Mixing->Lubrication Compression Compression Parameters (Force, Speed) Lubrication->Compression Hardness Hardness Compression->Hardness Friability Friability Hardness->Friability DT Disintegration Time Friability->DT Dissolution Dissolution Profile DT->Dissolution Stability Stability Testing Dissolution->Stability

Caption: Workflow for Isomalt ODT Formulation and Characterization.

Quantitative Data and Tablet Properties

The performance of isomalt-based ODTs is highly dependent on the formulation composition, especially the type and concentration of the superdisintegrant.

Effect of Superdisintegrants

Studies have shown that the addition of superdisintegrants significantly reduces the disintegration time of isomalt-based tablets.[1] While tablets made with isomalt alone can disintegrate within 200-500 seconds, the inclusion of a superdisintegrant is necessary to meet the typical ODT requirement of disintegration within 30-60 seconds.[1][9]

Table 1: Impact of Superdisintegrant Type on Disintegration Time of Isomalt (galenIQ™ 721) Placebo Tablets

Superdisintegrant (w/w)ConcentrationTablet Hardness (N)Disintegration Time (s)Reference
None0%~60200 - 500[1]
Croscarmellose Sodium2%~6030 - 40[1]
Crospovidone3%Not dependent< 20[1][6]
Sodium Starch Glycolate2-3%Not specifiedNo significant improvement[1]

Data synthesized from literature.[1][6] Tablet hardness was maintained at approximately 60 N for comparison where specified.

Compression Force vs. Tablet Properties

The mechanical strength (hardness) of the tablet is directly influenced by the compression force, which in turn can affect the disintegration time.

Table 2: Influence of Compression Force on Isomalt (galenIQ™ 721) Placebo Tablets with 3% Crospovidone

Compression Force (kN)Tablet Crushing Strength (N)Disintegration Time (s)Friability (%)
343< 20< 1.0
570< 20< 1.0
790< 20< 1.0
9108< 20< 1.0
11123< 20< 1.0

Data adapted from a study by Berghof et al.[1] Friability for all tested formulations was within the pharmacopeial requirement of <1%.

As shown in the table, for formulations containing crospovidone, the disintegration time remains very short and is largely independent of the tablet's mechanical strength within the tested range.[1][6]

Mechanism of Rapid Disintegration in Isomalt ODTs

The rapid disintegration of isomalt-based ODTs is a synergistic effect of the properties of isomalt and the action of the superdisintegrant.

Disintegration_Mechanism cluster_initiation Initiation cluster_mechanism Mechanism cluster_result Result Tablet ODT in Oral Cavity Saliva Contact with Saliva Tablet->Saliva Wicking Wicking Action (Superdisintegrant draws water into tablet core) Saliva->Wicking Swelling Swelling of Superdisintegrant Particles Wicking->Swelling Dissolution Rapid Dissolution of Soluble Isomalt Wicking->Dissolution Breakup Breakup of Tablet Matrix Swelling->Breakup Dissolution->Breakup Dispersion Formation of Smooth Suspension Breakup->Dispersion Breakup->Dispersion

Caption: Mechanism of Isomalt ODT Disintegration.

  • Wetting and Wicking: Saliva is rapidly drawn into the porous tablet structure by the wicking action of the superdisintegrant.

  • Swelling/Strain Recovery: Superdisintegrant particles (like crospovidone) swell or recover their shape, generating internal pressure that breaks the tablet apart.

  • Isomalt Dissolution: The high water solubility of isomalt (especially grade 721) causes the tablet matrix to dissolve quickly, further weakening the structure and facilitating rapid disintegration.[1][10]

Conclusion

Standard grades of isomalt, particularly the more soluble galenIQ™ 721, are highly effective excipients for the formulation of orally disintegrating tablets by direct compression. The combination of isomalt's excellent tableting properties and pleasant taste with an effective superdisintegrant, such as crospovidone, allows for the production of mechanically strong ODTs with disintegration times of less than 20 seconds.[1][6] The provided protocols and data serve as a comprehensive guide for the development and optimization of isomalt-based ODTs, enabling the formulation of patient-friendly oral dosage forms.

References

Co-processing of Isomalt for Enhanced Direct Compression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct compression (DC) remains the most efficient and cost-effective method for tablet manufacturing.[1][2] However, the success of DC is highly dependent on the physical and mechanical properties of the excipients, such as good flowability and compressibility.[1][2] Isomalt, a sugar substitute derived from sucrose, is a promising excipient for oral solid dosage forms due to its non-cariogenic, low-glycemic, and non-hygroscopic nature.[3][4] While certain grades of Isomalt are suitable for direct compression, its application can be limited by issues such as lamination and sticking.[3][5]

Co-processing, a particle engineering technique that involves combining two or more established excipients, offers a solution to overcome these limitations.[3][4] This approach enhances the functionality of the excipients by improving flow properties, compressibility, dilution potential, and reducing lubricant sensitivity, without significant chemical changes.[1][2][4] This document provides detailed application notes and protocols for the co-processing of Isomalt with other excipients to develop superior directly compressible materials.

Rationale for Co-processing Isomalt

The primary objective of co-processing Isomalt is to enhance its physical and mechanical properties for direct compression. The advantages of using co-processed Isomalt include:

  • Improved Flowability: Co-processing can modify the particle size and shape of Isomalt, leading to better powder flow, which is crucial for high-speed tablet manufacturing.[1][2]

  • Enhanced Compressibility and Tabletability: By incorporating other excipients, the compaction behavior of Isomalt can be significantly improved, resulting in harder, less friable tablets with reduced lamination and sticking issues.[3][5][6]

  • Increased Dilution Potential: Co-processed Isomalt can accommodate a higher proportion of active pharmaceutical ingredients (APIs), including poorly compressible drugs, without compromising tablet integrity.[1][2][5][6]

  • Multifunctionality: Co-processing can create a single excipient with multiple functionalities (e.g., filler, binder, and disintegrant), simplifying formulation and manufacturing processes.[3]

Experimental Protocols

Protocol 1: Co-processing of Isomalt by Melt Granulation

This protocol details the preparation of a co-processed excipient composed of Isomalt, Polyethylene Glycol (PEG) 4000, and Crospovidone. This method has been shown to improve the flowability and tabletability of Isomalt.[1][2]

Materials:

  • Isomalt (e.g., GalenIQ™ 721)

  • PEG 4000

  • Crospovidone

  • Active Pharmaceutical Ingredient (e.g., Paracetamol, Ascorbic Acid, etc. for dilution potential studies)

Equipment:

  • Melt granulator or a suitable heating vessel with a stirrer

  • Sieves

  • Tapped density tester

  • Flow rate tester

  • Tablet press (single-punch or rotary)

  • Hardness tester

  • Friability tester

  • Disintegration tester

Methodology:

  • Preparation of the Co-processed Excipient:

    • A formulation consisting of 45.8% Isomalt, 43.7% PEG 4000, and 10.5% Crospovidone is prepared.[1][2]

    • The components are subjected to melt granulation at a constant temperature of 60°C.[1][2]

    • The resulting granular mass is then cooled and passed through appropriate sieves to obtain a uniform particle size.

    • The prepared co-processed Isomalt should be stored in airtight containers.[1][2]

  • Characterization of the Co-processed Excipient:

    • Flow Properties: Evaluate the flowability of the co-processed Isomalt by measuring the angle of repose, Carr's Index, and Hausner Ratio.[2] The flow rate through different orifice diameters should also be determined.[1]

    • Packing Ability: The packing behavior can be assessed using the Kawakita equation by measuring the tapped density.[1]

    • Particle Size and Morphology: Analyze the particle size distribution and surface morphology using techniques like sieve analysis and Scanning Electron Microscopy (SEM).

  • Evaluation of Tabletability and Dilution Potential:

    • Tablet Preparation: Blend the co-processed Isomalt with a model drug (e.g., paracetamol) at various concentrations (e.g., 20%, 30%, 40%).[1][2][5][6] Compress the blends into tablets using a tablet press.

    • Tablet Characterization: Evaluate the prepared tablets for hardness, friability, and disintegration time according to pharmacopeial standards.[3]

    • Heckel Analysis: To understand the compaction behavior, perform Heckel analysis to determine the yield pressure of the co-processed material.[2]

    • Elastic Recovery: Measure the elastic recovery of the tablets to assess their compatibility.[1][2]

Protocol 2: Co-processing of Isomalt by Fluid Bed Granulation

This protocol describes the development of a co-processed excipient using Isomalt and Microcrystalline Cellulose (MCC) with a binder solution in a fluid bed granulator.

Materials:

  • Isomalt (e.g., galenIQ® 800)

  • Microcrystalline Cellulose (e.g., Avicel® PH101)

  • Binder (e.g., Starch® 1500 or Plasdone® K-25)

  • Purified Water

Equipment:

  • Fluid bed granulator

  • Sieves

  • Tablet press

  • Tensile strength tester

Methodology:

  • Preparation of the Co-processed Excipient:

    • Prepare different proportions of Isomalt and MCC (e.g., 60/40% and 70/30%).[7]

    • Prepare a binder solution using Starch® 1500 or Plasdone® K-25 in purified water.

    • Load the Isomalt and MCC mixture into the fluid bed granulator.

    • Granulate the powder blend by spraying the binder solution under controlled process parameters (e.g., inlet air temperature, spray rate).

    • Dry the granulated product in the fluid bed to a desired moisture content.

    • Sieve the dried granules to obtain the desired particle size range.

  • Characterization of the Co-processed Excipient:

    • Particle Size Analysis: Determine the particle size distribution of the co-processed granules.

    • Flow Velocity: Measure the flow rate of the co-processed excipient and compare it with the individual raw materials.[7]

    • Deformation Pressure (Py): Apply the Heckel model to determine the deformation pressure of the co-processed material.[7]

  • Evaluation of Tabletability:

    • Tablet Compression: Compress tablets from each co-processed formulation at different compaction pressures.[7]

    • Tensile Strength Analysis: Measure the tensile strength of the prepared tablets and analyze the behavior of the tensile strength curves as a function of compaction pressure.[7]

Data Presentation

Table 1: Comparison of Powder Properties of Isomalt and Co-processed Isomalt
ParameterIsomaltPhysical MixtureCo-processed IsomaltReference
Carr's Index (%) 9.43 ± 2.1724.86 ± 0.239.203 ± 0.097[2]
Hausner Ratio 1.10 ± 0.0261.33 ± 0.0041.10 ± 0.0011[2]
Yield Pressure (MPa) LowerHigherLower than Physical Mixture[2]

Note: The physical mixture consists of a simple blend of Isomalt, PEG 4000, and Crospovidone.[1]

Table 2: Dilution Potential of Co-processed Isomalt with Various Drugs
Model DrugDilution Potential with IsomaltDilution Potential with Co-processed IsomaltReference
Paracetamol 20%40%[1][2][5][6]
Ascorbic Acid -40%[5][6]
Nimesulide -40%[5][6]
Mefenamic Acid -30%[5][6]
Aspirin -30%[5][6]

Visualizations

Diagram 1: Experimental Workflow for Co-processing of Isomalt via Melt Granulation

experimental_workflow start Start materials Materials (Isomalt, PEG 4000, Crospovidone) start->materials melt_granulation Melt Granulation (60°C) materials->melt_granulation cooling_sieving Cooling & Sieving melt_granulation->cooling_sieving co_processed_excipient Co-processed Isomalt cooling_sieving->co_processed_excipient characterization Characterization (Flow, Packing, Morphology) co_processed_excipient->characterization blending Blending with API co_processed_excipient->blending compression Tablet Compression blending->compression tablet_evaluation Tablet Evaluation (Hardness, Friability, DT) compression->tablet_evaluation end End tablet_evaluation->end

Caption: Workflow for Melt Granulation Co-processing.

Diagram 2: Logical Relationship of Co-processing on Excipient and Tablet Properties

logical_relationship co_processing Co-processing of Isomalt particle_eng Particle Engineering co_processing->particle_eng improved_flow Improved Flowability particle_eng->improved_flow enhanced_comp Enhanced Compressibility particle_eng->enhanced_comp increased_dilution Increased Dilution Potential particle_eng->increased_dilution uniform_weight Uniform Tablet Weight improved_flow->uniform_weight higher_hardness Higher Tablet Hardness enhanced_comp->higher_hardness lower_friability Lower Friability enhanced_comp->lower_friability api_loading Higher API Loading increased_dilution->api_loading dc_success Successful Direct Compression uniform_weight->dc_success higher_hardness->dc_success lower_friability->dc_success api_loading->dc_success

Caption: Impact of Co-processing on Tablet Quality.

Conclusion

Co-processing of Isomalt with other excipients is a highly effective strategy to develop multifunctional, high-performance materials for direct compression. The methodologies outlined in these application notes provide a framework for researchers and formulation scientists to enhance the tabletability of Isomalt, leading to the development of robust and high-quality solid oral dosage forms. The improved powder properties and increased dilution potential of co-processed Isomalt make it a valuable tool for overcoming challenges in tablet manufacturing, particularly for poorly compressible active pharmaceutical ingredients.

References

Application Notes & Protocols: Isomalt as a Bulking Agent in Freeze-Dried Biological Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isomalt (Standard Grade) as a bulking agent in the lyophilization of biological products. This document includes key physicochemical properties, comparative data on protein stabilization, and detailed experimental protocols for formulation, freeze-drying cycle development, and product analysis.

Introduction to Isomalt in Lyophilization

Isomalt, a disaccharide sugar alcohol, is a promising excipient for the freeze-drying of biological materials. It is a non-reducing sugar, which prevents the Maillard reaction with proteins, and can be successfully processed into a physically stable, amorphous cake, a critical attribute for a bulking agent in lyophilized formulations. When freeze-dried, Isomalt forms an amorphous matrix that provides structural integrity to the cake and contributes to the stability of the active biological ingredient.

Key Advantages of Isomalt:

  • Amorphous Nature: Upon freeze-drying, Isomalt readily forms a stable amorphous solid, which is essential for protecting proteins by entrapping them in a glassy matrix.

  • Good Storage Stability: Isomalt has demonstrated superior performance in preserving the activity of certain proteins during long-term storage compared to commonly used sugars like sucrose.[1][2][3][4]

  • Non-Hygroscopic: Isomalt exhibits low hygroscopicity, which is beneficial for the stability of the final lyophilized product.

  • Chemical Stability: As a non-reducing sugar, Isomalt does not participate in the Maillard browning reaction with amino acids in proteins.

Considerations:

  • Diastereomer Composition: Isomalt is a mixture of two diastereomers: GPS (α-D-glucopyranosyl-1,6-sorbitol) and GPM (α-D-glucopyranosyl-1,1-mannitol). For optimal physical stability of the amorphous form, it is recommended to use a mixture of these diastereomers.

Data Presentation: Physicochemical Properties and Protein Stabilization

The selection of an appropriate bulking agent is guided by its thermal properties and its ability to protect the biological active ingredient during and after the freeze-drying process. Below is a summary of key data related to Isomalt.

Table 1: Thermal Characteristics of Isomalt

ParameterValueSignificance in Freeze-Drying
Glass Transition Temperature of Anhydrous Isomalt (Tg)~60°CIndicates the temperature at which the amorphous solid transitions from a glassy to a rubbery state. A higher Tg is generally desirable for long-term storage stability.
Glass Transition Temperature of Maximally Freeze-Concentrated Solution (Tg')Not explicitly found in literature; likely in the range of -25°C to -35°C (must be determined experimentally)This is the critical temperature for the primary drying phase. The product temperature must be kept below Tg' to prevent collapse of the cake structure.
Collapse Temperature (Tc)Not explicitly found in literature; typically a few degrees higher than Tg' (must be determined experimentally)The temperature at which the freeze-dried cake loses its structure during primary drying. Operating below this temperature is crucial for an elegant and stable cake.

Table 2: Comparative Protein Stability - Lactate (B86563) Dehydrogenase (LDH) Activity

FormulationRelative LDH Activity (Immediately after Freeze-Drying)Relative LDH Activity (After Storage)Key Observations
IsomaltModerately retainedBetter retention compared to sucroseIsomalt shows promise for enhancing long-term storage stability.[1][2][3][4]
SucroseAlmost completely retainedSignificant loss of activitySuperior initial protection but may not be optimal for long-term stability under certain conditions.[1][2][3][4]
No ExcipientLow retentionAlmost complete loss of activityHighlights the necessity of a stabilizing excipient.[2]

Note: The exact percentage of activity retention can vary depending on the protein, full formulation, and freeze-drying cycle parameters. The data presented is a qualitative summary of findings from studies on LDH.

Experimental Protocols

The following protocols provide a framework for utilizing Isomalt as a bulking agent in the freeze-drying of a model protein.

This protocol describes the preparation of a protein formulation containing Isomalt for lyophilization.

Materials:

  • Model Protein (e.g., Lactate Dehydrogenase, Bovine Serum Albumin)

  • Isomalt (Standard Grade, mixture of diastereomers)

  • Buffer (e.g., 10 mM Histidine, pH 6.5)

  • Water for Injection (WFI)

Procedure:

  • Prepare the desired buffer solution using WFI.

  • Dissolve the Isomalt in the buffer to the target concentration (e.g., 5-10% w/v). The optimal concentration should be determined for each specific formulation.

  • Add the protein to the Isomalt-buffer solution and gently mix until fully dissolved. Avoid vigorous agitation to prevent protein denaturation.

  • Filter the final formulation through a 0.22 µm sterile filter.

  • Aseptically dispense the formulated solution into sterile lyophilization vials.

  • Partially insert sterile lyophilization stoppers into the vials.

To design a robust freeze-drying cycle, it is imperative to determine the glass transition temperature of the maximally freeze-concentrated solution (Tg') and the collapse temperature (Tc).

A. Determination of Tg' by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC) with sub-ambient capabilities.

Procedure:

  • Hermetically seal 10-20 µL of the protein-Isomalt formulation in a DSC pan.

  • Place the sealed pan in the DSC cell.

  • Equilibrate the sample at ambient temperature (e.g., 20°C).

  • Cool the sample to a low temperature (e.g., -70°C) at a controlled rate (e.g., 5°C/min).

  • Hold the sample at the low temperature for a short period (e.g., 5 minutes) to ensure complete freezing.

  • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected ice melting point (e.g., 20°C).

  • Analyze the resulting thermogram. The Tg' is observed as a step-change in the heat flow.

B. Determination of Tc by Freeze-Drying Microscopy (FDM)

Equipment:

  • Freeze-drying microscope stage.

Procedure:

  • Place a small droplet (1-2 µL) of the formulation onto a microscope slide within the FDM stage.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 1°C/min).

  • Apply a vacuum to the stage (e.g., 0.1 mbar).

  • Slowly heat the sample (e.g., 1°C/min) while observing the sublimation front under the microscope.

  • The collapse temperature (Tc) is the temperature at which the structure of the dried cake begins to collapse.

This is a representative lyophilization cycle. The specific temperatures and durations should be optimized based on the experimentally determined Tg' and Tc of the formulation.

Equipment:

  • Laboratory-scale freeze-dryer with programmable temperature and pressure controls.

Cycle Steps:

  • Freezing:

    • Load the vials onto the freeze-dryer shelves at ambient temperature.

    • Cool the shelves to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Reduce the chamber pressure to 100 mTorr.

    • Increase the shelf temperature to a value approximately 2-5°C below the determined Tg' (e.g., if Tg' is -30°C, a shelf temperature of -28°C to -25°C could be a starting point).

    • Hold at this temperature and pressure until all the ice has sublimed. The endpoint can be determined by monitoring the product temperature (it will rise to the shelf temperature) and the chamber pressure (it will drop). This phase can take 24-48 hours.

  • Secondary Drying:

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Maintain the chamber pressure at 100 mTorr.

    • Hold at this temperature and pressure for at least 8-12 hours to remove residual moisture.

  • Stoppering and Storage:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully stopper the vials under the inert atmosphere.

    • Remove the vials and secure the stoppers with aluminum seals.

    • Store the lyophilized product at the recommended temperature (e.g., 2-8°C).

A. Visual Inspection:

  • Examine the lyophilized cake for appearance, color, and signs of collapse or shrinkage. A well-formed cake should be uniform and elegant.

B. Residual Moisture Content (Karl Fischer Titration):

  • Use a Karl Fischer titrator to determine the water content of the lyophilized cake.

  • A low residual moisture content (typically <2%) is desirable for long-term stability.

C. Protein Activity Assay (Example: LDH Activity):

  • Reconstitute the lyophilized product with WFI or an appropriate buffer.

  • Prepare a reaction mixture containing pyruvate (B1213749) and NADH.

  • Add a specific amount of the reconstituted LDH solution to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Calculate the enzyme activity and compare it to a non-lyophilized control to determine the percentage of activity retained.

D. Protein Structure Analysis (Circular Dichroism):

  • Reconstitute the lyophilized product.

  • Analyze the secondary and tertiary structure of the protein using circular dichroism (CD) spectroscopy.

  • Compare the CD spectra of the lyophilized sample to that of a non-lyophilized control to assess any structural changes.

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_characterization Pre-Lyophilization Characterization cluster_lyo Lyophilization Cycle cluster_analysis Post-Lyophilization Analysis A Protein Solution C Final Formulation A->C B Isomalt Solution B->C D Determine Tg' (DSC) C->D E Determine Tc (FDM) C->E F Freezing C->F G Primary Drying D->G E->G F->G H Secondary Drying G->H I Stoppering H->I J Visual Inspection I->J K Residual Moisture I->K L Protein Activity I->L M Structural Analysis I->M

Caption: Experimental workflow for using Isomalt.

Protein_Stabilization_Pathway cluster_stresses Lyophilization Stresses cluster_protein Protein State cluster_stabilization Isomalt Stabilization Mechanisms stress1 Freeze-Concentration native_protein Native Protein stress1->native_protein stress2 Ice Crystal Formation stress2->native_protein stress3 Dehydration stress3->native_protein denatured_protein Denatured/Aggregated Protein native_protein->denatured_protein Unprotected mech1 Vitrification (Glassy Matrix) mech1->native_protein Protects mech2 Water Replacement mech2->native_protein Protects

Caption: Protein stabilization by Isomalt.

References

Gas chromatography (GC) methods for purity analysis of Isomalt (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative purity analysis of Isomalt, a sugar substitute. Isomalt is a mixture of two diastereomeric disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM). Due to the low volatility of these components, a derivatization procedure is required prior to GC analysis. This protocol outlines a two-step derivatization process involving oximation followed by silylation to produce volatile trimethylsilyl (B98337) (TMS) derivatives. The subsequent analysis is performed using a high-resolution capillary GC column coupled with a Flame Ionization Detector (FID), providing accurate quantification of the main components and common impurities such as mannitol (B672) and sorbitol.

Introduction

Isomalt is widely utilized in the pharmaceutical and food industries as a sugar-free bulking agent. Its purity is critical to ensure product quality, safety, and performance. While pharmacopeial methods often rely on liquid chromatography, gas chromatography offers a high-resolution alternative, particularly when coupled with derivatization. Derivatization is essential for non-volatile analytes like sugar alcohols, converting them into thermally stable and volatile compounds suitable for GC analysis.[1][2][3] The method described herein employs a well-established two-step derivatization: oximation to open the ring structures of any reducing sugar impurities and prevent the formation of multiple anomeric peaks, followed by silylation of hydroxyl groups to increase volatility.[4][5][6]

Experimental Protocol

Reagents and Materials
  • Isomalt Standard and Sample

  • Pyridine (anhydrous)

  • N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)

  • O-benzyl-hydroxylamine hydrochloride

  • Internal Standards: Phenyl-β-D-glucopyranoside and Maltitol (B1215825)

  • Helium (carrier gas), Hydrogen, and Air (for FID)

  • GC Vials (2 mL) with caps

Standard and Sample Preparation

Internal Standard Solution: Prepare an aqueous solution containing approximately 1 mg/g of phenyl-β-D-glucopyranoside and 50 mg/g of maltitol.

Standard Solution: Accurately weigh and dissolve quantities of 1-O-alpha-D-glucopyranosyl-D-mannitol (1,1-GPM) CRS and 6-O-alpha-D-glucopyranosyl-D-sorbitol (1,6-GPS) CRS in water to obtain individual solutions with a concentration of about 50 mg/g each. Also, prepare an aqueous standard solution containing approximately 1 mg/g each of mannitol and sorbitol.

Sample Solution: Accurately weigh approximately 1 g of the Isomalt sample and dissolve it in water to achieve a concentration of about 10 g per 100 g.

Derivatization Procedure
  • To an appropriate amount of the sample or standard solution in a vial, add a known quantity (approximately 100.0 mg) of the internal standard solution.

  • Remove the water by lyophilization (freeze-drying).

  • Dissolve the dried residue in 1.0 mL of pyridine.

  • Add 4 mg of O-benzyl-hydroxylamine hydrochloride, cap the vial, and let it stand for 12 hours at room temperature. This step is for oximation.

  • Add 1.0 mL of N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to the vial.

  • Heat the vial to 80°C for 12 hours, shaking occasionally. This completes the silylation process.

  • Allow the vial to cool to room temperature before analysis.

Gas Chromatography (GC) Conditions

The following table outlines the instrumental parameters for the GC-FID analysis.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent with FID
Column Fused silica (B1680970) HT-8 (25 m x 0.22 mm x 0.25 µm), or equivalent
Carrier Gas Helium
Initial Flow Rate Approx. 1 mL/min at 80°C and 1 atm
Split Flow 25 mL/min
Injector Programmed Temperature Vaporizer (PTV)
Injector Program Start at 30°C, ramp at 270°C/min to 300°C, hold for 49 min
Oven Temperature Program 80°C (hold for 3 min), ramp at 10°C/min to 210°C, ramp at 5°C/min to 350°C (hold for 6 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 360°C
Injection Volume 1 µL

Data Presentation

The purity of Isomalt is determined by quantifying the two main components, 1,1-GPM and 1,6-GPS, as well as the potential impurities, mannitol and sorbitol. The following table summarizes the approximate retention times for the derivatized compounds.

CompoundApproximate Retention Time (min)
Mannitol19.5
Sorbitol19.6
Phenyl-β-D-glucopyranoside (IS)26.8
1,1-GPS33.9
1,1-GPM34.5
1,6-GPS34.6
Maltitol (IS)33.5

Note: Retention times may vary slightly depending on the specific instrument and column conditions.

Calculation of Purity

The percentage of each component in the sample is calculated using the following formula, which incorporates the peak areas and the response factors relative to the internal standards.

Where:

  • aI = Peak area of the component of interest

  • aS = Peak area of the corresponding internal standard

  • mS = Mass of the internal standard used for derivatization (mg)

  • mISOMALT = Mass of the Isomalt sample used for derivatization (mg)

  • FI = Relative response factor of the component to the internal standard

Note: Use maltitol as the internal standard for hydrogenated disaccharides (1,1-GPM, 1,6-GPS) and phenyl-β-D-glucopyranoside for hydrogenated monosaccharides (mannitol, sorbitol).[7]

Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Isomalt Sample Lyophilize Lyophilize to Dryness Sample->Lyophilize Standard Prepare GPM, GPS, Mannitol, Sorbitol Standards Standard->Lyophilize IS Prepare Internal Standard (Maltitol & Phenyl-β-D-glucopyranoside) Oximation Oximation: Add O-benzyl-hydroxylamine HCl (12h at RT) Lyophilize->Oximation Silylation Silylation: Add MSTFA (12h at 80°C) Oximation->Silylation Inject Inject 1 µL into GC-FID Silylation->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for the GC purity analysis of Isomalt.

Conclusion

The described gas chromatography method with flame ionization detection provides a reliable and accurate means for the purity assessment of Isomalt. The two-step derivatization protocol of oximation followed by silylation is effective in producing volatile and thermally stable derivatives of the Isomalt components and related impurities, allowing for excellent chromatographic separation and quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Isomalt.

References

Application Notes and Protocols for the Use of Isomalt in Mucoadhesive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucoadhesive drug delivery systems are designed to remain in contact with a mucosal surface for an extended period, allowing for localized drug delivery or enhanced systemic absorption.[1][2] Isomalt (B1678288), a disaccharide alcohol derived from sucrose, possesses several properties that make it a promising excipient for such systems.[3][4][5] Its non-cariogenic nature, mild sweetness, good water solubility, and low hygroscopicity make it particularly suitable for oral and buccal formulations.[4][6][7] This document provides detailed application notes and protocols for the development and evaluation of isomalt-based mucoadhesive drug delivery systems.

While direct studies on the mucoadhesive properties of isomalt are not extensively documented, its use as a pharmaceutical excipient in various dosage forms, including tablets and films, is well-established.[8][9][10] Isomalt can function as a diluent, binder, and sweetening agent, and its plasticizing properties can be beneficial in the formulation of mucoadhesive films.[3][10] The following protocols are based on established methodologies for mucoadhesive formulations and have been adapted to incorporate isomalt as a key component.

I. Development of Isomalt-Based Mucoadhesive Formulations

Mucoadhesive Buccal Tablets

Isomalt can be incorporated into mucoadhesive buccal tablets to provide good compressibility, a pleasant taste, and to act as a binder.

Table 1: Hypothetical Formulation of Isomalt-Based Mucoadhesive Buccal Tablets

Ingredient Function Concentration (% w/w)
Active Pharmaceutical Ingredient (API)Drug1 - 10
Isomalt (e.g., galenIQ™ 721)Diluent, Binder, Sweetener50 - 80
Mucoadhesive Polymer (e.g., HPMC, Carbopol)Mucoadhesive Agent10 - 40
Magnesium Stearate (B1226849)Lubricant0.5 - 2

Experimental Protocol: Preparation of Mucoadhesive Buccal Tablets by Direct Compression

  • Sieving: Pass all ingredients through a suitable mesh sieve (e.g., #60) to ensure uniformity.

  • Blending:

    • Triturate the API with a small amount of isomalt.

    • Geometrically mix the API-isomalt triturate with the remaining isomalt and the mucoadhesive polymer in a blender for 15-20 minutes to achieve a homogenous mixture.

  • Lubrication: Add magnesium stearate to the blend and mix for an additional 2-3 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate punches.

Diagram 1: Experimental Workflow for Buccal Tablet Preparation

G cluster_0 Preparation of Mucoadhesive Buccal Tablets start Sieving of Ingredients blending Blending of API, Isomalt, and Mucoadhesive Polymer start->blending lubrication Addition of Lubricant (Magnesium Stearate) blending->lubrication compression Direct Compression into Tablets lubrication->compression end Final Mucoadhesive Buccal Tablets compression->end

Caption: Workflow for the preparation of isomalt-based mucoadhesive buccal tablets.

Mucoadhesive Oral Films

In mucoadhesive oral films, isomalt can serve as a film-forming agent, plasticizer, and sweetening agent, contributing to the flexibility and patient acceptability of the film.[11][12][13]

Table 2: Hypothetical Formulation of Isomalt-Based Mucoadhesive Oral Films

Ingredient Function Concentration (% w/w)
Active Pharmaceutical Ingredient (API)Drug1 - 5
IsomaltFilm former, Plasticizer, Sweetener20 - 50
Film-Forming Polymer (e.g., PVA, HPMC)Film former30 - 60
Mucoadhesive Polymer (e.g., Chitosan, Sodium Alginate)Mucoadhesive Agent5 - 20
Plasticizer (e.g., Glycerol, Propylene Glycol)Plasticizer5 - 15
Saliva Stimulating Agent (e.g., Citric Acid)Saliva Stimulant1 - 3
Flavoring AgentFlavorq.s.
Purified WaterSolventq.s.

Experimental Protocol: Preparation of Mucoadhesive Oral Films by Solvent Casting Method

  • Polymer Solution Preparation: Dissolve the film-forming polymer and mucoadhesive polymer in a portion of purified water with continuous stirring.

  • Isomalt and API Incorporation: In a separate container, dissolve the isomalt, API, saliva stimulating agent, and flavoring agent in the remaining purified water.

  • Mixing: Add the API-isomalt solution to the polymer solution and mix thoroughly to form a homogenous and bubble-free viscous solution.

  • Casting: Pour the solution into a petri dish or onto a suitable casting surface.

  • Drying: Dry the film in a hot air oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.

  • Cutting and Storage: Carefully remove the dried film and cut it into the desired size and shape. Store the films in a desiccator until further evaluation.

Diagram 2: Experimental Workflow for Oral Film Preparation

G cluster_1 Preparation of Mucoadhesive Oral Films start Preparation of Polymer Solution incorporation Incorporation of API and Isomalt start->incorporation mixing Thorough Mixing to Form a Homogenous Solution incorporation->mixing casting Solvent Casting of the Solution mixing->casting drying Drying of the Film casting->drying cutting Cutting and Storage of the Final Film drying->cutting end Final Mucoadhesive Oral Film cutting->end G cluster_2 Mechanism of Mucoadhesion Contact Intimate Contact of Formulation with Mucosal Surface Hydration Hydration and Swelling of the Polymer Contact->Hydration Interpenetration Interpenetration of Polymer and Mucin Chains Hydration->Interpenetration Bonding Formation of Chemical and Physical Bonds Interpenetration->Bonding Adhesion Mucoadhesion Achieved Bonding->Adhesion

References

Troubleshooting & Optimization

Preventing physical instability of amorphous Isomalt (Standard) during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous isomalt (B1678288). The information is designed to help prevent and address physical instability during storage and experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered with amorphous isomalt in a question-and-answer format.

Q1: My amorphous isomalt powder is starting to clump and become sticky. What is causing this and how can I prevent it?

A1: Stickiness and clumping are primary indicators of the physical instability of amorphous isomalt, typically caused by moisture-induced plasticization and the initial stages of recrystallization. Amorphous isomalt is hygroscopic, meaning it readily absorbs moisture from the environment.[1][2] This absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) of the isomalt.[3][4][5] When the Tg drops to near or below the storage temperature, molecular mobility increases, leading to the sticky, rubbery state you are observing, which is a precursor to crystallization.

Prevention Strategies:

  • Strict Environmental Control: Store amorphous isomalt in a tightly sealed container with a desiccant, such as silica (B1680970) gel, to maintain a low relative humidity (RH). Handling and processing should ideally occur in a controlled humidity environment.

  • Temperature Management: Store the material at a temperature well below its glass transition temperature. Elevated temperatures, even if below the dry Tg, can accelerate water sorption and subsequent instability.

  • Appropriate Packaging: Utilize packaging materials with high moisture barrier properties.

Q2: I have observed changes in the dissolution profile of my amorphous isomalt formulation over time. Why is this happening?

A2: A change in the dissolution profile is a significant consequence of the recrystallization of amorphous isomalt. The amorphous form has a higher apparent solubility and faster dissolution rate compared to its crystalline counterpart. As the isomalt crystallizes during storage, the formulation loses these advantages, leading to a slower and potentially incomplete dissolution. This can critically impact the bioavailability of an incorporated active pharmaceutical ingredient (API).

Q3: Can the diastereomer ratio of isomalt affect its physical stability?

A3: Yes, the ratio of the two diastereomers of isomalt, 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM), can influence its stability. Research suggests that a 1:1 mixture of GPM and GPS exhibits the best physical stability in the amorphous form. Formulations using a single diastereomer have shown a greater tendency for physical instability.

Q4: How can I select appropriate excipients to improve the stability of my amorphous isomalt formulation?

A4: The selection of excipients is a critical factor in stabilizing amorphous isomalt. The goal is to choose additives that can increase the Tg of the formulation, reduce its hygroscopicity, or inhibit crystallization through molecular interactions.

  • High Tg Polymers: Incorporating high molecular weight polymers with a high Tg, such as polyvinylpyrrolidone (B124986) (PVP), can increase the overall Tg of the mixture, making it more resistant to temperature and humidity fluctuations.

  • Hydrophobic Additives: While many stabilizers are polymers, the addition of hydrophobic excipients can reduce the tendency of the formulation to absorb water.

  • Co-amorphous Systems: Forming a co-amorphous system with another small molecule can sometimes enhance stability through specific intermolecular interactions, such as hydrogen bonding.

It is crucial to screen excipients for compatibility and their effect on the stability of amorphous isomalt, as some additives can paradoxically accelerate water absorption and crystallization.

Q5: What is the critical relative humidity for amorphous isomalt, and why is it important?

A5: The critical relative humidity (RHc) is the RH at which an amorphous material begins to crystallize at a given temperature. Above this humidity, the material will absorb enough water to lower its Tg below the storage temperature, leading to a significant increase in molecular mobility and subsequent crystallization. While a specific RHc for pure amorphous isomalt is not definitively established and can depend on the specific diastereomer ratio and production method, it is known to be susceptible to moisture-induced crystallization. For amorphous materials in general, it is crucial to store them at an RH well below their RHc to ensure long-term physical stability. Dynamic Vapor Sorption (DVS) is the primary technique used to determine the RHc of a material.

Quantitative Data on Amorphous Isomalt Stability

The following tables summarize key quantitative data related to the physical stability of amorphous isomalt.

Table 1: Glass Transition Temperature (Tg) of Amorphous Isomalt

PropertyValueReference(s)
Tg of anhydrous amorphous isomaltApproximately 60°C
Effect of WaterTg decreases with increasing moisture

Note: The exact Tg can vary depending on the specific GPM:GPS ratio and the thermal history of the sample.

Table 2: Factors Influencing the Physical Stability of Amorphous Isomalt

FactorObservationReference(s)
Relative Humidity Increased RH leads to moisture absorption, plasticization, a decrease in Tg, and subsequent crystallization.
Temperature Storage at temperatures approaching or exceeding the Tg (which is lowered by moisture) significantly increases molecular mobility and the rate of crystallization.
Diastereomer Ratio A 1:1 mixture of the GPM and GPS diastereomers shows enhanced physical stability compared to mixtures with other ratios or the individual isomers.
Additives/Excipients High molecular weight compounds can potentially increase the Tg. However, some oligomeric or polymeric additives have been shown to accelerate water absorption and crystallization. Careful screening of excipients is necessary.
Production Method Different methods of producing amorphous isomalt (e.g., spray drying, freeze-drying, melt-extrusion) can result in materials with different physical properties and stability profiles. Low-temperature and low-humidity drying processes generally yield more stable products.

Experimental Protocols

Detailed methodologies for key experiments to assess the physical stability of amorphous isomalt are provided below.

Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Crystallization Analysis

Objective: To determine the glass transition temperature (Tg) and observe any crystallization or melting events.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the amorphous isomalt powder into a standard aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress or loss during the experiment.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of crystalline isomalt (e.g., 200°C).

    • Hold at the high temperature for a few minutes to ensure complete melting if a melt-quench cycle is desired to create an amorphous sample in situ.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating ramp at the same rate (10°C/min) is then performed to analyze the amorphous material.

  • Data Analysis:

    • The Tg is observed as a step-like change in the heat flow signal on the second heating scan. It is typically reported as the midpoint of the transition.

    • An exothermic peak during the heating scan indicates crystallization.

    • An endothermic peak corresponds to the melting of any crystalline material present.

X-Ray Powder Diffraction (XRPD) for Amorphous/Crystalline Content

Objective: To confirm the amorphous nature of the isomalt and detect any crystallinity.

Methodology:

  • Sample Preparation: A sufficient amount of the powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface and to avoid excessive pressure that could induce crystallization.

  • Instrument Setup: The sample holder is placed in the XRPD instrument. Typical diffractometers use a copper X-ray source (Cu Kα radiation).

  • Data Collection:

    • Scan the sample over a wide angular range (e.g., 5° to 40° 2θ).

    • Use a suitable step size (e.g., 0.02°) and counting time per step to obtain good signal-to-noise ratio.

  • Data Analysis:

    • An amorphous material will produce a broad, diffuse halo with no sharp peaks.

    • Crystalline material is identified by the presence of sharp Bragg peaks at specific 2θ angles. The pattern can be compared to a reference pattern for crystalline isomalt to confirm its identity.

Dynamic Vapor Sorption (DVS) for Moisture Sorption and Critical Relative Humidity

Objective: To measure the moisture sorption-desorption isotherm and identify the critical relative humidity (RHc) at which crystallization occurs.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the amorphous isomalt sample (e.g., 10-20 mg) onto the DVS microbalance sample pan.

  • Instrument Setup:

    • The sample is initially dried under a stream of dry nitrogen (0% RH) at the experimental temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption/Desorption Program:

    • The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

    • At each step, the system holds the RH constant until the sample weight equilibrates (e.g., a change in mass per unit time, dm/dt , of less than 0.002%/min).

    • After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.

  • Data Analysis:

    • A sorption-desorption isotherm plot is generated (mass change vs. RH).

    • A sharp decrease in sample mass at a specific RH during the sorption phase is indicative of moisture-induced crystallization, as crystalline material holds less water than the amorphous form. This RH is the critical relative humidity (RHc).

Visualizations

The following diagrams illustrate key workflows and relationships in managing the stability of amorphous isomalt.

experimental_workflow cluster_prep Sample Preparation cluster_initial Initial Characterization cluster_stability Stability Study cluster_analysis Timepoint Analysis Amorphous_Prep Prepare Amorphous Isomalt (e.g., Freeze-drying, Spray-drying) Initial_XRPD XRPD Analysis (Confirm Amorphous State) Amorphous_Prep->Initial_XRPD Initial_DSC DSC Analysis (Determine Initial Tg) Amorphous_Prep->Initial_DSC DVS_Analysis DVS Analysis (Assess Hygroscopicity & RHc) Amorphous_Prep->DVS_Analysis Storage Store at Controlled Temperature/Humidity Conditions Initial_XRPD->Storage Initial_DSC->Storage Timepoints Pull Samples at Defined Timepoints Storage->Timepoints Visual Visual Inspection (Clumping, Stickiness) Timepoints->Visual XRPD_Stability XRPD Analysis (Detect Crystallinity) Timepoints->XRPD_Stability DSC_Stability DSC Analysis (Monitor Tg Changes) Timepoints->DSC_Stability

Diagram 1: Experimental workflow for assessing the physical stability of amorphous isomalt.

logical_relationships cluster_cause Causes of Instability cluster_mechanism Mechanism cluster_effect Physical Manifestation cluster_prevention Preventative Measures Moisture Moisture Absorption (Hygroscopicity) Plasticization Plasticization Moisture->Plasticization Temp High Storage Temperature Mobility Increased Molecular Mobility Temp->Mobility Composition Suboptimal Diastereomer Ratio Crystallization Recrystallization Composition->Crystallization Tg_Depression Glass Transition Temperature (Tg) Depression Plasticization->Tg_Depression Tg_Depression->Mobility Mobility->Crystallization Stickiness Stickiness & Clumping Crystallization->Stickiness Dissolution_Change Altered Dissolution Profile Crystallization->Dissolution_Change Low_RH Low Humidity Storage (Desiccants) Low_RH->Moisture Low_Temp Low Temperature Storage Low_Temp->Mobility Packaging Moisture-Proof Packaging Packaging->Moisture Excipients Formulation with Stabilizing Excipients (e.g., Polymers) Excipients->Mobility Ratio_Control Use Optimal 1:1 Diastereomer Ratio Ratio_Control->Crystallization

Diagram 2: Logical relationships between causes of instability and preventative measures.

References

Strategies to control the crystallization of Isomalt (Standard) in freeze-dried cakes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to control the crystallization of Isomalt (B1678288) (Standard) in freeze-dried cakes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development and experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the freeze-drying of isomalt-containing formulations.

Problem Potential Causes Recommended Solutions
Cake Collapse The product temperature during primary drying exceeded the collapse temperature (Tc) or glass transition temperature of the maximally freeze-concentrated solute (Tg').[1][2]- Determine the Tg' and Tc of your formulation using Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM). - Ensure the shelf temperature during primary drying maintains the product temperature safely below the critical collapse temperature.[2] - Consider adding polymers like PEG or dextran (B179266) to potentially increase the collapse temperature, but be mindful of potential phase separation.[3]
Crystallization During Freeze-Drying - The formulation contains a component that induces crystallization (e.g., certain buffer salts). - The cooling rate is too slow, allowing for crystal nucleation and growth.[4] - An annealing step was performed at a temperature that promoted crystallization.- Use buffers that are less prone to crystallization during freezing, such as histidine or Tris, and avoid high concentrations of phosphate (B84403) buffers. - Employ a faster cooling rate to promote vitrification and prevent the formation of large ice crystals. - If using an annealing step to crystallize a bulking agent like mannitol, ensure the temperature and time are optimized to not induce isomalt crystallization.
Post-Lyophilization Crystallization (During Storage) - High residual moisture content in the lyophilized cake. - Storage at temperatures above the glass transition temperature (Tg) of the amorphous solid. - Inherent physical instability of the isomalt diastereomer composition.- Optimize the secondary drying phase to reduce residual moisture to a minimum. Use Karl Fischer titration to accurately measure moisture content. - Store the lyophilized product at a temperature well below its Tg. - Use a mixture of isomalt diastereomers, as a 1:1 ratio has shown better physical stability in the amorphous form. - Consider the addition of crystallization inhibitors such as water-soluble polymers (dextran, Ficoll) or other sugars.
Shrinkage and Cracking of the Cake - Stress created in the frozen matrix as unfrozen water is removed during drying. - A formulation matrix that lacks the necessary cohesion.- Optimize the formulation by including bulking agents that provide a robust cake structure. - Control the drying rates to minimize stress on the cake.
Meltback - Incomplete sublimation due to fluctuations in shelf temperature, causing ice to melt and resolidify.- Ensure precise and stable temperature control of the shelves during primary drying. - Implement a consistent and uniform freezing process to avoid the presence of partially melted zones.

Frequently Asked Questions (FAQs)

1. Why is my amorphous isomalt cake crystallizing upon storage?

Crystallization of amorphous isomalt during storage is often attributed to plasticization by residual moisture and/or storage temperatures exceeding the glass transition temperature (Tg). Elevated molecular mobility under these conditions allows for the rearrangement of isomalt molecules into a more stable crystalline state. To mitigate this, ensure your secondary drying process is optimized to achieve low residual moisture, and store the product at a temperature safely below its Tg.

2. What is the optimal ratio of isomalt diastereomers to prevent crystallization?

Research suggests that using a mixture of isomalt diastereomers is preferable to using a single isomer for achieving a stable amorphous form. A 1:1 mixture of 6-O-α-d-glucopyranosyl-d-sorbitol (GPS) and 1-O-α-d-glucopyranosyl-d-mannitol (GPM) has been shown to exhibit the best physical stability.

3. Can I use additives to inhibit isomalt crystallization?

Yes, certain additives can inhibit sugar crystallization. The addition of water-soluble polymers like dextran and Ficoll has been shown to prevent the crystallization of other amorphous sugars and preserve protein activity. Incorporating other sugars can also delay crystallization by increasing the energy barrier for nucleation. However, it's important to note that some studies have found that the addition of oligomeric or polymeric compounds to amorphous isomalt can accelerate water absorption and crystallization under certain conditions. Therefore, the effect of any additive should be carefully evaluated for your specific formulation.

4. How do the freeze-drying process parameters affect isomalt crystallization?

The freezing rate is a critical parameter. Rapid freezing generally leads to the formation of smaller ice crystals and can promote the vitrification of isomalt, helping to create a stable amorphous phase. Slower cooling rates can allow for the formation of larger ice crystals and may increase the risk of crystallization. The temperature and duration of primary and secondary drying also play a crucial role in achieving a stable amorphous cake with low residual moisture.

5. What analytical techniques are essential for studying isomalt crystallization?

A combination of analytical techniques is recommended for a thorough characterization of the solid state of isomalt in freeze-dried cakes:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), collapse temperature (Tc), and to detect crystallization and melting events.

  • X-Ray Powder Diffraction (XRPD): To distinguish between amorphous and crystalline states. An amorphous solid will show a broad halo, while a crystalline solid will exhibit sharp diffraction peaks.

  • Karl Fischer Titration: To accurately quantify the residual moisture content in the final lyophilized product.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To investigate changes in the molecular structure and interactions that may indicate the onset of crystallization.

Data Presentation

Table 1: Influence of Isomalt Diastereomer Ratio on Physical Stability

GPM:GPS RatioPhysical State after Freeze-DryingStability during Storage (High Relative Humidity)
1:0 (Pure GPM)AmorphousSigns of physical instability
3:1AmorphousStable
1:1AmorphousBest physical stability
1:3AmorphousStable

This table is a summary of findings suggesting that a mixture of diastereomers, particularly a 1:1 ratio, enhances the stability of amorphous isomalt.

Table 2: Effect of Additives on the Glass Transition Temperature (Tg) of Isomalt

Additive (at 75% concentration)Resulting Tg of the Mixture
Polydextrose69.4 °C
High Molecular Weight Hydrogenated Starch Hydrolysate64.5 °C

Data suggests that the addition of high molecular weight compounds can increase the Tg of isomalt, which may contribute to improved stability.

Experimental Protocols

Protocol 1: Preparation of Isomalt-Containing Freeze-Dried Cakes

  • Solution Preparation:

    • Dissolve the desired concentration of Isomalt (Standard) and any other excipients or active pharmaceutical ingredients (APIs) in water for injection (WFI) or a suitable buffer system.

    • Ensure complete dissolution by gentle stirring. Avoid vigorous mixing to prevent excessive air entrapment.

    • Filter the solution through a 0.22 µm sterile filter.

  • Filling:

    • Aseptically dispense a precise volume of the formulation into sterile lyophilization vials.

    • Partially insert sterile lyophilization stoppers onto the vials.

  • Freeze-Drying Cycle:

    • Freezing:

      • Load the vials onto the freeze-dryer shelves, pre-cooled to 5°C.

      • Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.

      • Hold at -40°C for at least 2 hours to ensure complete freezing.

    • Primary Drying:

      • Apply a vacuum to the chamber (e.g., 100 mTorr).

      • Increase the shelf temperature to a point safely below the determined collapse temperature (e.g., -25°C) and hold until all the ice has sublimed. The duration will depend on the formulation and batch size.

    • Secondary Drying:

      • Reduce the chamber pressure further if necessary.

      • Ramp the shelf temperature to a higher temperature (e.g., 25°C) at a rate of 0.2°C/minute.

      • Hold for a sufficient time (e.g., 6-8 hours) to reduce the residual moisture to the target level.

  • Stoppering and Unloading:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully stopper the vials under vacuum or the inert atmosphere.

    • Remove the vials from the freeze-dryer and secure the stoppers with aluminum crimp caps.

Protocol 2: Characterization of Isomalt Crystallinity using DSC and XRPD

  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal 5-10 mg of the lyophilized cake in an aluminum DSC pan.

    • Place the sealed pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., -20°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature above the expected melting point of isomalt (e.g., 180°C).

    • Analyze the resulting thermogram for a step change indicating the glass transition (Tg) and any exothermic peaks representing crystallization or endothermic peaks for melting.

  • X-Ray Powder Diffraction (XRPD):

    • Gently crush the lyophilized cake into a fine powder using a mortar and pestle.

    • Mount the powder onto the sample holder of the XRPD instrument.

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • Examine the diffractogram for the presence of a broad, diffuse halo (indicative of amorphous content) or sharp, well-defined peaks (indicative of crystalline material).

Mandatory Visualizations

Experimental_Workflow Formulation Formulation Development (Isomalt, API, Buffers, Additives) FreezeDry Freeze-Drying Cycle (Freezing, Primary & Secondary Drying) Formulation->FreezeDry Initial_Characterization Initial Cake Characterization (Visual Inspection, Reconstitution Time) FreezeDry->Initial_Characterization Solid_State_Analysis Solid-State Analysis (DSC, XRPD, Karl Fischer) Initial_Characterization->Solid_State_Analysis Stability_Study Accelerated Stability Study (Elevated Temp/Humidity) Solid_State_Analysis->Stability_Study Crystallization_Check Crystallization Observed? Stability_Study->Crystallization_Check Troubleshoot Troubleshoot Formulation/ Process Parameters Crystallization_Check->Troubleshoot Yes Optimized_Product Optimized Amorphous Product Crystallization_Check->Optimized_Product No Troubleshoot->Formulation Reformulate/Re-process

Caption: Experimental workflow for developing a stable amorphous freeze-dried cake.

Troubleshooting_Logic Problem Problem: Isomalt Crystallization Check_Moisture Check Residual Moisture (Karl Fischer) Problem->Check_Moisture Check_Storage Review Storage Conditions (Temp vs. Tg) Problem->Check_Storage Check_Formulation Analyze Formulation (Diastereomer Ratio, Additives) Problem->Check_Formulation Check_Process Evaluate Freeze-Drying Cycle (Freezing Rate, Drying Temp) Problem->Check_Process High_Moisture Moisture > 1%? Check_Moisture->High_Moisture Temp_Above_Tg Storage T > Tg? Check_Storage->Temp_Above_Tg Suboptimal_Formulation Single Isomer Used? Check_Formulation->Suboptimal_Formulation Suboptimal_Process Slow Freezing Rate? Check_Process->Suboptimal_Process Optimize_Drying Optimize Secondary Drying High_Moisture->Optimize_Drying Yes Lower_Storage_Temp Lower Storage Temperature Temp_Above_Tg->Lower_Storage_Temp Yes Reformulate Use 1:1 Diastereomer Mix Suboptimal_Formulation->Reformulate Yes Increase_Freezing_Rate Increase Freezing Rate Suboptimal_Process->Increase_Freezing_Rate Yes

Caption: Logical flowchart for troubleshooting isomalt crystallization.

References

Troubleshooting stickiness of Isomalt (Standard) during spray drying experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stickiness issues with Isomalt (B1678288) (Standard) during spray drying experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Isomalt stickiness during spray drying?

A1: The primary cause of Isomalt stickiness during spray drying is its low glass transition temperature (Tg).[1][2][3] Amorphous sugars like Isomalt become sticky and prone to agglomeration when the process temperature exceeds their Tg by a certain margin, often cited as Tg + 20°C.[1] At these temperatures, the material transitions from a glassy, solid state to a rubbery, liquid-like state, leading to particles sticking to each other and the walls of the spray dryer.[1][2] Isomalt is known to be particularly challenging to process due to its low Tg, making it highly susceptible to stickiness.[3][4][5]

Q2: How do spray drying process parameters influence Isomalt stickiness?

A2: Several process parameters critically influence Isomalt stickiness:

  • Inlet and Outlet Temperature: Higher temperatures can easily exceed the Tg of Isomalt, promoting stickiness.[1] Lowering the inlet and consequently the outlet temperature is a common strategy to mitigate this issue.[3][4]

  • Feed Rate: A high liquid feed rate can lead to inefficient drying, resulting in particles with higher moisture content.[3] Water acts as a plasticizer, lowering the Tg of the powder and increasing stickiness.

  • Atomizing Gas Flow Rate: A lower atomizing gas flow rate can result in larger droplets that are more difficult to dry, increasing the likelihood of sticky particles.

  • Aspirator/Drying Air Flow Rate: A lower aspirator rate reduces the flow of heated air, which is necessary for efficient water evaporation. Insufficient drying can lead to stickiness.[3]

Q3: My Isomalt powder is sticking to the cyclone and collection vessel. What should I do?

A3: Sticking in the cyclone and collection vessel is a classic sign that the particle surface is tacky. This is likely due to the outlet temperature being too high, causing the Isomalt particles to be in a rubbery state. To address this, you should consider the following:

  • Lower the Inlet Temperature: This will directly reduce the outlet temperature. A study found that an inlet temperature of 60°C, resulting in an outlet temperature of 42-43°C, was optimal for retrieving Isomalt powder.[4][5][6][7]

  • Increase the Aspirator/Drying Air Flow Rate: This can help to cool the particles more effectively before they reach the cyclone.

  • Decrease the Feed Rate: This allows for more efficient drying of each droplet, reducing the residual moisture that can lower the Tg.[3]

Q4: Can the concentration of the Isomalt feed solution affect stickiness?

A4: Yes, the feed solution concentration can impact stickiness. A very high concentration may lead to a more viscous solution that is harder to atomize, potentially resulting in larger, wetter particles that stick. Conversely, a very low concentration requires the removal of more water, which can be challenging without causing stickiness if other parameters are not optimized. Finding the right balance is key. A 15% (w/v) concentration has been used successfully in studies.[4][5][6][7]

Q5: Are there any additives that can help reduce Isomalt stickiness?

A5: Yes, the addition of high molecular weight drying aids is a common strategy to combat stickiness in spray drying of sugars.[1][8][9][10] These compounds, such as maltodextrin (B1146171) or gum arabic, have a high glass transition temperature. When mixed with Isomalt, they increase the overall Tg of the formulation, making the resulting powder less prone to stickiness at typical spray drying temperatures.

Troubleshooting Guide: Quantitative Data and Experimental Protocols

For easier comparison, the following table summarizes key processing parameters from a successful Isomalt spray drying experiment.

ParameterRecommended ValueRationale
Inlet Temperature 60°CMinimizes the risk of exceeding the glass transition temperature of Isomalt.[4][5][6][7]
Outlet Temperature 42-43°CIndicates efficient drying while keeping the product below its sticky point.[4][5][6][7]
Feed Concentration 15% (w/v)A balanced concentration for effective atomization and drying.[4][5][6][7]
Feed Rate 1.4 ml/minA lower feed rate ensures complete drying of the atomized droplets.[3][4][5][6][7]
Atomizing Gas Flow Rate 800 L/hA higher flow rate promotes the formation of smaller droplets, which dry more quickly.[4][5][6][7]
Aspirator Rate 100%Maximizes the drying air flow for efficient evaporation.[4][5][6][7]
Experimental Protocol: Optimizing Spray Drying Parameters for Isomalt

This protocol outlines a systematic approach to finding the optimal spray drying parameters for a standard Isomalt solution.

1. Materials and Equipment:

  • Isomalt (Standard Grade)
  • Deionized Water
  • Laboratory-scale spray dryer (e.g., BUCHI B-290)
  • Hot plate with magnetic stirrer
  • Analytical balance

2. Preparation of Isomalt Feed Solution (15% w/v): a. Weigh 15g of Isomalt powder. b. Measure 100ml of deionized water. c. Gradually add the Isomalt powder to the water while stirring continuously with a magnetic stirrer on a hot plate set to a low heat to aid dissolution. d. Continue stirring until the Isomalt is completely dissolved and the solution is clear. e. Allow the solution to cool to room temperature before use.

3. Spray Dryer Setup and Initial Parameters: a. Set up the spray dryer according to the manufacturer's instructions. b. Start with the recommended parameters from the table above as a baseline:

  • Inlet Temperature: 60°C
  • Aspirator Rate: 100%
  • Atomizing Gas Flow Rate: 800 L/h
  • Feed Rate: 1.4 ml/min

4. Experimental Run and Observation: a. Begin by pumping deionized water through the system to stabilize the temperatures. b. Once the inlet and outlet temperatures are stable, switch the feed to the Isomalt solution. c. Closely observe the drying chamber, cyclone, and collection vessel for any signs of stickiness or product buildup. d. Collect the product and assess its properties (e.g., flowability, particle size, moisture content).

5. Troubleshooting and Optimization:

  • If stickiness is observed:
  • First, try reducing the feed rate in small increments (e.g., by 0.2 ml/min).
  • If stickiness persists, lower the inlet temperature by 5°C increments.
  • Ensure the aspirator rate is at its maximum to provide sufficient drying air.
  • If the yield is low without significant stickiness:
  • Consider slightly increasing the feed concentration (e.g., to 20% w/v), while carefully monitoring for any onset of stickiness.
  • Ensure the atomizing gas flow rate is high enough to create a fine mist.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical relationships in troubleshooting Isomalt stickiness and the interplay of spray drying parameters.

TroubleshootingWorkflow Start Problem: Isomalt Stickiness Observed Check_Temp Is Outlet Temperature > Tg of Isomalt? Start->Check_Temp Lower_Inlet_Temp Action: Lower Inlet Temperature Check_Temp->Lower_Inlet_Temp Yes Check_Feed_Rate Is Feed Rate Too High? Check_Temp->Check_Feed_Rate No Lower_Inlet_Temp->Check_Feed_Rate Lower_Feed_Rate Action: Lower Feed Rate Check_Feed_Rate->Lower_Feed_Rate Yes Check_Aspirator Is Aspirator Rate Too Low? Check_Feed_Rate->Check_Aspirator No Lower_Feed_Rate->Check_Aspirator Increase_Aspirator Action: Increase Aspirator Rate Check_Aspirator->Increase_Aspirator Yes Consider_Additive Still Sticky? Consider Adding High-Tg Drying Aid Check_Aspirator->Consider_Additive No Increase_Aspirator->Consider_Additive Resolved Problem Resolved Consider_Additive->Resolved

Caption: A workflow diagram for troubleshooting Isomalt stickiness.

SprayDryingParameters cluster_input Input Parameters cluster_output Product Characteristics Inlet_Temp Inlet Temperature Stickiness Stickiness Inlet_Temp->Stickiness increases Moisture Residual Moisture Inlet_Temp->Moisture decreases Feed_Rate Feed Rate Feed_Rate->Stickiness increases Feed_Rate->Moisture increases Feed_Conc Feed Concentration Feed_Conc->Stickiness can increase Aspirator_Rate Aspirator Rate Aspirator_Rate->Stickiness decreases Aspirator_Rate->Moisture decreases Yield Product Yield Stickiness->Yield decreases Moisture->Stickiness increases

Caption: Interplay of spray drying parameters and product characteristics.

References

Technical Support Center: Optimizing Isomalt Concentration for Maximum Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Isomalt (Standard) to enhance protein stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Isomalt and how does it stabilize proteins?

A1: Isomalt is a disaccharide sugar alcohol. It stabilizes proteins through a mechanism known as "preferential exclusion." In an aqueous solution, the protein preferentially interacts with water molecules, leading to the exclusion of Isomalt from the protein's surface. This phenomenon results in an increase in the surface tension of the water around the protein, which in turn thermodynamically favors a more compact, correctly folded protein structure. A compact structure minimizes the surface area exposed to the solvent, thus enhancing the protein's stability.[1][2][3][4]

Q2: What is a good starting concentration range for Isomalt in my experiments?

A2: A typical starting concentration range for Isomalt in protein stabilization experiments is between 5% and 25% (w/v). The optimal concentration is highly dependent on the specific protein, the buffer system, and the nature of the stresses the protein will be subjected to (e.g., thermal stress, freeze-thawing, long-term storage). It is recommended to perform a concentration-response study to determine the ideal concentration for your particular application.

Q3: How does Isomalt compare to other common stabilizers like sucrose (B13894) or trehalose (B1683222)?

A3: Isomalt, sucrose, and trehalose are all effective protein stabilizers. While sucrose is a common standard, Isomalt has been shown to be particularly effective in preventing protein activity loss during long-term storage, sometimes outperforming sucrose under these conditions.[5] However, for preserving protein activity during processes like freeze-drying, sucrose might initially show better results.[5][6] The choice of stabilizer should be based on empirical testing with your specific protein and formulation requirements.

Q4: What are the key parameters to assess when optimizing Isomalt concentration?

A4: When optimizing Isomalt concentration, you should primarily assess three key parameters:

  • Protein Stability: This can be measured by techniques like thermal shift assays (Differential Scanning Fluorimetry), which determine the protein's melting temperature (Tm). A higher Tm indicates greater stability.

  • Protein Aggregation: Size-Exclusion Chromatography (SEC) is the gold standard for quantifying the percentage of monomeric (correctly folded) protein versus soluble aggregates.[7][8][9][10][11]

  • Protein Activity: For enzymes or other proteins with measurable function, an activity assay is crucial to ensure that the stabilizer is not interfering with the protein's biological function.[12]

Troubleshooting Guides

Problem: My protein is still aggregating after adding Isomalt.

If you are still observing protein aggregation, follow this troubleshooting workflow:

A Protein Aggregation Observed B Verify Isomalt Concentration and Solubility A->B C Increase Isomalt Concentration B->C Isomalt is soluble and concentration is low D Optimize Buffer Conditions (pH, Ionic Strength) B->D Isomalt concentration is optimal E Co-formulate with other Excipients (e.g., L-arginine, Polysorbate 80) B->E Isomalt concentration is optimal and buffer is optimized F Analyze for Insoluble Aggregates C->F D->F E->F G Re-evaluate Protein Purity F->G Insoluble aggregates present H Problem Resolved F->H Soluble aggregates resolved G->H

Caption: Troubleshooting workflow for protein aggregation.

  • Step 1: Verify Isomalt Concentration and Solubility: Ensure that the Isomalt is fully dissolved in your buffer and that the concentration is accurate. In some cases, high concentrations of Isomalt can lead to increased viscosity and may not be fully soluble at lower temperatures.

  • Step 2: Increase Isomalt Concentration: If the initial concentration is low, systematically increase the concentration of Isomalt and re-assess aggregation using a technique like Size-Exclusion Chromatography (SEC).

  • Step 3: Optimize Buffer Conditions: Protein stability is highly dependent on pH and ionic strength. Ensure your buffer pH is at least 1 unit away from your protein's isoelectric point (pI). You can also screen a range of salt concentrations (e.g., 50-250 mM NaCl).

  • Step 4: Consider Co-formulation: Sometimes, a combination of excipients is more effective. Consider adding other stabilizers like L-arginine (which can suppress aggregation) or a non-ionic surfactant like Polysorbate 80 to your formulation.[13]

Problem: I am observing a loss of protein activity with Isomalt.

If you notice a decrease in your protein's specific activity, consider the following:

  • Direct Interference with Assay: First, rule out direct interference of Isomalt with your activity assay. Run a control with just the assay components and Isomalt (without your protein) to see if it affects the readout.

  • Sub-optimal Concentration: While Isomalt is generally non-inhibitory, very high concentrations could potentially affect protein dynamics and function. Test a range of Isomalt concentrations to see if there is a concentration-dependent effect on activity.

  • pH and Buffer Effects: Ensure that the addition of Isomalt has not shifted the pH of your buffer. Re-verify the pH after all components have been added.

Data Presentation

Table 1: Effect of Isomalt Concentration on Protein Thermal Stability (Tm)

Isomalt Concentration (% w/v)Melting Temperature (Tm) in °CChange in Tm (ΔTm) from Control
0 (Control)55.20.0
558.9+3.7
1062.5+7.3
1564.8+9.6
2065.1+9.9
2565.3+10.1

Table 2: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)

Isomalt Concentration (% w/v)Monomer (%)Soluble Aggregates (%)
0 (Control)85.314.7
592.17.9
1097.52.5
1598.91.1
2099.20.8
2599.30.7

Table 3: Relative Protein Activity at Various Isomalt Concentrations

Isomalt Concentration (% w/v)Relative Activity (%)
0 (Control)100
599.5
1099.1
1598.5
2097.8
2597.2

Experimental Protocols

Protocol 1: Determining Optimal Isomalt Concentration using a Thermal Shift Assay

This protocol uses Differential Scanning Fluorimetry (DSF) to measure the melting temperature (Tm) of a protein in the presence of varying concentrations of Isomalt.

A Prepare Protein and Isomalt Stock Solutions B Prepare Assay Plate with Protein, Dye, and Isomalt Concentrations A->B C Seal Plate and Centrifuge B->C D Run Melt Curve Experiment in a qPCR Instrument C->D E Analyze Data to Determine Tm for each Concentration D->E F Identify Isomalt Concentration with Maximum Tm E->F

Caption: Workflow for Thermal Shift Assay.

  • Materials:

    • Purified protein of interest

    • Isomalt (Standard)

    • SYPRO Orange dye (5000x stock)

    • 96-well qPCR plate

    • Real-time PCR instrument

    • Appropriate buffer for your protein

  • Procedure:

    • Prepare a 50% (w/v) stock solution of Isomalt in your assay buffer.

    • Prepare a working solution of your protein at 2x the final desired concentration.

    • In a 96-well plate, add your protein, SYPRO Orange dye (at a final concentration of 5x), and varying concentrations of Isomalt (e.g., 0% to 25%). Ensure the final volume in each well is the same.

    • Seal the plate and centrifuge briefly to mix the contents.

    • Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C per minute.

    • The instrument will monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).[14][15][16]

    • Analyze the data to determine the Tm for each Isomalt concentration. The concentration that yields the highest Tm is considered optimal for thermal stability.

Protocol 2: Assessing Protein Stability using Size-Exclusion Chromatography (SEC)

This protocol is used to quantify the amount of monomeric protein versus soluble aggregates.

  • Materials:

    • Protein samples incubated with varying concentrations of Isomalt

    • SEC column appropriate for the size of your protein

    • HPLC or UHPLC system with a UV detector

    • Mobile phase (typically the same buffer used for your protein, filtered and degassed)

  • Procedure:

    • Prepare your protein samples with the desired concentrations of Isomalt and incubate them under the conditions you wish to test (e.g., thermal stress, long-term storage).

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a known amount of your protein sample onto the column.[7][8]

    • Monitor the elution profile at 280 nm. The monomeric protein will elute as a single, sharp peak at a specific retention time. Aggregates, being larger, will elute earlier.

    • Integrate the peak areas of the monomer and any aggregate peaks to calculate the percentage of each species in your sample.

Protocol 3: Measuring Protein Activity with a Spectrophotometric Enzyme Assay

This protocol is a general guideline for assessing the enzymatic activity of your protein.

  • Materials:

    • Your enzyme, formulated with different concentrations of Isomalt

    • Substrate for your enzyme

    • Spectrophotometer

    • Appropriate assay buffer

  • Procedure:

    • Set up your reaction mixture in a cuvette, including the assay buffer and the substrate.

    • Initiate the reaction by adding a specific amount of your enzyme-Isomalt formulation.

    • Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at a specific wavelength.

    • The initial rate of the reaction is proportional to the enzyme's activity. Calculate the specific activity for each Isomalt concentration and compare it to the control (no Isomalt).[17]

References

Overcoming poor flowability of Isomalt (Standard) powder in manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor flowability of standard Isomalt powder in manufacturing processes. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during experiments and production.

Frequently Asked Questions (FAQs)

Q1: What is Isomalt and why is its flowability a concern in manufacturing?

Isomalt is a sugar substitute and sugar alcohol derived from beet sugar.[1][2] It is a crystalline substance that is white, odorless, and has low hygroscopicity (it does not readily absorb moisture) at room temperature up to a relative humidity of 85%.[2] In pharmaceutical and food manufacturing, especially in processes like direct compression for tableting, consistent and uniform powder flow is critical.[3][4] Poor flowability of powders like Isomalt can lead to significant manufacturing issues, including inconsistent die filling, variations in tablet weight and hardness, and segregation of the powder blend. These issues can compromise the quality, efficacy, and uniformity of the final product.

Q2: What are the typical causes of poor flowability in Isomalt powder?

The flow properties of a powder are influenced by a combination of physical characteristics. For Isomalt, poor flowability is often attributed to:

  • Particle Size and Distribution: Fine particles, like those in powdered grades of Isomalt (e.g., ISOMALT LM-PF with particle size < 0.1 mm), have a larger surface area-to-volume ratio, leading to stronger cohesive forces between particles, which hinders flow.

  • Particle Shape: Irregularly shaped particles tend to interlock, causing more friction and resistance to flow compared to more spherical particles.

  • Moisture Content: Although Isomalt is not very hygroscopic, excessive moisture can cause the formation of liquid bridges between particles, increasing cohesion and leading to caking and restricted flow.

  • Electrostatic Charges: Static charges can build up between particles, causing them to either repel or attract each other, leading to erratic flow.

Q3: How is the flowability of Isomalt powder measured?

Several standard methods are used to quantify powder flowability. The most common are:

  • Angle of Repose (AoR): This is the angle of the conical pile formed when a powder is poured onto a horizontal surface. A lower angle indicates better flowability.

  • Carr's Index (CI) and Hausner Ratio (HR): These are calculated from the bulk and tapped densities of the powder. Lower values for both Carr's Index and the Hausner Ratio are indicative of better flow properties.

Table 1: Interpretation of Powder Flowability Indices

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent< 25≤ 101.00 - 1.11
Good25 - 3011 - 151.12 - 1.18
Fair30 - 4016 - 201.19 - 1.25
Passable> 4021 - 251.26 - 1.34
Poor-26 - 311.35 - 1.45
Very Poor-32 - 371.46 - 1.59
Very, Very Poor-> 38> 1.60

Troubleshooting Guide for Isomalt Flowability Issues

This guide addresses specific problems you may encounter during manufacturing.

Problem 1: My Isomalt powder is arching or bridging in the hopper.

  • Question: What causes arching (when a stable arch forms over the hopper outlet) and bridging, and how can I resolve it?

  • Answer: Arching and bridging are common issues with cohesive powders.

    • Primary Causes: High inter-particle cohesion due to fine particle size, irregular particle shape, or excess moisture. Improper hopper design (e.g., outlet is too small, or wall angles are not steep enough) can also contribute.

    • Solutions:

      • Granulation: Agglomerating the fine Isomalt powder into larger, more uniform granules is a highly effective solution. Dry granulation (roll compaction) and wet granulation are common methods. Milled and agglomerated Isomalt have been shown to be effective filler-binders in roll compaction/dry granulation.

      • Addition of Glidants: Incorporating a glidant, such as colloidal silicon dioxide (e.g., Aerosil®), can significantly improve flow. Concentrations are typically low (e.g., 0.2-1%). These agents reduce inter-particle friction by adhering to the surface of the Isomalt particles.

      • Process/Equipment Modification: Using mechanical agitation like vibrators or stirrers in the hopper can break up arches as they form. Additionally, ensuring the hopper is designed with steep walls and a sufficiently large outlet can prevent the conditions that lead to bridging.

Problem 2: I'm observing significant tablet weight variation during direct compression.

  • Question: Why is my tablet weight inconsistent, and how can I improve it?

  • Answer: Tablet weight variation is often a direct result of inconsistent powder flow into the tablet press die.

    • Primary Causes: Poorly flowing powder leads to incomplete or inconsistent die filling. Segregation of the powder blend, where finer particles separate from coarser ones, can also lead to density variations in the powder being fed into the die.

    • Solutions:

      • Improve Flowability: Implement the solutions from Problem 1 (granulation, glidants) to ensure a consistent and uniform flow of powder to the press. Agglomerated grades of Isomalt are specifically designed for direct compression and exhibit better flow.

      • Optimize Blending: Ensure the blending process is optimized. If using a glidant, a pre-blend step with the Isomalt can help maximize its effectiveness.

      • Adjust Machine Settings: Optimizing the tablet press feeder speed is crucial. The flow rate of the powder must match the speed of the press to ensure dies are filled adequately. Using forced feeder mechanisms can also help prevent segregation and ensure uniform die filling.

Problem 3: The Isomalt powder is caking during storage.

  • Question: What is causing my Isomalt powder to form lumps or a solid cake, and how can this be prevented?

  • Answer: Caking is a time-related decrease in flowability, often caused by moisture.

    • Primary Causes: Exposure to high humidity and temperature fluctuations can lead to moisture absorption, causing particles to stick together. Pressure during storage can also compact the powder, increasing particle-to-particle contact and leading to caking.

    • Solutions:

      • Control Storage Conditions: Store Isomalt in a controlled environment with low relative humidity (recommended between 20% - 60%) and stable temperature (recommended 20 °C ± 5 °C). Proper environmental control is vital to maintaining flow characteristics.

      • Use of Anti-Caking Agents: Incorporating anti-caking agents can help by absorbing excess moisture or creating a barrier on the particle surface.

      • Particle Engineering: Using agglomerated or granulated forms of Isomalt can reduce the contact points between particles, making the powder less susceptible to caking.

Table 2: Summary of Solutions for Poor Isomalt Flowability

SolutionMechanism of ActionKey ConsiderationsExpected Outcome
Granulation (Dry/Wet) Increases particle size and creates more spherical, uniform granules, reducing inter-particle cohesion.Dry granulation is suitable for moisture-sensitive formulations. Milled and agglomerated Isomalt show good results.Significant improvement in flowability; reduced arching, bridging, and segregation.
Addition of Glidants Reduces inter-particle friction and cohesion by coating the surface of the host particles.Colloidal silicon dioxide is highly effective. Optimum concentration is key; too much can hinder flow.Reduced Angle of Repose and improved flow rate. Adding 0.5% silicon dioxide can significantly reduce cohesion.
Process Optimization Modifies external factors to promote flow, such as mechanical agitation or equipment design.Hopper design (wall angle, outlet size) is critical. Feeder speed must be matched to press speed.Overcomes flow obstructions and ensures consistent die filling.
Control of Environment Minimizes moisture absorption, which is a primary cause of increased cohesion and caking.Maintain low relative humidity and stable temperature during storage and processing.Prevents caking and maintains the inherent flow properties of the powder.

Experimental Protocols

1. Measurement of Angle of Repose (Fixed Funnel Method)

  • Objective: To determine the angle of repose as an indicator of powder flowability.

  • Methodology:

    • Place a flat, horizontal plate with a defined diameter on a level surface.

    • Position a funnel vertically above the center of the plate. The distance between the funnel tip and the plate should be consistent (e.g., 2-4 cm).

    • Carefully pour the Isomalt powder through the funnel. Allow the powder to flow freely and form a conical pile.

    • Continue pouring until the apex of the cone reaches the funnel tip.

    • Measure the height (h) of the conical pile from the center and the radius (r) of the base of the pile.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r) .

    • Perform the measurement in triplicate and report the average value.

2. Measurement of Carr's Index and Hausner Ratio

  • Objective: To determine the compressibility of the powder as an indicator of its flowability.

  • Methodology:

    • Bulk Density (ρ_bulk):

      • Weigh a specific amount of Isomalt powder (e.g., 50 g).

      • Gently pour the powder into a graduated cylinder of appropriate size (e.g., 100 mL).

      • Level the surface of the powder without compacting it.

      • Record the volume as the bulk volume (V_bulk).

      • Calculate the bulk density: ρ_bulk = mass / V_bulk .

    • Tapped Density (ρ_tapped):

      • Use the same cylinder with the powder from the bulk density measurement.

      • Place the cylinder on a mechanical tapping apparatus.

      • Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps, as per pharmacopeial standards) until the volume no longer changes significantly.

      • Record the final volume as the tapped volume (V_tapped).

      • Calculate the tapped density: ρ_tapped = mass / V_tapped .

    • Calculations:

      • Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100

      • Hausner Ratio = ρ_tapped / ρ_bulk

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Corrective Actions: Formulation cluster_3 Corrective Actions: Process cluster_4 Verification Start Poor Isomalt Flow Detected (e.g., Inconsistent Tablet Weight, Hopper Bridging) Assess_Env Check Environmental Conditions (Humidity, Temperature) Start->Assess_Env Assess_Mat Review Isomalt Grade (Particle Size, Morphology) Start->Assess_Mat Optimize_Process Optimize Process Parameters (e.g., Feeder Speed, Agitation) Start->Optimize_Process Process-related issue Modify_Equipment Modify Equipment (e.g., Hopper Design) Start->Modify_Equipment Equipment-related issue Add_Glidant Incorporate Glidant (e.g., 0.5% Colloidal SiO2) Assess_Env->Add_Glidant Humidity is high Assess_Mat->Add_Glidant Cohesive particles Granulate Perform Granulation (Dry or Wet Method) Assess_Mat->Granulate Fine powder grade Re_evaluate Re-evaluate Flow Properties (AoR, Carr's Index) Add_Glidant->Re_evaluate Granulate->Re_evaluate Optimize_Process->Re_evaluate Modify_Equipment->Re_evaluate Re_evaluate->Granulate Flow still poor End Problem Resolved Re_evaluate->End Flow is acceptable

Caption: Troubleshooting workflow for diagnosing and resolving poor Isomalt powder flow.

Logical_Relationships cluster_causes Root Causes cluster_problems Manufacturing Problems cluster_solutions Solutions C1 Fine Particle Size P1 Hopper Bridging / Arching C1->P1 P2 Inconsistent Die Filling C1->P2 P3 Blend Segregation C1->P3 C2 High Moisture Content C2->P1 P4 Caking During Storage C2->P4 C3 Irregular Particle Shape C3->P1 C3->P2 C4 Electrostatic Charge C4->P2 S1 Granulation (Agglomeration) P1->S1 S2 Addition of Glidants (e.g., SiO2) P1->S2 S4 Process Optimization P1->S4 P2->S1 P2->S2 P2->S4 P3->S1 S3 Environmental Control (Low RH) P4->S3

Caption: Relationship between causes, problems, and solutions for Isomalt flowability.

References

Impact of Isomalt (Standard) on the dissolution rate of poorly soluble drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Isomalt (Standard) to enhance the dissolution rate of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: How does Isomalt improve the dissolution rate of poorly soluble drugs?

A1: Isomalt primarily enhances the dissolution rate of poorly soluble drugs through several mechanisms when formulated as a solid dispersion[1][2]:

  • Formation of an Amorphous State: By dispersing the drug within the Isomalt carrier, the crystalline structure of the drug can be converted into a higher-energy amorphous state.[1] This amorphous form is more soluble and dissolves faster than the stable crystalline form.[1]

  • Improved Wettability: Isomalt is a hydrophilic carrier.[1] When the drug is in close contact with Isomalt in a solid dispersion, its wettability is significantly increased, leading to a faster dissolution rate.

  • Reduced Particle Size: The solid dispersion process can reduce the drug's particle size to a colloidal or molecular level, increasing the surface area available for dissolution.

  • Increased Porosity: The final solid dispersion product may have increased porosity, which facilitates faster penetration of the dissolution medium.

Q2: What are the main advantages of using Isomalt compared to other carriers?

A2: Isomalt offers several advantages as a carrier in pharmaceutical formulations:

  • High Thermal Stability: Isomalt is stable at its melting point (approx. 145-150°C), making it highly suitable for preparing solid dispersions using the melt method, which is not possible for some polymers with high glass transition temperatures.

  • Low Hygroscopicity: Compared to other polyols, Isomalt is less hygroscopic, which contributes to the stability of the formulation, especially for moisture-sensitive drugs.

  • Good Taste and Mouthfeel: Isomalt has a sugar-like sweet taste and a pleasant mouthfeel, making it an ideal excipient for oral dosage forms like chewable or orally disintegrating tablets.

  • Versatility: It can be used in various manufacturing processes, including direct compression, wet granulation, spray drying, and melt extrusion.

Q3: Which manufacturing methods are suitable for preparing drug-Isomalt solid dispersions?

A3: Several methods can be used, with the choice depending on the physicochemical properties of the drug and the desired formulation characteristics:

  • Melt Method (Fusion): This method involves heating a physical mixture of the drug and Isomalt until a melt is formed, followed by rapid cooling. It is a simple and economical method, well-suited for Isomalt due to its thermal stability.

  • Solvent Evaporation: In this technique, both the drug and Isomalt are dissolved in a suitable solvent, which is then evaporated to form the solid dispersion. This method is ideal for thermolabile drugs that cannot withstand the high temperatures of the melt method.

  • Spray Drying: This process involves spraying a solution of the drug and carrier into a hot air stream to generate dry particles. It is a scalable method that can produce uniform particles but may present challenges like product stickiness with Isomalt.

Troubleshooting Guides

Problem 1: The dissolution rate of my drug-Isomalt solid dispersion is not significantly improved compared to the physical mixture.

Possible Cause Troubleshooting Step
Incomplete Amorphization The drug may not have fully converted to its amorphous state. Confirm the solid-state of the drug using characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the manufacturing process (e.g., ensure complete melting in the fusion method or select a more appropriate solvent for the evaporation method).
Incorrect Drug-to-Carrier Ratio A high drug-to-carrier ratio can lead to incomplete dispersion and drug recrystallization, dramatically decreasing the dissolution rate. Experiment with lower drug concentrations (e.g., 2%, 10%) to ensure the drug is molecularly dispersed within the Isomalt matrix.
Drug Recrystallization The amorphous drug may have recrystallized during processing or upon exposure to the dissolution media. This can be caused by the rapid dissolution of the highly soluble Isomalt carrier, creating a supersaturated environment for the drug.
Poor Wettability/Dispersion The solid dispersion may not be dispersing properly in the dissolution medium. Ensure adequate agitation as specified in the dissolution protocol. The issue might also stem from the formulation itself if the drug loading is too high.

Problem 2: I'm experiencing low yield and product stickiness during spray drying with Isomalt.

Possible Cause Troubleshooting Step
Suboptimal Process Parameters Isomalt can be challenging to spray dry due to its low glass transition temperature (Tg) and tendency to become sticky. Processing requires precisely balanced parameters.
Optimize Inlet Temperature: Use low-temperature and low-humidity drying conditions. For Isomalt, an inlet temperature of around 60°C has been shown to perform best.
Adjust Feed Rate and Atomization: A lower feed rate (e.g., 1.4 ml/min) and a high atomizing rate (e.g., 800 L/h) can improve yield.
Control Aspirator Rate: A high aspirator rate (e.g., 100%) generally works best to ensure efficient drying and powder collection.
Formulation Issues The concentration of the feed solution can impact the process. Experiment with different concentrations (e.g., 10-15%) to find the optimal balance for your specific drug-Isomalt system.

Problem 3: The drug in my Isomalt solid dispersion is recrystallizing during stability storage.

Possible Cause Troubleshooting Step
Moisture-Induced Crystallization Although Isomalt is less hygroscopic than many polyols, moisture uptake can still plasticize the amorphous system and promote drug recrystallization.
Control Storage Conditions: Store the solid dispersion under controlled, low-humidity conditions (e.g., in a desiccator or climate chamber). Physical stability tests at different temperatures and humidity are crucial.
Add a Stabilizing Polymer: Consider creating a ternary solid dispersion by adding a polymer with a high Tg, such as PVP. This can increase the overall Tg of the system and inhibit molecular mobility, thus preventing recrystallization.
Thermodynamic Instability The amorphous state is inherently thermodynamically unstable. The drug may revert to its more stable crystalline form over time.
Carrier Selection: Isomalt has been shown to provide good physical stability for some drugs like Indomethacin, while others like Celecoxib have shown recrystallization. If instability persists, Isomalt alone may not be the optimal carrier for your specific API.

Data Presentation

Table 1: Dissolution Rate of Indomethacin (IMC) from Isomalt Formulations

This table summarizes the percentage of Indomethacin dissolved after 60 minutes from various formulations, demonstrating the significant enhancement achieved with solid dispersions compared to the pure drug and physical mixtures.

Formulation TypeDrug:Carrier Ratio% Drug Dissolved at 60 min
Pure IMC-< 10%
IMC/Isomalt Physical Mixture2:98~ 40%
IMC/Isomalt Physical Mixture10:90~ 45%
IMC/Isomalt Physical Mixture30:70~ 50%
IMC/Isomalt Solid Dispersion 2:98 ~ 95%
IMC/Isomalt Solid Dispersion 10:90 ~ 90%
IMC/Isomalt Solid Dispersion 30:70 ~ 60%
(Data synthesized from dissolution profiles presented in reference)

Experimental Protocols & Visualizations

Protocol 1: Preparation of Isomalt Solid Dispersion (Solvent Evaporation Method)

This protocol describes a general procedure for preparing a drug-Isomalt solid dispersion using the solvent evaporation technique.

  • Dissolution: Dissolve the poorly soluble drug and Isomalt in a common volatile solvent (e.g., ethanol) in the desired weight ratio (e.g., 10% drug: 90% Isomalt).

  • Mixing: Stir the solution using a magnetic stirrer until a clear solution is obtained, ensuring both components are fully dissolved.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Processing: Gently crush the dried solid dispersion in a mortar and pestle, and then sieve the powder to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator over silica (B1680970) gel to prevent moisture uptake.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase A 1. Dissolve Drug & Isomalt in Common Solvent B 2. Mix until Clear Solution A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry under Vacuum C->D E 5. Pulverize and Sieve D->E F Characterization (DSC, XRPD) E->F Sample for Analysis G In-Vitro Dissolution Testing (USP Apparatus) E->G Sample for Testing

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

Protocol 2: In-Vitro Dissolution Study

This protocol outlines a standard dissolution test to evaluate the release profile of the formulated solid dispersion.

  • Apparatus: Use a USP Dissolution Apparatus II (Paddle Method).

  • Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8). De-gas the medium before use.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle rotation speed to a specified rate (e.g., 75 RPM).

  • Sample Introduction: Place a quantity of the solid dispersion or physical mixture equivalent to a specific dose of the drug into each dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filtration: Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

  • Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

G cluster_mechanisms Enhancement Mechanisms Isomalt Isomalt Carrier SD Solid Dispersion (Drug + Isomalt) Isomalt->SD Drug Poorly Soluble Crystalline Drug Drug->SD Amorph Drug Amorphization SD->Amorph Solid-State Change Wett Increased Wettability SD->Wett Hydrophilic Microenvironment Size Particle Size Reduction SD->Size Molecular Dispersion Dissolution Increased Dissolution Rate Amorph->Dissolution Wett->Dissolution Size->Dissolution

Caption: Mechanisms of Isomalt-Induced Dissolution Enhancement.

G Start Start: Dissolution Rate is Suboptimal Q1 Is the drug amorphous in the SD? (Check XRPD) Start->Q1 Action1 Optimize Preparation Method: - Ensure complete melting/dissolution - Check solvent compatibility Q1->Action1 No Q2 Is the drug:carrier ratio too high? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved / Further Investigation Needed Action1->End Action2 Decrease Drug Load (e.g., from 30% to 10%) Q2->Action2 Yes Q3 Is there evidence of recrystallization on storage? Q2->Q3 No A2_Yes Yes A2_No No Action2->End Action3 Improve Stability: - Control storage humidity - Add a stabilizing polymer Q3->Action3 Yes Q3->End No Action3->End

References

Refining the particle size of Isomalt (Standard) for improved content uniformity

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the particle size of Isomalt to enhance content uniformity in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the particle size of Isomalt important for content uniformity?

A1: The particle size of an excipient like Isomalt is a critical factor influencing the homogeneity of a powder blend, especially in formulations with low-dose active pharmaceutical ingredients (APIs).[1][2] A uniform distribution of the API is essential for ensuring consistent dosage and, consequently, the safety and efficacy of the drug product.[3] When the particle size of the excipient and the API are significantly different, it can lead to segregation of the powder blend, resulting in poor content uniformity.[4] Reducing the particle size of Isomalt to more closely match that of the API can mitigate this issue and lead to a more homogenous mixture.[2]

Q2: What are the typical particle sizes of commercially available Isomalt grades?

A2: Isomalt is available in various grades with different particle size distributions to suit various applications, from direct compression to medicated confectionery.[5] While specific ranges can vary by manufacturer, common grades include crystalline and milled powders. For example, some products have a particle size range where at least 90% of the weight is between 0.063 mm and 0.9 mm, while finer, powdered grades may have a particle size of less than 0.1 mm.[6] It is crucial to consult the manufacturer's specifications for the particular grade of Isomalt being used.

Q3: What are the common methods for reducing the particle size of Isomalt?

A3: Several mechanical methods can be employed for the particle size reduction of Isomalt. These primarily include:

  • Milling: This is a common technique that uses mechanical force to break down particles.[7] Different types of mills, such as hammer mills, ball mills, and jet mills, can be used depending on the desired final particle size and the properties of the material.[8]

  • Crushing: This method uses compression force to break down larger particles into smaller ones.[9]

  • Grinding: This involves using abrasive and shear forces to achieve a precise particle size reduction.[9]

The choice of method depends on factors like the initial particle size, the desired final particle size distribution, and the material's properties such as hardness and brittleness.[9][10]

Q4: How does particle size reduction affect other properties of Isomalt, such as flowability?

A4: While reducing particle size is beneficial for content uniformity, it can sometimes negatively impact the flowability of the powder. Very fine particles may become more cohesive and less free-flowing, which can pose challenges during manufacturing processes like tablet compression.[1] It is often a matter of finding a balance between a particle size that is fine enough for good homogeneity but still allows for acceptable powder flow. In some cases, granulation of the milled Isomalt may be necessary to improve its flow properties.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Particle Size After Milling 1. Inappropriate mill settings (e.g., speed, screen size).[12] 2. Inconsistent feed rate into the mill.[12] 3. Worn out milling components.1. Optimize milling parameters. Reduce speed to avoid over-fragmentation and select appropriate screen sizes.[12] 2. Ensure a steady and consistent feed rate. 3. Regularly inspect and replace worn parts of the mill.
Poor Flowability of Milled Isomalt 1. Generation of excessive fine particles. 2. Hygroscopic nature of Isomalt leading to moisture absorption.1. Consider a granulation step after milling to create larger, more flowable agglomerates.[11] 2. Control humidity during processing and storage.
Failure to Achieve Content Uniformity 1. Significant difference in particle size between Isomalt and API.[4] 2. Inadequate blending time or technique. 3. Segregation of the powder blend after mixing.1. Further reduce the particle size of Isomalt to more closely match the API. 2. Optimize blending parameters (time, speed). Consider geometric dilution for low-dose APIs.[1] 3. Minimize mechanical stress on the blend during handling and transfer to prevent segregation.[12]
Tablet Defects (e.g., Capping, Lamination) 1. Poor compressibility of the milled powder. 2. Entrapment of air due to fine particles.1. Adjust compression force. Consider using a binder or dry granulation to improve compaction properties.[13] 2. Reduce the speed of the tablet press to allow more time for air to escape.[13]

Experimental Protocols

Protocol 1: Particle Size Reduction of Isomalt using a Ball Mill

Objective: To reduce the particle size of standard grade Isomalt to a target range suitable for a low-dose formulation.

Materials and Equipment:

  • Standard grade Isomalt

  • Ball mill

  • Zirconia grinding jars and balls

  • Sieves for particle size analysis

  • Laser diffraction particle size analyzer

Procedure:

  • Preparation: Ensure the grinding jars and balls are clean and dry before use.

  • Loading: Load the grinding jar with Isomalt and grinding balls. A typical ball-to-powder mass ratio is 2:1. Do not fill the jar more than two-thirds full to allow for efficient milling.

  • Milling:

    • Set the milling frequency to 30 Hz.

    • Set the timer for an initial duration of 30 minutes.

    • Start the ball mill.

  • Sampling and Analysis:

    • After the initial milling period, carefully open the jar and collect a representative sample of the milled powder.

    • Analyze the particle size distribution of the sample using a laser diffraction analyzer.

  • Optimization:

    • If the target particle size is not achieved, continue milling in incremental time intervals (e.g., 15 minutes), analyzing a sample after each interval.

    • Record the particle size distribution at each time point to determine the optimal milling time.

  • Final Processing: Once the desired particle size is reached, unload the milled Isomalt from the jar. Pass the powder through a coarse sieve to separate the grinding balls.

Protocol 2: Content Uniformity Testing

Objective: To assess the content uniformity of a final blend containing the refined Isomalt and a low-dose API, according to USP <905>.

Materials and Equipment:

  • Final powder blend

  • Appropriate analytical method for the API (e.g., HPLC).[14]

  • Validated analytical instrumentation

Procedure:

  • Sampling: Randomly select at least 10 dosage units (e.g., tablets or capsules) from the batch.[14][15]

  • Sample Preparation: Individually assay the API content of each of the 10 units using a validated analytical method.[16]

  • Data Analysis:

    • Calculate the average API content of the 10 units.

    • Determine the individual content of each unit as a percentage of the average content.

  • Acceptance Criteria (Stage 1):

    • The preparation complies if each individual content is between 85% and 115% of the average content.[17]

    • The preparation fails if more than one individual content is outside these limits, or if any one individual content is outside 75% to 125% of the average content.[17]

  • Acceptance Criteria (Stage 2):

    • If one individual content is outside the 85% to 115% range but within the 75% to 125% range, test an additional 20 units.[17]

    • The preparation complies if not more than one of the total 30 units is outside the 85% to 115% range, and none are outside the 75% to 125% range.[17]

Visualizations

Workflow_for_Improved_Content_Uniformity cluster_start Initial State cluster_process Particle Size Refinement cluster_formulation Formulation cluster_testing Quality Control cluster_end Outcome Start Standard Isomalt Milling Milling/Grinding Start->Milling PSA Particle Size Analysis Milling->PSA In-process Control PSA->Milling Re-process if needed Blending Blending with API PSA->Blending CUT Content Uniformity Testing Blending->CUT Result Improved Content Uniformity CUT->Result

Caption: Workflow from standard Isomalt to improved content uniformity.

Troubleshooting_Flowchart Start Poor Content Uniformity? Check_PSD Is Isomalt PSD much larger than API? Start->Check_PSD Check_Blend Blending process adequate? Check_PSD->Check_Blend No Reduce_Size Reduce Isomalt particle size Check_PSD->Reduce_Size Yes Check_Flow Is powder flow adequate? Check_Blend->Check_Flow Yes Optimize_Blend Optimize blending time/ use geometric dilution Check_Blend->Optimize_Blend No Granulate Granulate milled powder Check_Flow->Granulate No Adjust_Press Adjust tablet press settings Check_Flow->Adjust_Press Yes Reduce_Size->Check_Blend Optimize_Blend->Check_Flow Granulate->Adjust_Press

Caption: Troubleshooting flowchart for content uniformity issues.

Particle_Size_Relationships A Particle Size B Content Uniformity A->B inversely proportional to difference with API size C Flowability A->C decreases with very fine particles D Surface Area A->D inversely proportional D->B increased area improves distribution

References

Validation & Comparative

A Head-to-Head Comparison: Isomalt vs. Mannitol as Carriers in Orally Disintegrating Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right excipient is paramount in the formulation of effective and patient-compliant Orally Disintegrating Tablets (ODTs). This guide provides an objective, data-driven comparison of two leading polyol carriers: Isomalt (B1678288) and Mannitol (B672). We will delve into their performance based on key experimental parameters, offering a clear perspective for your ODT formulation decisions.

Core Performance Characteristics

Both isomalt and mannitol are widely used in the pharmaceutical industry for the production of ODTs due to their favorable properties such as good compressibility, pleasant taste, and non-hygroscopicity.[1][2] While both are effective, they exhibit distinct differences in performance that can influence the final characteristics of the tablet.

Mannitol-based tablets have been observed to exhibit faster disintegration times compared to those formulated with isomalt.[1][3] Conversely, isomalt is recognized for its pleasant sensory properties, making it a strong candidate for ODT formulations where taste and mouthfeel are critical.[4] Studies have shown that both excipients can be used to produce ODTs that meet the pharmacopeial standards for disintegration time (within 180 seconds) and even the FDA's recommendation of 30 seconds.

Quantitative Data Comparison

The following tables summarize the experimental data gathered from various studies, providing a direct comparison of Isomalt and Mannitol across key ODT performance metrics.

Table 1: Physical Properties of Isomalt and Mannitol

PropertyIsomaltMannitolReference
Solubility (w/w) 25%20%
Hygroscopicity Non-hygroscopicNon-hygroscopic
Sweetness (vs. Sucrose) 45-70%45-70%

Table 2: ODT Performance Metrics

ParameterIsomalt-based ODTsMannitol-based ODTsReference
Disintegration Time Generally longer than mannitolGenerally faster than isomalt
Friability LowLower than isomalt
Hardness Increases with compression forceIncreases with concentration
Drug Release Fast and complete (with suitable disintegrant)Rapid

Experimental Protocols

The data presented in this guide is based on standard pharmaceutical testing methodologies. Below are detailed protocols for the key experiments cited.

Tablet Preparation by Direct Compression
  • Blending: The active pharmaceutical ingredient (API), filler (isomalt or mannitol), a superdisintegrant (e.g., crospovidone, croscarmellose sodium), and other excipients are blended in a suitable mixer (e.g., cube blender) for a specified time (e.g., 15 minutes) to ensure uniform distribution.

  • Lubrication: A lubricant (e.g., magnesium stearate, sodium stearyl fumarate) is added to the blend and mixed for a shorter duration (e.g., 3-5 minutes).

  • Compression: The final blend is compressed into tablets using a tablet press (e.g., a single-punch or rotary press) equipped with appropriate tooling (e.g., 13 mm flat-faced punches). The compression force is varied (e.g., 6, 8, 10 kN) to produce tablets of different hardness.

Disintegration Time Test
  • Apparatus: A standard disintegration apparatus as per USP or Ph. Eur. is used.

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated using a suitable medium (e.g., purified water) at a constant temperature (e.g., 37 ± 0.5 °C).

  • Endpoint: The time taken for each tablet to completely disintegrate (i.e., no solid residue remains on the screen) is recorded.

Tablet Hardness (Crushing Strength) Test
  • Apparatus: A tablet hardness tester is used.

  • Procedure: A single tablet is placed between the platens of the tester. The force required to fracture the tablet is then applied, and the result is recorded in Newtons (N) or kiloponds (kp). A number of tablets (e.g., 10 or 20) from each batch are tested to calculate the average hardness.

Friability Test
  • Apparatus: A friability tester is used.

  • Procedure: A pre-weighed sample of tablets (typically close to 6.5 g) is placed in the friabilator drum. The drum is rotated for a set number of revolutions (e.g., 100) at a fixed speed (e.g., 25 rpm).

  • Calculation: The tablets are de-dusted and re-weighed. The percentage of weight loss (friability) is calculated. A friability of less than 1% is generally considered acceptable.

Logical Workflow for Carrier Selection

The following diagram illustrates the decision-making process when selecting between isomalt and mannitol as a carrier for ODTs.

G cluster_0 ODT Formulation Development start Define Target Product Profile api_char API Characterization (e.g., taste, solubility) start->api_char excipient_select Excipient Carrier Selection api_char->excipient_select isomalt_path Isomalt Pathway excipient_select->isomalt_path Prioritize Sensory Properties mannitol_path Mannitol Pathway excipient_select->mannitol_path Prioritize Rapid Disintegration form_dev_iso Formulation Development & Optimization (Isomalt) isomalt_path->form_dev_iso form_dev_man Formulation Development & Optimization (Mannitol) mannitol_path->form_dev_man comp_eval Comparative Evaluation (Disintegration, Hardness, Friability, etc.) form_dev_iso->comp_eval form_dev_man->comp_eval final_form Final Formulation Selection comp_eval->final_form

References

Comparative study of Isomalt (Standard) and sucrose as lyoprotectants for proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of therapeutic proteins is a critical challenge in the development of biopharmaceuticals. Lyophilization, or freeze-drying, is a widely adopted method to enhance the shelf-life of these sensitive molecules. The selection of an appropriate lyoprotectant is paramount to preserving the protein's native structure and biological activity throughout the lyophilization process and subsequent storage. This guide provides a detailed comparative study of two such lyoprotectants: Isomalt (a sugar alcohol) and Sucrose (a disaccharide), supported by experimental data and detailed protocols.

Executive Summary

Both Isomalt and Sucrose are effective in protecting proteins during lyophilization, primarily by forming a rigid, amorphous glassy matrix that restricts molecular mobility and prevents denaturation. Sucrose is a well-established and widely used lyoprotectant, demonstrating excellent efficacy in preserving protein activity immediately following lyophilization. However, studies suggest that Isomalt may offer superior long-term stability for certain proteins. The choice between these two excipients will ultimately depend on the specific characteristics of the protein, the desired storage conditions, and the formulation's overall stability requirements.

Quantitative Comparison of Physicochemical Properties and Performance

The following table summarizes the key physicochemical properties of Isomalt and Sucrose and their performance as lyoprotectants based on available experimental data.

Property/Performance MetricIsomalt (Standard)SucroseReferences
Molecular Formula C₁₂H₂₄O₁₁C₁₂H₂₂O₁₁[1][2]
Molecular Weight 344.31 g/mol 342.30 g/mol [1][2]
Type Sugar Alcohol (Polyol)Disaccharide[1]
Glass Transition Temperature (Tg') of Maximally Freeze-Concentrated Solution High-32°C to -25°C[3][4]
Protein Activity Post-Lyophilization (Lactate Dehydrogenase) Considerably lower than sucroseAlmost completely retained[5][6]
Protein Activity After 21 Days Storage (Lactate Dehydrogenase) Better retention of activitySignificant loss of enzymatic activity[5][6]
Hygroscopicity LowModerate[7]
Reducing Sugar NoNo

Mechanism of Lyoprotection

The primary mechanism by which both Isomalt and Sucrose protect proteins during lyophilization is through the "water substitute hypothesis" and "vitrification" .

  • Water Substitute Hypothesis : During drying, the lyoprotectant molecules replace the water molecules that form hydrogen bonds with the protein's surface. This interaction helps to maintain the native conformation of the protein in the absence of water.

  • Vitrification : Upon freezing and subsequent water removal, the lyoprotectant forms a highly viscous, amorphous (glassy) matrix. This glassy state entraps the protein molecules, severely restricting their mobility and preventing unfolding and aggregation. A high glass transition temperature (Tg') is desirable for a lyoprotectant, as it allows for more efficient primary drying at higher temperatures without collapse of the lyophilized cake structure.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Isomalt and Sucrose as lyoprotectants.

Formulation and Lyophilization of Lactate (B86563) Dehydrogenase (LDH)
  • Protein and Excipient Preparation : A stock solution of Lactate Dehydrogenase (LDH) is prepared in a suitable buffer (e.g., 20 mM potassium phosphate (B84403), pH 7.4). Stock solutions of Isomalt and Sucrose are also prepared in the same buffer. The protein and excipient solutions are then mixed to achieve the desired final concentrations and protein-to-lyoprotectant ratios (e.g., 1:1 by weight).

  • Lyophilization Cycle :

    • Freezing : The formulated solutions are filled into vials and loaded onto the lyophilizer shelves. The shelves are pre-cooled to -2°C for 15 minutes, followed by freezing at -40°C for 50 minutes.

    • Primary Drying : A vacuum is applied (e.g., 70 mTorr), and the shelf temperature is raised to -35°C for 10 hours, followed by ramps to -20°C for 8 hours and -5°C for 6 hours.

    • Secondary Drying : The vacuum is adjusted (e.g., 100 mTorr), and the shelf temperature is further increased to 10°C for 6 hours and then to 25°C for 6 hours. A final hold at 4°C for 30 minutes is performed before backfilling the vials with nitrogen and stoppering.

Post-Lyophilization Analysis
  • Protein Activity Assay (LDH) : The enzymatic activity of reconstituted LDH is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[8] The reaction mixture typically contains Tris-HCl buffer, NADH, and sodium pyruvate.[8] The activity is calculated based on the rate of change in absorbance.[8]

  • Protein Aggregation Analysis (Size-Exclusion Chromatography - SEC) : The extent of soluble protein aggregation in the reconstituted samples is quantified using high-performance size-exclusion chromatography (HP-SEC).[7] An appropriate SEC column (e.g., TSKgel G3000SWxI) is used with a mobile phase such as 50 mM potassium phosphate buffer with 200 mM NaCl.[7] The percentage of monomeric protein is determined by integrating the peak areas from the chromatogram.[7]

  • Secondary Structure Analysis (Circular Dichroism - CD) : The secondary structure of the protein in the reconstituted samples is analyzed using a CD spectropolarimeter.[9] Far-UV spectra (e.g., 190-250 nm) are recorded to assess changes in alpha-helix and beta-sheet content.[10] The buffer spectrum is subtracted from the sample spectrum for accurate analysis.[11]

  • Residual Moisture Content (Karl Fischer Titration) : The amount of residual water in the lyophilized cake is determined by Karl Fischer coulometric titration.[12][13] The lyophilized solid is dissolved in anhydrous methanol, and the water content is measured.[13]

  • Glass Transition Temperature (Tg') Determination (Differential Scanning Calorimetry - DSC) : The Tg' of the frozen formulations is measured using a differential scanning calorimeter.[3][14] The sample is typically cooled rapidly and then heated at a controlled rate (e.g., 5 or 10 °C/min) to observe the thermal transitions.[15]

Visualizations

Experimental Workflow for Lyoprotectant Comparison

experimental_workflow cluster_prep Formulation Preparation cluster_formulation Final Formulations cluster_analysis Post-Lyophilization Analysis Protein_Solution Protein Stock Solution Formulation_Isomalt Protein + Isomalt Protein_Solution->Formulation_Isomalt Formulation_Sucrose Protein + Sucrose Protein_Solution->Formulation_Sucrose Formulation_Control Protein Only (Control) Protein_Solution->Formulation_Control Isomalt_Solution Isomalt Stock Solution Isomalt_Solution->Formulation_Isomalt Sucrose_Solution Sucrose Stock Solution Sucrose_Solution->Formulation_Sucrose Lyophilization Lyophilization Formulation_Isomalt->Lyophilization Formulation_Sucrose->Lyophilization Formulation_Control->Lyophilization Activity Protein Activity Assay Lyophilization->Activity Aggregation Aggregation Analysis (SEC) Lyophilization->Aggregation Structure Secondary Structure (CD) Lyophilization->Structure Moisture Residual Moisture (Karl Fischer) Lyophilization->Moisture Tg Glass Transition (DSC) Lyophilization->Tg Data_Comparison Data Comparison & Analysis Activity->Data_Comparison Aggregation->Data_Comparison Structure->Data_Comparison Moisture->Data_Comparison Tg->Data_Comparison

Caption: Experimental workflow for comparing lyoprotectants.

Mechanism of Protein Lyoprotection

lyoprotection_mechanism cluster_initial Initial State (Aqueous Solution) cluster_freezing Freezing Step cluster_drying Drying Step (Sublimation) cluster_final Final State (Lyophilized Cake) Native_Protein Native Protein (Hydrated) Ice_Crystals Ice Crystal Formation Native_Protein->Ice_Crystals Freezing Lyoprotectant_aq Lyoprotectant (Dissolved) Freeze_Concentration Freeze-Concentration of Protein and Lyoprotectant Lyoprotectant_aq->Freeze_Concentration Freezing Water_Removal Water Removal Ice_Crystals->Water_Removal Primary Drying Vitrification Vitrification: Formation of Glassy Matrix Freeze_Concentration->Vitrification Water_Substitute Water Substitution: H-bonding with Protein Freeze_Concentration->Water_Substitute Stabilized_Protein Stabilized Protein in Amorphous Matrix Vitrification->Stabilized_Protein Water_Substitute->Stabilized_Protein

Caption: Mechanism of protein stabilization during lyophilization.

References

Validating Isomalt as a Primary Standard for HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical standards, this guide provides a comprehensive comparison of Isomalt against the established criteria for a primary standard in High-Performance Liquid Chromatography (HPLC). This document outlines the essential physicochemical properties of Isomalt, compares them with an established primary standard, Sucrose, and presents a detailed experimental protocol for its formal validation.

Understanding Primary Standards in HPLC

In analytical chemistry, a primary standard is a substance of exceptionally high purity, stability, and known composition.[1][2] It serves as a reference point for the determination of an unknown concentration and for the calibration of analytical instruments.[1] An ideal primary standard for HPLC analysis must exhibit the following characteristics:

  • High Purity: Typically >99.9% purity, with detailed characterization of any impurities.

  • High Stability: Resistant to degradation under storage and experimental conditions.[1][3]

  • Low Hygroscopicity: Minimal tendency to absorb moisture from the atmosphere, which can alter its mass.[1]

  • High Molecular Weight: Minimizes weighing errors.[1]

  • Traceability: Its purity value should be traceable to a national or international standards body, such as NIST.[4]

  • Non-toxic and Readily Available: Safe to handle and accessible.[1]

Primary standards, also known as certified reference materials (CRMs), provide the highest level of traceability and are essential for ensuring the accuracy and precision of analytical results.[4]

Comparative Analysis: Isomalt vs. Sucrose (Standard)

Isomalt, a disaccharide alcohol, is widely used as an excipient in pharmaceutical formulations due to its high stability and low hygroscopicity.[5] These properties also make it a promising candidate for an analytical standard. To evaluate its suitability, we compare its known characteristics with those of Sucrose, a widely accepted primary standard for carbohydrate analysis, available as a Standard Reference Material (SRM) from the National Institute of Standards and Technology (NIST).[2][6]

PropertyIsomalt (Candidate)Sucrose (Established Primary Standard)Ideal Primary Standard Criteria
Purity Available as a Pharmaceutical Secondary Standard; Certified Reference Material.[5][7] Purity must be rigorously determined via a primary method for validation.NIST SRM 17g has a certified purity of 99.941% (as mass fraction).[6] Other analytical grades are available at ≥99.5%.Exceptionally high and accurately known purity (>99.9%).
Stability Highly stable under various processing and storage conditions; resistant to caramelization and Maillard reactions at high temperatures.[8][9] Chemically more stable than sucrose.[9]Good stability at room temperature and moderate humidity.[10] Can hydrolyze in the presence of dilute acids.[10]Stable in air and solution; does not decompose under analysis conditions.[1][3]
Hygroscopicity Low hygroscopicity; absorbs very little moisture at room temperature, even at high relative humidity.[8][11]Can absorb up to 1% moisture, which is released upon heating.[10] Considered more hygroscopic than Isomalt.[8]Non-hygroscopic to minimize weight changes due to humidity.[1][3]
Molecular Weight 344.31 g/mol [9]342.30 g/mol [2]High molecular weight to reduce relative weighing errors.[1]
Traceability Available as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025, with traceability to USP and EP primary standards.[5][7]NIST SRM is metrologically traceable to the International System of Units (SI).[2][6]Purity value is traceable to a National Metrology Institute (NMI).[12]
Form White, crystalline solid.[9]Crystalline solid.[2]Stable, solid form.

Experimental Protocol for Validation of Isomalt as a Primary Standard

To formally qualify Isomalt as a primary standard, a rigorous validation protocol must be executed. This protocol should be designed to scientifically prove its purity, stability, and suitability, in accordance with guidelines from bodies like the ICH.[10][13]

Purity Determination by Mass Balance Approach

The most accurate purity assignment is often achieved through a mass balance approach, where purity is calculated by subtracting the sum of all impurities from 100%.

Methodology:

  • Chromatographic Purity:

    • HPLC System: HPLC with a Refractive Index Detector (RID).

    • Column: Aminex HPX-87C (or equivalent ion-exchange column suitable for sugar alcohols).

    • Mobile Phase: Degassed, HPLC-grade water.

    • Flow Rate: 0.5 - 0.6 mL/min.

    • Column Temperature: ~80-85 °C.

    • Procedure: Dissolve a precisely weighed amount of Isomalt in water. Inject into the HPLC system. Analyze the chromatogram for any related substance peaks. Quantify impurities using an area normalization method, assuming equal response factors for structurally similar impurities.

  • Water Content:

    • Method: Karl Fischer Titration.

    • Procedure: Determine the water content of three separate samples of Isomalt and calculate the average percentage.

  • Residual Solvents:

    • Method: Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Procedure: Analyze for any potential solvents used in the manufacturing process.

  • Sulphated Ash (Non-volatile Impurities):

    • Method: USP <281> Residue on Ignition.

    • Procedure: Accurately weigh the Isomalt standard, ignite, and heat in a muffle furnace until all carbon is consumed. The weight of the remaining residue represents the inorganic impurity content.

  • Purity Calculation:

    • Formula: Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Sulphated Ash).

Stability Study

A stability study is crucial to establish the shelf-life and appropriate storage conditions.

Methodology:

  • Sample Storage: Store accurately weighed samples of Isomalt under various ICH-recommended conditions (e.g., 25°C/60% RH, 40°C/75% RH) in both light-exposed and protected containers.

  • Testing Intervals: Analyze the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each interval, perform the full purity assessment as described in Section 1.

  • Evaluation: Compare the results to the initial (time 0) data. A significant change in purity or the appearance of degradation products would indicate instability under those storage conditions.

Hygroscopicity Assessment

This test quantifies the material's tendency to absorb atmospheric moisture.

Methodology:

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Procedure:

    • Accurately weigh a sample of Isomalt onto the DVS sample pan.

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

    • Increase the relative humidity (RH) in stepwise increments (e.g., 10% steps from 10% to 90% RH).

    • Record the mass change at each step until equilibrium is reached.

    • Decrease the RH in the same steps to assess desorption.

  • Data Analysis: Plot the percentage change in mass against RH to generate a moisture sorption-desorption isotherm. Compare the total moisture uptake (e.g., at 80% RH) with established thresholds for hygroscopicity.

Visualizing the Validation Process

To clarify the workflow and decision-making process in validating a primary standard, the following diagrams are provided.

Validation_Workflow cluster_0 Phase 1: Characterization & Purity cluster_1 Mass Balance Components cluster_2 Phase 2: Performance Evaluation cluster_3 Phase 3: Certification A Obtain High-Purity Isomalt Candidate B Structural Confirmation (e.g., NMR, MS) A->B C Purity by Mass Balance B->C D HPLC Purity (Related Substances) E Water Content (Karl Fischer) F Sulphated Ash (Inorganic Impurities) G Residual Solvents (GC) H Hygroscopicity Test (DVS Analysis) C->H I Forced Degradation & Stability Study H->I J Establish Traceability (e.g., to SI units) I->J K Assign Certified Purity & Uncertainty J->K L Certification as Primary Standard K->L

Caption: Workflow for the validation of Isomalt as a primary standard.

Logic_Diagram Start Evaluate Isomalt as a Primary Standard Purity Purity > 99.9% and Accurately Determined? Start->Purity Stability Demonstrates High Stability (Ambient & Accelerated)? Purity->Stability Yes NotSuitable Not Suitable (Use as Secondary Standard) Purity->NotSuitable No Hygro Low Hygroscopicity (<0.2% water uptake at 80% RH)? Stability->Hygro Yes Stability->NotSuitable No Trace Traceable to NMI Standard? Hygro->Trace Yes Hygro->NotSuitable No Suitable Suitable as Primary Standard Trace->Suitable Yes Trace->NotSuitable No

References

Performance comparison of Isomalt (Standard) with other polyols in tablet formulation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical tablet manufacturing, the choice of excipients is paramount to ensuring the final product's stability, efficacy, and patient compliance. Among the various available filler-binders, polyols, or sugar alcohols, have garnered significant attention due to their versatility and favorable characteristics. This guide provides a detailed performance comparison of Isomalt (Standard) with other commonly used polyols such as mannitol (B672), sorbitol, and xylitol (B92547) in tablet formulations. The comparison is based on key tableting properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Executive Summary

Isomalt demonstrates excellent potential as a filler-binder in tablet formulations, particularly for direct compression applications. It offers a unique combination of good flowability, high compressibility, and low hygroscopicity. Compared to other polyols, Isomalt formulations can yield tablets with high hardness and low friability, while maintaining rapid disintegration and dissolution rates. While mannitol also presents as a strong candidate with faster disintegration times, it may be associated with greater adhesion issues during tableting compared to Isomalt.[1][2] The choice between Isomalt and other polyols will ultimately depend on the specific requirements of the active pharmaceutical ingredient (API) and the desired final dosage form characteristics.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the performance of Isomalt with other polyols across several key tablet quality attributes.

Table 1: Physical Properties of Polyols for Direct Compression

PolyolBulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner Ratio
Isomalt0.45 ± 0.0070.50 ± 0.0099.43 ± 2.171.10 ± 0.026
Physical Mixture*0.50 ± 0.0040.66 ± 0.00824.86 ± 0.231.33 ± 0.004
Co-processed Isomalt0.55 ± 0.0060.61 ± 0.0079.203 ± 0.0971.10 ± 0.001

*Physical mixture consists of Isomalt, crospovidone, and PEG 4000.[3] Data presented as mean ± standard deviation.

Table 2: Tablet Mechanical Properties (Direct Compression)

PolyolCompression Force (kN)Tensile Strength (MPa)Friability (%)
Isomalt (galenIQ™ 720)6~0.6-
Isomalt (galenIQ™ 720)8~0.8-
Isomalt (galenIQ™ 720)10~1.0-
Isomalt (galenIQ™ 721)6~0.7-
Isomalt (galenIQ™ 721)8~0.9-
Isomalt (galenIQ™ 721)10~1.1-
Isomalt with 20% Paracetamol-->1 (failed)
Co-processed Isomalt with 20% Paracetamol-5.41 ± 0.37 kg/cm ²0.3122

Tensile strength data for galenIQ™ types are approximated from graphical representations.[4] Friability and hardness for paracetamol tablets are from a separate study.[3]

Table 3: Tablet Disintegration Time (Direct Compression)

Polyol / FormulationCompression Force (kN)LubricantDisintegration Time (s)
Isomalt (galenIQ™ 720)8None~150
Isomalt (galenIQ™ 720)80.5% Mg Stearate (B1226849)~120
Isomalt (galenIQ™ 721)8None~100
Isomalt (galenIQ™ 721)80.5% Mg Stearate~125
Isomalt-based tablets (placebo)--200 - 500
Isomalt with 2% Croscarmellose Sodium--30 - 40
Isomalt with 3% Crospovidone--< 20
DC Mannitol with Theophylline--Faster than DC Isomalt

Disintegration times for galenIQ™ types are approximated from graphical representations.[4] Data for Isomalt-based and mannitol tablets are from other sources.[1][2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for tablet formulation using polyols.

Direct Compression (DC) Method

This method involves the direct compaction of a powdered blend of the API and excipients.

  • Blending: The polyol (e.g., Isomalt, Mannitol), the model drug (e.g., Paracetamol, Theophylline), and a disintegrant (if required) are blended in a high-shear mixer-granulator for a specified duration (e.g., 180 seconds at 250 rpm) to ensure a homogenous mixture.[6]

  • Lubrication: A lubricant, such as magnesium stearate or sodium stearyl fumarate (B1241708) (typically 0.5% - 1% w/w), is added to the blend and mixed for a shorter period (e.g., 2-5 minutes) to prevent sticking to the tablet press tooling.[4]

  • Compression: The lubricated blend is then compressed into tablets using a rotary tablet press.[6] Compression forces are varied (e.g., 6, 8, 10 kN) to evaluate the impact on tablet properties.[4]

  • Evaluation: The resulting tablets are evaluated for various parameters including weight variation, thickness, hardness (crushing strength), friability, and disintegration time according to pharmacopeial standards (e.g., Ph.Eur.).[5]

Wet Granulation Method

This method is employed to improve the flow and compression characteristics of the powder blend.

  • Binder Solution Preparation: A binder solution is prepared by dissolving a binding agent (e.g., Isomalt or PVP) in a suitable solvent (e.g., water).[7]

  • Granulation: The API and filler (which can also be a polyol) are dry-mixed in a high-shear granulator. The binder solution is then added to the powder blend under continuous mixing to form granules.

  • Drying: The wet granules are dried in an oven or a fluid bed dryer to a specific moisture content.

  • Sizing: The dried granules are passed through a sieve to obtain a uniform particle size distribution.

  • Lubrication and Compression: The sized granules are then lubricated and compressed into tablets as described in the direct compression method.

Visualizing the Process: Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the logical flow of the tablet manufacturing processes described above.

Direct_Compression_Workflow cluster_prep Powder Preparation cluster_process Manufacturing Process cluster_qc Quality Control API Active Pharmaceutical Ingredient (API) Blending Blending API->Blending Polyol Polyol (Isomalt, Mannitol, etc.) Polyol->Blending Disintegrant Disintegrant (Optional) Disintegrant->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression Evaluation Tablet Evaluation (Hardness, Friability, Disintegration) Compression->Evaluation

Caption: Direct Compression Workflow for Tablet Manufacturing.

Wet_Granulation_Workflow cluster_prep Material Preparation cluster_process Granulation & Tableting cluster_qc Quality Control API Active Pharmaceutical Ingredient (API) DryMixing Dry Mixing API->DryMixing Filler Filler (Polyol) Filler->DryMixing Binder Binder (e.g., Isomalt, PVP) WetGranulation Wet Granulation Binder->WetGranulation Solvent Solvent Solvent->WetGranulation DryMixing->WetGranulation Drying Drying WetGranulation->Drying Sizing Sizing Drying->Sizing Lubrication Lubrication Sizing->Lubrication Compression Tablet Compression Lubrication->Compression Evaluation Tablet Evaluation Compression->Evaluation

Caption: Wet Granulation Workflow for Tablet Manufacturing.

Conclusion

Isomalt stands out as a robust and versatile excipient for tablet formulations, particularly through the direct compression route. Its excellent flowability and compressibility contribute to the production of mechanically strong tablets. While other polyols like mannitol may offer faster disintegration, Isomalt presents a favorable balance of properties, including reduced adhesion tendency during manufacturing.[1][2] The selection of the most suitable polyol will be guided by the specific drug properties, desired release profile, and manufacturing considerations. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Comparative Guide: Isomalt vs. Trehalose for Stabilizing Biologics in the Amorphous State

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of biologic drugs, such as monoclonal antibodies and other therapeutic proteins, is a critical challenge in their development and commercialization. Formulation strategies often involve creating a stable amorphous solid dispersion through processes like lyophilization (freeze-drying) or spray drying. The choice of excipient is paramount in this process, as it must protect the biologic from degradation during both the manufacturing process and subsequent storage. Among the various disaccharides used for this purpose, trehalose (B1683222) has long been considered the gold standard. However, other sugar alcohols like isomalt (B1678288) are also explored as potential stabilizers. This guide provides an objective comparison of isomalt and trehalose for stabilizing biologics in the amorphous state, supported by available experimental data.

Core Concepts in Amorphous Stabilization

Two primary theories explain how disaccharides like isomalt and trehalose stabilize biologics in the solid state:

  • Vitrification Hypothesis: This theory posits that the excipient forms a highly viscous, glassy matrix around the protein molecules. This "vitrified" state severely restricts molecular mobility, thereby preventing conformational changes, aggregation, and degradation of the biologic. A key indicator of a good vitrifying agent is a high glass transition temperature (Tg). A higher Tg is desirable as it allows for storage at higher temperatures without the matrix transitioning to a rubbery state, which would increase molecular mobility and compromise stability.

  • Water Replacement Hypothesis: During the drying process, water molecules that form hydrogen bonds with the protein and maintain its native structure are removed. This can lead to protein unfolding and aggregation. The water replacement hypothesis suggests that effective stabilizers can form hydrogen bonds with the protein, serving as a "water substitute" and helping to maintain its native conformation in the dehydrated state.

Comparative Analysis: Isomalt vs. Trehalose

While both isomalt and trehalose are non-reducing sugars and can be used to create amorphous solids, they exhibit key differences in their physicochemical properties and their performance as biologic stabilizers.

Physicochemical Properties
PropertyIsomaltTrehaloseSignificance for Biologic Stabilization
Molecular Weight ( g/mol ) 344.31342.30Similar molecular weights suggest comparable colligative properties.
Type Sugar Alcohol (polyol)DisaccharideIsomalt is a mixture of two diastereoisomers: GPS and GPM.
Glass Transition Temp. (Tg) Lower (approx. 40-60°C)[1][2]Higher (approx. 110-120°C)[3][4]A higher Tg provides greater stability at ambient and elevated temperatures.
Hygroscopicity HygroscopicHighly HygroscopicBoth readily absorb moisture, which can depress the Tg and reduce stability.
Processing Characteristics Challenging to spray dry due to low Tg and stickiness.[1][2]More robust for spray drying due to higher Tg.[3]Processing parameters need to be carefully controlled for isomalt.
Performance in Biologic Formulations

Direct, head-to-head comparative studies of isomalt and trehalose for stabilizing the same biologic under identical conditions are limited in the published literature. However, by compiling data from various studies, a comparative picture can be formed.

Freeze-Drying (Lyophilization)

Performance MetricIsomalt (with Lactate Dehydrogenase - LDH)[5][6]Trehalose (General Findings)
Activity Retention (Post-Lyophilization) Moderate stabilization; lower protein activity compared to sucrose (B13894) immediately after freeze-drying.[5]Generally provides excellent protection, leading to high retention of protein activity.[3]
Storage Stability Better retention of LDH activity during storage compared to sucrose-containing samples.[5]Known to provide excellent long-term storage stability.[3]
Secondary Structure Changes to protein secondary structure were observed.[5]Effectively preserves the native secondary structure of proteins.

Spray Drying

Performance MetricIsomaltTrehalose
Processability Difficult to process due to a low Tg, leading to stickiness and low yield.[1][2]More favorable for spray drying due to its high Tg.[3]
Moisture Content Generally results in lower moisture content in the final powder.Formulations tend to have higher residual moisture content.[1][2]
Protein Stabilization Potential for use in low-temperature spray drying processes for heat-sensitive proteins.[1][2]A preferred excipient for spray drying due to its high Tg and proven stabilizing capabilities.[3]

Mechanisms of Stabilization: A Visual Representation

The stabilization of biologics by excipients like isomalt and trehalose can be visualized as a multi-step process. The following diagram illustrates the key concepts.

G cluster_0 Liquid Formulation cluster_1 Drying Process (Lyophilization or Spray Drying) cluster_2 Amorphous Solid State A Biologic in Aqueous Solution C Water Removal A->C B Excipient (Isomalt or Trehalose) B->C D Vitrification (Glassy Matrix Formation) C->D E Water Replacement (H-bonding with Biologic) C->E F Stabilized Amorphous Biologic D->F E->F G A Prepare Protein Stock Solution (e.g., 20 mg/mL in buffer) C Mix Protein and Excipient Solutions (to achieve desired protein:excipient ratio, e.g., 1:2 w/w) A->C B Prepare Excipient Stock Solutions (e.g., 20% w/v Isomalt and Trehalose) B->C D Sterile Filter the Final Formulation C->D E Dispense into Lyophilization Vials D->E F Freeze at -40°C for 3 hours E->F G Primary Drying (e.g., -20°C for 24 hours under vacuum) F->G H Secondary Drying (Ramp to 25°C over 6 hours and hold for 12 hours under vacuum) G->H I Stopper Vials under Nitrogen and Seal H->I G cluster_0 Solid-State Analysis A Reconstitute Lyophilized Cake C Size Exclusion Chromatography (SEC-HPLC) (Quantify soluble aggregates) A->C G Activity Assay (e.g., enzymatic activity for LDH) A->G B Visual Inspection (Cake appearance, reconstitution time) D Fourier-Transform Infrared (FTIR) Spectroscopy (Assess protein secondary structure) E Differential Scanning Calorimetry (DSC) (Determine Glass Transition Temperature, Tg) F Karl Fischer Titration (Measure residual moisture content)

References

A comparative analysis of the sweetening profiles of Isomalt (Standard) and other sugar alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the sweetening profile of Isomalt (Standard) against other prevalent sugar alcohols, including Erythritol (B158007), Xylitol (B92547), Maltitol (B1215825), Sorbitol, and Mannitol (B672). Tailored for researchers, scientists, and drug development professionals, this document furnishes objective, data-driven comparisons to inform formulation decisions in the food, beverage, and pharmaceutical industries. The analysis covers key sensory and physicochemical properties, supported by experimental methodologies and visual diagrams of relevant biological and procedural workflows.

Quantitative Analysis of Sweetening Profiles

The selection of a sugar substitute is often a multi-faceted decision, balancing sweetness intensity with caloric content, glycemic impact, and sensory characteristics. Isomalt, derived from beet sugar, presents a balanced profile with half the caloric value of sucrose (B13894) and a minimal impact on blood glucose levels.[1][2] The following table summarizes the key quantitative parameters of Isomalt and other common sugar alcohols, with sucrose provided as a benchmark.

PropertyIsomaltErythritolXylitolMaltitolSorbitolMannitolSucrose (Reference)
Relative Sweetness (Sucrose = 1.0)0.45–0.65[3][4]0.60–0.70[3][5]1.0[3][6]0.75–0.90[1][5][7]0.40–0.70[3]0.40–0.70[3]1.0
Caloric Value (kcal/g)2.0[1][3][8]0.2–0.4[7][8]2.4[1][3][6]2.1[1][3]2.6[3][6]1.6[3]4.0
Glycemic Index (Glucose = 100)2–9[3]0–1[5][9]7–13[6][9][10]35–52[3][7]9[3][6][10]0[3]65[5]
Heat of Solution (J/g)-39.5-180[11]-153[11]-78[11]-111[11]-121-17.6

Note: The European Union mandates a standard caloric value of 2.4 kcal/g for all sugar alcohols except for Erythritol (0 kcal/g) for labeling purposes.[3][12]

Key Profile Characteristics

Isomalt (Standard): Isomalt offers a clean, sucrose-like sweet taste with no significant aftertaste.[2] Its low hygroscopicity makes it ideal for hard candies and coatings, preventing stickiness.[1] It has one of the lowest glycemic indexes among sugar alcohols and is recognized as being tooth-friendly.[1][2] Its cooling effect is minimal compared to other polyols like xylitol or erythritol.[13]

Erythritol: Unique among sugar alcohols, erythritol is virtually non-caloric and has a glycemic index of zero, as it is mostly absorbed in the small intestine and excreted unchanged in the urine.[5][7] It provides about 60-70% of the sweetness of sugar and is known for a pronounced cooling sensation in the mouth.[3][7]

Xylitol: Xylitol's sweetness is on par with sucrose, making it an easy 1:1 substitute.[3] It is well-regarded for its significant dental health benefits, including the inhibition of oral bacteria.[14] Xylitol provides a strong cooling effect, often leveraged in chewing gum and mints.[3][13]

Maltitol: With a sweetness level close to sucrose (up to 90%) and a similar mouthfeel, maltitol is frequently used in sugar-free chocolates and baked goods.[1][5][7] However, it has a higher glycemic index than most other sugar alcohols.[3][7]

Sorbitol: Sorbitol is about 60% as sweet as sucrose and provides a cooling effect.[1][3] It also functions as a humectant, helping to retain moisture in food products.[15]

Mannitol: Similar to sorbitol in sweetness, mannitol is notable for its very low hygroscopicity and is often used in pharmaceutical applications and chewing gums.[16][17] It also has a noticeable cooling effect.[3]

Experimental Protocols

Objective comparison of sweeteners relies on standardized methodologies. Below are outlines for key experiments used to determine the parameters in the comparison table.

Sensory Evaluation: Relative Sweetness

The relative sweetness of a sugar alcohol is determined by a trained sensory panel comparing its sweetness intensity to a series of sucrose solutions of known concentrations.

Methodology:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard reference solutions.

  • Sample Preparation: Solutions of the test sugar alcohol are prepared at various concentrations in deionized water. A range of sucrose solutions (e.g., 2%, 5%, 8%, 10%, 12% w/v) are prepared as references.

  • Testing Procedure: A two-alternative forced-choice (2-AFC) or ranking test is commonly employed. Panelists are presented with the sugar alcohol solution and a sucrose reference, and asked to identify the sweeter sample or to rank multiple samples by sweetness. Samples are presented at a constant temperature, and panelists rinse their mouths with purified water between samples.

  • Data Analysis: The concentration of the sugar alcohol solution that is perceived as equally sweet to a specific sucrose reference solution is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the iso-sweet sugar alcohol concentration.

Physicochemical Analysis: Heat of Solution

The cooling effect of a sugar alcohol is quantified by its heat of solution, which is the enthalpy change when it dissolves in a solvent (water). A negative heat of solution (endothermic reaction) corresponds to a cooling sensation.

Methodology:

  • Apparatus: A solution calorimeter is used to measure the heat change during dissolution.

  • Procedure:

    • A precise, known mass of the crystalline sugar alcohol is placed in a sample holder within the calorimeter.

    • A known volume of deionized water at a constant, recorded temperature (e.g., 25°C) is placed in the calorimeter vessel.

    • The sugar alcohol is released into the water and dissolves with stirring.

    • The change in temperature of the solution is precisely measured over time until it stabilizes.

  • Calculation: The heat of solution (ΔH_sol) is calculated from the temperature change, the mass of the substance, and the heat capacity of the calorimeter system. The value is typically expressed in Joules per gram (J/g).[13]

Signaling Pathways and Experimental Workflows

Sweet Taste Signaling Pathway

The perception of sweet taste, including that from sugar alcohols, is initiated by the binding of sweet molecules to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells located in the taste buds.

SweetTastePathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Cascade Sweetener Sweetener (e.g., Isomalt) T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) Sweetener->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) Activates PLCb2 PLCβ2 Activates G_Protein->PLCb2 IP3 IP3 Production Increases PLCb2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Opens Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Signal to Brain (Gustatory Nerve) ATP_Release->Nerve_Signal Activates SensoryWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A1 Define Objectives A2 Select Sensory Panel A1->A2 A3 Panelist Training A2->A3 A4 Prepare Samples (Sweeteners & References) A3->A4 B1 Design Test Protocol (e.g., 2-AFC, Ranking) A4->B1 Proceed to Testing B2 Conduct Sensory Session (Controlled Environment) B1->B2 B3 Record Panelist Responses B2->B3 C1 Compile Raw Data B3->C1 Data for Analysis C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpret Results C2->C3 C4 Generate Final Report C3->C4

References

Head-to-head comparison of Isomalt (Standard) and lactose in direct compression tableting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct compression (DC) stands out as a streamlined and cost-effective method for tablet manufacturing.[1][2][3][4][5] The success of this technique, however, is critically dependent on the selection of excipients with optimal functionality, particularly the filler-binder, which constitutes a significant portion of the tablet mass.[1][4] Among the myriad of available excipients, Isomalt (B1678288) and lactose (B1674315) are prominent choices. This guide provides an objective, data-driven comparison of standard grades of Isomalt and various direct compression grades of lactose to aid researchers and formulation scientists in making informed decisions.

Executive Summary

Both Isomalt and lactose are well-established excipients in the pharmaceutical industry, each possessing unique characteristics that influence their performance in direct compression. Lactose, a traditional and widely used filler, is available in various grades tailored for DC, such as spray-dried and anhydrous lactose, offering excellent compatibility and cost-effectiveness.[6][7][8][9] Isomalt, a sugar alcohol, is noted for its good flowability, high physical stability due to its low hygroscopicity, and pleasant taste, making it suitable for various oral dosage forms.[10][11]

The choice between Isomalt and lactose will ultimately depend on the specific requirements of the drug formulation, including the properties of the active pharmaceutical ingredient (API), desired tablet characteristics, and manufacturing process parameters.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for standard Isomalt and direct compression grades of lactose based on available experimental data.

Table 1: Powder Properties

PropertyIsomalt (Standard)Lactose (Spray-Dried)Lactose (Anhydrous)
Bulk Density (g/mL) ~0.45 - 0.55[3]~0.5 - 0.6~0.6 - 0.7
Tapped Density (g/mL) ~0.50 - 0.61[3]~0.6 - 0.7~0.7 - 0.8
Carr's Index (%) ~9 - 15 (Excellent to Good Flow)[2][3]~12 - 16 (Good Flow)~15 - 25 (Fair to Passable Flow)
Hausner Ratio ~1.10 - 1.18 (Excellent to Good Flow)[2][3]~1.14 - 1.19 (Good Flow)~1.18 - 1.33 (Fair to Passable Flow)
Angle of Repose (°) < 35 (Good Flow)< 35 (Good Flow)35 - 45 (Passable to Some Cohesion)

Table 2: Tablet Properties

PropertyIsomalt (Standard)Lactose (Spray-Dried)Lactose (Anhydrous)
Compressibility Exhibits plastic deformation.[10] Good compressibility, but may require lubricants.[10]Moderate compressibility, suitable for DC.[7]Excellent compressibility due to plastic deformation.[7][12]
Tablet Hardness (Tensile Strength) Can produce hard tablets, but may be brittle.[13][14] Tensile strength increases with compression force.[2][3]Good tablet hardness and low friability.[7]Produces harder tablets compared to granulated lactose under the same conditions.[12]
Friability (%) Generally low, but can be problematic at high drug loads.[2][3][13][14]Typically low (<1%).[7]Generally low.
Disintegration Time Can be rapid, especially for more soluble grades.[13][14][15] Disintegration time can be influenced by compression force and lubricants.[16]Dependent on formulation, but generally acceptable.Can be rapid.
Dilution Potential Moderate. Acceptable tablets with up to 30-40% of some model drugs like paracetamol.[2][3][10]Good.High.
Lubricant Sensitivity High lubricant sensitivity has been reported for sieved Isomalt.[17]Moderate.Higher sensitivity to lubricants like magnesium stearate, which can reduce tablet strength.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of excipient performance. Below are typical experimental protocols for key tablet characterization tests.

Powder Flowability Assessment
  • Method: Carr's Index and Hausner Ratio are determined by measuring the bulk and tapped densities of the powder. The angle of repose is measured by allowing the powder to flow through a funnel onto a flat surface and measuring the angle of the resulting cone.

  • Apparatus: Tapped density tester, funnel, and a flat circular base with a protractor.

  • Procedure:

    • Weigh a specific amount of powder and gently pour it into a graduated cylinder to determine the bulk volume.

    • Place the cylinder in a tapped density tester and subject it to a set number of taps (B36270) (e.g., 500-1250) until the volume is constant, to determine the tapped volume.

    • Calculate Carr's Index and Hausner Ratio using the formulas:

      • Carr's Index = [(Tapped Density - Bulk Density) / Tapped Density] x 100

      • Hausner Ratio = Tapped Density / Bulk Density

    • For the angle of repose, pour the powder through a funnel from a fixed height onto a base of a fixed diameter and measure the angle of the powder cone.

Tablet Hardness (Breaking Force) Test
  • Method: Measures the force required to fracture a tablet diametrically.

  • Apparatus: Tablet hardness tester.

  • Procedure:

    • Place a single tablet on the testing platform.

    • The motorized jaw of the tester moves to compress the tablet.

    • The force at which the tablet breaks is recorded in Newtons (N) or Kiloponds (kp).

    • Repeat for a statistically significant number of tablets (e.g., n=10) and calculate the average.

Tablet Friability Test
  • Method: Assesses the ability of tablets to withstand abrasion and shock during handling, packaging, and transportation.[18]

  • Apparatus: Friabilator.

  • Procedure:

    • De-dust and accurately weigh a specific number of tablets (initial weight).

    • Place the tablets in the friabilator drum.

    • Rotate the drum for a set number of revolutions (typically 100) at a fixed speed (e.g., 25 rpm).

    • Remove the tablets, de-dust them again, and re-weigh them (final weight).

    • Calculate the percentage of weight loss (friability):

      • Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

    • A friability value of less than 1% is generally considered acceptable.

Tablet Disintegration Test
  • Method: Determines the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.

  • Apparatus: Disintegration tester with a basket-rack assembly and a thermostatically controlled water bath.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Immerse the basket in the specified liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2°C.

    • Start the apparatus, which raises and lowers the basket in the fluid at a constant frequency.

    • The disintegration time is the time at which all tablets have disintegrated and passed through the screen at the bottom of the tubes.

Mandatory Visualizations

Experimental Workflow for Excipient Comparison

The following diagram illustrates a typical experimental workflow for the head-to-head comparison of two direct compression excipients.

G cluster_0 Excipient Sourcing & Characterization cluster_1 Formulation & Blending cluster_2 Tableting & Evaluation cluster_3 Data Analysis & Conclusion ExcipientA Source Isomalt (Standard Grade) Characterize Characterize Raw Materials (Particle Size, Density, etc.) ExcipientA->Characterize ExcipientB Source Lactose (DC Grade) ExcipientB->Characterize BlendA Blend Isomalt with API & Lubricant Characterize->BlendA BlendB Blend Lactose with API & Lubricant Characterize->BlendB Blend_Char Characterize Blend Properties (Flowability, Uniformity) BlendA->Blend_Char BlendB->Blend_Char CompressA Direct Compression (Isomalt Formulation) Blend_Char->CompressA CompressB Direct Compression (Lactose Formulation) Blend_Char->CompressB Tablet_Test Tablet Characterization (Hardness, Friability, Disintegration, Drug Release) CompressA->Tablet_Test CompressB->Tablet_Test Analysis Comparative Data Analysis Tablet_Test->Analysis Conclusion Conclusion on Excipient Performance Analysis->Conclusion G Start Define Target Tablet Profile API_Props Assess API Properties (Dose, Compressibility, Flow) Start->API_Props Excipient_Screen Initial Excipient Screening API_Props->Excipient_Screen Isomalt_Path Consider Isomalt (Good Flow, Low Hygroscopicity) Excipient_Screen->Isomalt_Path Lactose_Path Consider Lactose (Good Compressibility, Cost-Effective) Excipient_Screen->Lactose_Path Form_Dev Formulation Development & Blending Trials Isomalt_Path->Form_Dev Lactose_Path->Form_Dev Pilot_Compress Pilot-Scale Compression Trials Form_Dev->Pilot_Compress Tablet_Eval Evaluate Tablet Properties (Hardness, Friability, etc.) Pilot_Compress->Tablet_Eval Optimize Optimize Formulation Tablet_Eval->Optimize Meets Specs? Optimize->Form_Dev No Final_Selection Final Excipient Selection Optimize->Final_Selection Yes

References

The Suitability of Isomalt as a Placebo in Double-Blind Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate placebo is a critical element in the design of robust double-blind clinical trials. An ideal placebo should be inert, indistinguishable from the active treatment in sensory characteristics, and well-tolerated to maintain the blind. This guide provides a comprehensive evaluation of Isomalt (B1678288) as a placebo, comparing its performance against two commonly used alternatives: Microcrystalline Cellulose (MCC) and Lactose (B1674315). The following analysis is supported by experimental data on physicochemical properties, gastrointestinal tolerance, and sensory attributes.

Physicochemical Properties: A Foundation for Formulation

The physical and chemical characteristics of a placebo are fundamental to its successful formulation and its ability to mimic the active drug product. Key parameters include hygroscopicity, stability, and compatibility with active pharmaceutical ingredients (APIs).

PropertyIsomaltMicrocrystalline Cellulose (MCC)Lactose
Hygroscopicity Low. Absorbs almost no moisture at room temperature and at relatively high humidity levels.[1]Can be hygroscopic, with moisture content influencing tablet hardness.[2][3]Hygroscopic behavior is a known challenge, particularly with the amorphous form present in spray-dried lactose.[4]
Stability High thermal and chemical stability.[1]Generally stable, though high humidity can lead to softening of tablets.[2]Prone to chemical reactions (e.g., Maillard reaction with amines) which can be problematic.[4]
Compressibility Excellent compressibility, suitable for direct compression.[5]Good compressibility, widely used in direct compression.[5]Exhibits brittle fracture, often combined with MCC to improve binding properties.[4][6]
Solubility Water-soluble.[1]Insoluble in water.[7]Water-soluble.[4]
API Compatibility Generally inert and compatible with many APIs. Can act as a carrier for liquid APIs.[4][8][9]Inert and widely compatible with a broad range of APIs.[4]Can interact with APIs containing primary amine groups.[4]

Gastrointestinal Tolerance: Minimizing Unwanted Effects

A key consideration for a placebo is its potential to induce side effects, which could unblind participants or introduce confounding variables. Gastrointestinal (GI) symptoms are a primary concern for orally administered placebos.

PlaceboDosageKey FindingsStudy Type
Isomalt 30g/dayModerately increased stool frequency (P=0.006) with no change in stool consistency. Considered well-tolerated.[8]Randomized, double-blind, cross-over trial
Isomalt 40gIncreased incidence of all GI symptoms, including mild laxation (P <0.01). Symptoms were rated as mild.[10]Randomized, double-blind, cross-over design
Isomalt 25g (in children)Associated with a mild laxative effect and an increase in symptoms graded as 'slightly more than usual'.[11][12]Randomized, double-blind, controlled, crossover study
Lactose 34g/day (in lactose intolerant subjects)Clinical improvement in symptoms (except diarrhea) was observed, but a similar improvement was seen in the sucrose (B13894) (control) group, suggesting a placebo effect.[10]Double-blind, controlled study
Microcrystalline Cellulose (MCC) N/AGenerally considered biologically inert and not associated with significant gastrointestinal side effects when used in typical amounts in pharmaceutical formulations.General finding from literature

Sensory Properties: The Key to Effective Blinding

To maintain the integrity of a double-blind trial, the placebo must be sensorially indistinguishable from the active treatment. This includes taste, mouthfeel, and appearance.

PropertyIsomaltMicrocrystalline Cellulose (MCC)Lactose
Taste Mildly sweet, sugar-like taste. About half the sweetness of sucrose.[1]Tasteless.Slightly sweet taste.
Mouthfeel Pleasant mouthfeel, not dusty or chalky.[1]Can be perceived as gritty or chalky, with a dusty texture.[1]Generally acceptable mouthfeel.
Appearance White, crystalline powder. Can be formulated to match various tablet appearances.White, fibrous powder. Can be formulated into tablets of varying appearance.[7]White to off-white crystalline powder.

Experimental Protocols

Evaluation of Gastrointestinal Tolerance of Polyols

Objective: To determine and compare the gastrointestinal effects of different polyols (Isomalt, lactitol (B1674232), maltitol) when consumed in milk chocolate.

Methodology:

  • Study Design: A randomized, double-blind, cross-over study was conducted.

  • Participants: 59 healthy volunteers aged 18-24 years.

  • Intervention: Participants ingested 100g of milk chocolate containing 40g of a bulk sweetener. The sweeteners used were sucrose (control), Isomalt, lactitol, maltitol (B1215825), or a 10:30 w/w mixture of sucrose with each of the polyols. Each chocolate bar was consumed as breakfast on separate days with a one-week interval between each test substance.

  • Data Collection: Participants reported the incidence and severity of symptoms including flatulence, borborygmi (stomach rumbling), colic, changes in motion frequency, and the presence of loose stools.

  • Statistical Analysis: The significance of differences in symptom reporting between the different sweeteners was analyzed using appropriate statistical tests (e.g., ANOVA, chi-squared tests) with a p-value of <0.05 considered significant.[10]

Sensory Evaluation of Pharmaceutical Excipients

Objective: To compare the sensory profile of Isomalt with Mannitol and Sucrose to assess its suitability for use in organoleptically attractive dosage forms.

Methodology:

  • Study Design: A sensory panel evaluation was conducted.

  • Panelists: A trained panel of sensory assessors.

  • Samples: Pharmaceutical grades of Isomalt (in two different ratios of its components, GPS:GPM 1:1 and 3:1), Mannitol, and Sucrose were evaluated.

  • Procedure: Panelists were presented with the samples and asked to evaluate various sensory attributes, including sweetness intensity, onset of sweetness, aftertaste, and mouthfeel characteristics (e.g., dustiness, chalkiness, astringency).

  • Data Analysis: The sensory data was analyzed to create profiles for each excipient, allowing for a qualitative and semi-quantitative comparison of their organoleptic properties.[1]

Visualization of Placebo Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable placebo in a double-blind clinical trial, considering the factors discussed in this guide.

PlaceboSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Candidate Evaluation cluster_2 Phase 3: Final Selection cluster_3 Phase 4: Formulation & Trial Start Define Active Treatment's Physicochemical & Sensory Profile Physicochemical Evaluate Physicochemical Properties (Hygroscopicity, Stability, Compatibility) Start->Physicochemical Sensory Assess Sensory Characteristics (Taste, Mouthfeel, Appearance) Start->Sensory Gastrointestinal Assess Gastrointestinal Tolerance (Review existing data or conduct pilot study) Physicochemical->Gastrointestinal Blinding Evaluate Blinding Efficacy (Sensory matching to active) Sensory->Blinding Compare Compare Candidates (Isomalt vs. MCC vs. Lactose vs. Others) Gastrointestinal->Compare Blinding->Compare Select Select Optimal Placebo Compare->Select Formulate Formulate Placebo Select->Formulate Trial Implement in Double-Blind Clinical Trial Formulate->Trial

Caption: A workflow for selecting a placebo in a clinical trial.

Conclusion

The choice of a placebo in a double-blind clinical trial requires a multifaceted evaluation of physicochemical, physiological, and sensory properties.

  • Isomalt emerges as a strong candidate, particularly when a degree of sweetness is required to match the active formulation. Its low hygroscopicity and high stability are advantageous for manufacturing and shelf-life. However, its potential for dose-dependent gastrointestinal side effects, although generally mild, must be carefully considered in the context of the study population and dosage.

  • Microcrystalline Cellulose (MCC) remains a gold standard for inertness and is an excellent choice when a tasteless, insoluble placebo is needed. Its primary drawback can be its mouthfeel, which may be challenging to mask.

  • Lactose is a widely used and cost-effective option, but its potential for gastrointestinal intolerance in a subset of the population and its reactivity with certain APIs are significant limitations.

Ultimately, the optimal placebo is trial-specific. Researchers must weigh the properties of each candidate against the characteristics of the active drug and the design of the clinical study to ensure the integrity of the blind and the validity of the results. This guide provides a framework and supporting data to aid in this critical decision-making process.

References

A Guide to Cross-Validation of Analytical Methods for Isomalt in Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of common analytical techniques for the quantification of Isomalt, a widely used sugar substitute. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the seamless transfer and validation of these methods, ultimately ensuring data integrity and comparability in multi-site studies.

Isomalt, a mixture of two disaccharide alcohols, 1-O-α-D-Glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS), requires robust analytical methods for its accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Refractive Index Detection (RID) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) are two prevalent methods. This guide explores their performance characteristics and provides a framework for inter-laboratory cross-validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical performance data for HPLC-RID and HILIC-ELSD methods for Isomalt analysis. While a direct inter-laboratory cross-validation study for Isomalt is not publicly available, the following tables are constructed based on single-laboratory validation studies and established guidelines for method validation, offering a reliable reference for what to expect during a cross-validation exercise.

Table 1: Hypothetical Inter-Laboratory Comparison of HPLC-RID Method for Isomalt

Performance CharacteristicLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.5%101.2%98.9%98.0 - 102.0%
Precision (RSD%)
- Repeatability1.1%1.3%1.2%≤ 2.0%
- Intermediate Precision1.8%2.0%1.9%≤ 3.0%
Linearity (r²) 0.99920.99890.9995≥ 0.998
Limit of Detection (LOD) 0.05 mg/mL0.06 mg/mL0.05 mg/mLReportable
Limit of Quantification (LOQ) 0.15 mg/mL0.18 mg/mL0.15 mg/mLReportable

Table 2: Hypothetical Inter-Laboratory Comparison of HILIC-ELSD Method for Isomalt

Performance CharacteristicLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 100.8%99.1%101.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.9%1.1%1.0%≤ 2.0%
- Intermediate Precision1.5%1.7%1.6%≤ 3.0%
Linearity (log-log fit, r²) 0.99950.99910.9996≥ 0.999
Limit of Detection (LOD) 10 ng12 ng11 ngReportable
Limit of Quantification (LOQ) 30 ng35 ng32 ngReportable

Experimental Workflows and Logical Relationships

A successful inter-laboratory cross-validation study follows a structured workflow to ensure that the analytical method is robust and transferable. The key stages involve method development and single-laboratory validation, followed by the preparation of a detailed transfer protocol and analysis of standardized samples by the receiving laboratories.

cluster_sending_lab Sending Laboratory cluster_receiving_labs Receiving Laboratories (1, 2, 3...) cluster_comparison Data Comparison and Assessment A Method Development & Optimization B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Preparation of Standardized Samples & Protocol B->C D Method Implementation & Familiarization C->D E Analysis of Standardized Samples D->E F Data Reporting to Sending Laboratory E->F G Statistical Analysis of Inter-Laboratory Data F->G H Assessment of Method Transferability G->H I Acceptance Criteria Met? H->I I->A No J Method Deemed Validated for Multi-Site Use I->J Yes

Workflow for Inter-Laboratory Method Cross-Validation.

The reliability of an analytical method hinges on several key performance parameters. The logical relationship between these parameters ensures a comprehensive validation.

cluster_params Core Performance Parameters cluster_relationship Interdependencies Accuracy Accuracy (Closeness to true value) Range Range (Interval of acceptable precision, accuracy, and linearity) Accuracy->Range Reliability Method Reliability Accuracy->Reliability Precision Precision (Agreement between measurements) Precision->Range Precision->Reliability Specificity Specificity (Ability to assess analyte unequivocally) Specificity->Reliability Linearity Linearity (Proportionality of response to concentration) Linearity->Range Range->Reliability LOD Limit of Detection (LOD) (Lowest detectable amount) LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) LOD->LOQ LOQ->Range Robustness Robustness (Capacity to remain unaffected by small variations) Robustness->Reliability

Key Parameters for Analytical Method Validation.

Detailed Experimental Protocols

To facilitate the adoption and validation of these methods, detailed experimental protocols are provided below.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is robust and widely used for the analysis of sugars and sugar alcohols that do not possess a UV chromophore.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: Strong cation-exchange resin column (e.g., Ca2+ form, 300 mm x 7.8 mm, 9 µm particle size).

    • Mobile Phase: Degassed, deionized water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80 °C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of calibration standards of Isomalt reference standard in deionized water (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

    • Sample Preparation: Accurately weigh and dissolve the sample containing Isomalt in deionized water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the two main components of Isomalt (1,1-GPM and 1,6-GPS) based on the peak areas from the calibration curve. The total Isomalt content is the sum of the two components.

Method 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

This method offers higher sensitivity compared to HPLC-RID and is suitable for the analysis of polar compounds like Isomalt.

  • Instrumentation:

    • UHPLC or HPLC system with a binary pump, autosampler, column oven, and an evaporative light scattering detector.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., amide-based, 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase:

    • Gradient Elution: A typical gradient could be 90% A to 70% A over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 50 °C

      • Evaporator Temperature: 70 °C

      • Gas Flow (Nitrogen): 1.5 L/min

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of calibration standards of Isomalt reference standard in a mixture of acetonitrile and water (e.g., 75:25 v/v) to match the initial mobile phase conditions. Due to the non-linear response of ELSD, a log-log calibration curve is often used.

    • Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the calibration range. Filter through a 0.22 µm syringe filter.

  • Data Analysis:

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. Quantify the Isomalt components in the samples using this curve.

Conclusion

The successful cross-validation of analytical methods is a critical step in ensuring the quality and consistency of data in pharmaceutical development and research. Both HPLC-RID and HILIC-ELSD are suitable methods for the quantification of Isomalt, each with its own advantages. By following the detailed protocols and understanding the expected performance characteristics outlined in this guide, laboratories can confidently implement and validate these methods, leading to reliable and comparable results across different sites. This foundation of robust analytical science is essential for making informed decisions throughout the drug development lifecycle.

A Comparative Analysis of Isomalt and Microcrystalline Cellulose in Oral Solid Dosage Formulations: A Review of Dissolution Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available data highlights the distinct dissolution characteristics of oral solid dosage forms formulated with Isomalt versus those containing microcrystalline cellulose (B213188) (MCC). This guide provides a comparative analysis of these two widely used pharmaceutical excipients, summarizing their impact on drug release profiles and outlining the methodologies for their evaluation. This information is critical for researchers, scientists, and drug development professionals in the selection of appropriate excipients to achieve desired therapeutic outcomes.

Isomalt, a sugar alcohol, is often favored for its pleasant taste and mouthfeel, making it a suitable choice for chewable and orally disintegrating tablets.[1][2][3] It is a multifunctional excipient that can act as both a filler and a binder.[1] Microcrystalline cellulose, a purified, partially depolymerized cellulose, is one of the most popular excipients in tablet manufacturing due to its excellent compressibility and binding properties.[4] It is a versatile excipient that can function as a binder, diluent, disintegrant, and lubricant.

The choice of excipient can significantly influence the dissolution and subsequent bioavailability of the active pharmaceutical ingredient (API). Studies have shown that the core material in a formulation plays a crucial role in the drug release mechanism.

Comparative Dissolution Data

While direct head-to-head dissolution studies for immediate-release tablets are not extensively available in the public domain, the collective evidence from studies on pellet formulations and the inherent properties of the excipients allow for a qualitative and extrapolated quantitative comparison. The following table summarizes expected dissolution performance based on available literature.

Time (minutes)% Drug Dissolved (Isomalt Formulation)% Drug Dissolved (MCC Formulation)
545%35%
1070%60%
1585%78%
2092%88%
3098%95%
45>99%>99%
This data is representative and compiled based on the known properties of the excipients. Actual results will vary depending on the API, full formulation, and manufacturing process.

Physicochemical Properties of Isomalt and Microcrystalline Cellulose

PropertyIsomaltMicrocrystalline Cellulose (MCC)
Chemical Nature Disaccharide alcohol (mixture of glucopyranosyl-sorbitol and glucopyranosyl-mannitol)Purified, partially depolymerized cellulose
Solubility Water-solubleInsoluble in water
Primary Function Filler, binder, sweetening agentBinder, diluent, disintegrant, lubricant
Key Advantages Pleasant taste and mouthfeel, suitable for chewable and ODTsExcellent compressibility, high binding capacity, chemical inertness
Potential Impact on Dissolution Can promote rapid disintegration and drug release due to its solubility. May reduce the vulnerability of dissolution kinetics to osmotic changes in the environment.Acts as a disintegrant by facilitating water uptake and swelling, leading to tablet rupture and drug release.

Experimental Protocols

A standardized in-vitro dissolution study is essential for comparing the performance of different formulations. The following protocol outlines a typical experimental setup for a comparative dissolution study of immediate-release tablets.

Objective: To compare the in-vitro dissolution profiles of tablets formulated with Isomalt and microcrystalline cellulose as the primary excipient.

Materials and Equipment:

  • Tablets containing the same active pharmaceutical ingredient (API) and dosage, with either Isomalt or MCC as the primary excipient.

  • USP Apparatus 2 (Paddle Apparatus).

  • Dissolution medium: 900 mL of a buffered solution (e.g., pH 1.2, 4.5, or 6.8 to simulate different physiological environments).

  • Water bath maintained at 37 ± 0.5 °C.

  • Syringes and filters for sample collection.

  • A validated analytical instrument for drug quantification, such as a UV-Vis spectrophotometer or HPLC.

Procedure:

  • Prepare the dissolution medium and bring it to a temperature of 37 ± 0.5 °C.

  • Place one tablet in each vessel of the dissolution apparatus.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples to prevent undissolved particles from interfering with the analysis.

  • Analyze the concentration of the dissolved API in each sample using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profiles for each formulation.

Logical Workflow for Comparative Dissolution Study

G cluster_prep Preparation Phase cluster_testing Dissolution Testing Phase cluster_analysis Analysis Phase cluster_comparison Comparison & Conclusion formulation Formulate Tablets (Isomalt vs. MCC) qc Quality Control of Tablets (Weight, Hardness, etc.) formulation->qc dissolution_setup Set up USP Apparatus 2 (37°C, 50 RPM) qc->dissolution_setup media_prep Prepare Dissolution Media (e.g., pH 1.2, 4.5, 6.8) media_prep->dissolution_setup run_test Run Dissolution Test dissolution_setup->run_test sampling Collect Samples at Predetermined Intervals run_test->sampling analysis Analyze Samples (UV-Vis or HPLC) sampling->analysis calculation Calculate % Drug Dissolved analysis->calculation profiling Generate Dissolution Profiles calculation->profiling comparison Compare Dissolution Profiles profiling->comparison conclusion Draw Conclusions on Excipient Performance comparison->conclusion

Caption: Experimental workflow for a comparative dissolution study.

References

Safety Operating Guide

Proper Disposal of Isomalt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and environmental responsibility in the disposal of isomalt (B1678288) is a critical aspect of laboratory operations. While generally not classified as a hazardous substance, proper handling and disposal procedures are necessary to maintain a safe working environment and comply with regulations.

Isomalt is a sugar alcohol that is stable under normal ambient and anticipated storage and handling conditions.[1] Adherence to established disposal protocols minimizes risks and environmental impact. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of standard isomalt.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle isomalt with appropriate personal protective equipment (PPE). This includes eye and face protection, protective gloves, and in cases of inadequate ventilation, respiratory protection.[1][2] In the event of a spill, the material should be collected mechanically or absorbed with a non-combustible material and placed in a suitable, closed container for disposal.[3][4] It is imperative to prevent isomalt from entering drains, surface water, or groundwater.

Step-by-Step Disposal Procedures

The primary methods for isomalt disposal are contingent on whether it is contaminated or uncontaminated.

Uncontaminated Isomalt:

  • Reuse or Repurpose: If the isomalt is unused and uncontaminated, it can be melted down and reused, as it is a forgiving material that can be melted multiple times without losing its properties.

  • Dissolution: For small quantities of hardened, uncontaminated isomalt, such as residue on labware, it can be dissolved using hot water. The resulting solution should then be collected for proper disposal and not poured down the drain.

  • Solid Waste: Uncontaminated solid isomalt that is not being reused can be disposed of as general solid waste, provided it is in a sealed container to prevent attracting pests. Always consult your institution's specific guidelines for chemical waste.

Contaminated Isomalt:

  • Segregation: Isomalt that has been contaminated with other chemicals must be treated as chemical waste. It should be segregated and handled according to the hazards of the contaminants.

  • Licensed Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not attempt to dispose of contaminated isomalt through standard waste streams.

  • Container Disposal: The containers holding the contaminated isomalt must also be treated as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then recycled or reconditioned, or punctured to be made unusable and disposed of in a sanitary landfill.

Environmental Considerations

While research indicates that isomalt is biodegradable and can break down into nutrients for the soil, direct disposal into the environment is not recommended. Discharging isomalt into sewer systems or waterways must be avoided to prevent unforeseen ecological impacts.

Regulatory Compliance

Disposal of isomalt must always be in accordance with local, state, and federal regulations. It is the responsibility of the laboratory or institution to be aware of and adhere to these provisions. Waste should be separated into categories that can be managed by local or national waste management facilities.

Isomalt Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of isomalt in a laboratory setting.

IsomaltDisposal cluster_assessment 1. Assess Isomalt cluster_decision 2. Determine Contamination Status cluster_uncontaminated 3. Uncontaminated Disposal Path cluster_contaminated 4. Contaminated Disposal Path cluster_final 5. Final Check assess_isomalt Isomalt for Disposal is_contaminated Is it contaminated? assess_isomalt->is_contaminated reuse Reuse/Repurpose (Melt Down) is_contaminated->reuse No licensed_disposal Licensed Chemical Destruction/Incineration is_contaminated->licensed_disposal Yes dissolve Dissolve in Hot Water (Collect Solution) reuse->dissolve solid_waste Dispose as Solid Waste (Sealed Container) dissolve->solid_waste compliance Ensure Compliance with Local/State/Federal Regulations solid_waste->compliance container_disposal Dispose of Contaminated Container Appropriately licensed_disposal->container_disposal container_disposal->compliance

Caption: Decision workflow for the proper disposal of standard isomalt.

References

Essential Safety and Handling Guide for Isomalt in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling of Isomalt in research and development environments. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory workspace. While Isomalt is generally considered to have a low hazard profile, proper personal protective equipment (PPE) and handling techniques are necessary to mitigate risks associated with its physical forms, particularly when heated.

Hazard Identification and Classification

Isomalt is a sugar substitute that is not classified as a hazardous substance under most regulations[1][2][3]. However, some safety data sheets (SDS) indicate potential for irritation. As a precautionary measure, it is recommended to handle Isomalt as a substance that may cause mild irritation to the skin, eyes, and respiratory tract, especially in its powdered form which can generate dust[4][5].

Table 1: Summary of Potential Hazards Associated with Isomalt

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[4]P264: Wash hands thoroughly after handling[4]. P280: Wear protective gloves/protective clothing/eye protection/face protection[4]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[4]. P362: Take off contaminated clothing and wash before reuse[4].
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[4]P261: Avoid breathing dust/fume/gas/mist/vapours/spray[4]. P271: Use only outdoors or in a well-ventilated area[4]. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
Thermal Hazard (when molten)Not applicableExercise extreme caution when handling hot, molten Isomalt to prevent severe burns.

Operational and Disposal Plans

The following sections provide detailed procedural guidance for the safe handling and disposal of Isomalt.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the physical state of the Isomalt being handled.

Table 2: Recommended Personal Protective Equipment for Handling Isomalt

Body PartRequired PPE for Solid Isomalt (Crystals/Powder)Required PPE for Molten IsomaltSpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields[3][6]Safety goggles and a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards[6].
Hands Chemical-resistant gloves (e.g., nitrile)Heat-insulating gloves, potentially double-gloved with an inner cotton layer and an outer latex-free layer[7][8]Inspect gloves for integrity before each use[6]. For molten Isomalt, gloves should provide thermal protection[9].
Body Laboratory coat or overallsFire/flame resistant and impervious clothing; long sleeves are essential[3][6][8]Work clothes should be laundered separately[2].
Respiratory Respirator with a particle filter (P1 or Type -P) if dust is generated or ventilation is inadequate[2][5]Not typically required unless aerosol is generated[9]Use should be based on a risk assessment of the specific procedure.
Feet Closed-toe shoesClosed-toe shoesChemical-resistant shoe covers may be used if there is a risk of spills.
Experimental Protocols: Step-by-Step Handling Procedures

1. Receiving and Storing Isomalt:

  • Step 1: Upon receipt, inspect the container for any damage.

  • Step 2: Store the container in a tightly closed, dry, cool, and well-ventilated place[3][6].

  • Step 3: Keep containers securely sealed when not in use to prevent contamination and moisture absorption[2].

  • Step 4: Store apart from incompatible materials and foodstuff containers[6].

2. Handling Solid Isomalt (Powder/Crystals):

  • Step 1: Don the appropriate PPE as outlined in Table 2.

  • Step 2: Conduct handling in a well-ventilated area, preferably within a fume hood to minimize dust inhalation[3][6].

  • Step 3: Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion[3][6].

  • Step 4: Avoid the formation of dust and aerosols[6]. Use dry clean-up procedures such as vacuuming (with an explosion-proof vacuum) or sweeping for any spills[2]. Do not use compressed air for cleaning[2].

  • Step 5: Wash hands thoroughly with soap and water after handling[2].

3. Handling Molten Isomalt:

  • Step 1: Don the appropriate PPE for molten materials as specified in Table 2, ensuring full skin coverage with long sleeves and heat-resistant gloves[8][9].

  • Step 2: Melt Isomalt in a suitable container, such as a non-stick pan with a thick bottom, over medium heat to prevent burning[10][11].

  • Step 3: Ensure the work area is clear of flammable materials and has a heat-resistant surface for placing hot equipment.

  • Step 4: Handle hot containers and molten Isomalt with extreme care to prevent burns.

  • Step 5: In case of a spill, allow the molten Isomalt to cool and solidify before cleaning it up mechanically.

Disposal Plan
  • Step 1: Collect waste Isomalt and any contaminated materials in suitable, closed, and labeled containers for disposal[3][6].

  • Step 2: Do not empty into drains or release into the environment[12].

  • Step 3: Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[1]. Contaminated packaging should be treated as the substance itself[12].

  • Step 4: For cleaning equipment with hardened Isomalt, it can be dissolved by adding hot water and allowing it to sit for 20-30 minutes[13].

Logical Workflow for Handling Isomalt

The following diagram illustrates the decision-making process and procedural flow for safely handling Isomalt in a laboratory setting.

IsomaltHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Isomalt inspect Inspect Container start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe_check Don Appropriate PPE store->ppe_check form Select Isomalt Form ppe_check->form solid Handle Solid Isomalt in Ventilated Area form->solid Solid molten Handle Molten Isomalt with Heat Precautions form->molten Molten use_solid Weighing / Mixing solid->use_solid use_molten Melting / Pouring molten->use_molten spill Spill Occurs? use_solid->spill use_molten->spill cleanup Clean Spill According to Form spill->cleanup Yes dispose Dispose of Waste in Labeled Containers spill->dispose No cleanup->dispose decontaminate Decontaminate Equipment dispose->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for Safe Handling of Isomalt

First Aid Measures

A quick reference for immediate first aid procedures in case of exposure to Isomalt.

Table 3: First Aid Procedures for Isomalt Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[3][4].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. For molten Isomalt burns, cool the affected area with cold water immediately. Do not attempt to remove solidified material from the skin. Seek medical attention[3][4].
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor[3][12].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[3][4].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.